2-Amino-6-nitrobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-amino-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQXKAWQRQDMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243579 | |
| Record name | 2-Amino-6-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98451-51-5 | |
| Record name | 2-Amino-6-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098451515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-nitrobenzyl alcohol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-6-nitrobenzyl alcohol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. The information is intended for researchers, scientists, and professionals in drug development and other chemical industries who may use this compound as a key intermediate in the synthesis of more complex molecules.
Chemical Structure and Properties
This compound is an aromatic compound characterized by a benzene ring substituted with an amino (-NH2), a nitro (-NO2), and a hydroxymethyl (-CH2OH) group.[1] The presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group, along with the reactive benzylic alcohol, gives this molecule its unique chemical characteristics.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 98451-51-5 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [2][3] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Appearance | Yellow to brown solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available. Expected to be soluble in polar organic solvents. | |
| pKa | Data not available. The amino group is expected to be weakly basic, and the alcohol group is weakly acidic. |
Table 2: Spectroscopic and Computational Data for this compound
| Data Type | Predicted Values | Source |
| ¹H NMR | Aromatic protons, a singlet for the methylene protons, and a broad singlet for the amino protons. | |
| ¹³C NMR | Aromatic carbons, and a signal for the methylene carbon. | |
| IR Spectroscopy | Characteristic peaks for N-H, O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O stretching. | |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. | [3] |
| Predicted XlogP | 0.7 | [3] |
Synthesis and Reactivity
This compound is a valuable synthetic intermediate, particularly in the preparation of heterocyclic compounds like quinolines.[1]
Synthetic Pathways
Two primary synthetic routes to this compound are the reduction of 2-amino-6-nitrobenzoic acid and the selective reduction of 2,6-dinitrotoluene.[1]
References
In-Depth Technical Guide: Synthesis of 2-Amino-6-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 2-Amino-6-nitrobenzyl alcohol, a key chemical intermediate. The synthesis commences with the readily available starting material, 2-amino-6-nitrotoluene (also known as 2-methyl-3-nitroaniline). The pathway involves a three-step sequence encompassing protection of the amine functionality, selective oxidation of the benzylic methyl group, and subsequent deprotection to yield the target molecule.
Synthesis Pathway Overview
The synthesis of this compound from 2-amino-6-nitrotoluene is strategically designed to circumvent the high reactivity of the amino group towards oxidation. This is achieved by temporarily protecting the amino group as an acetamide. Following the protection, the methyl group is oxidized to a primary alcohol. The final step involves the removal of the protecting group to furnish the desired product.
Figure 1: Proposed three-step synthesis pathway for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, where available from analogous transformations, are summarized in the subsequent tables.
Step 1: Acetylation of 2-Amino-6-nitrotoluene (Protection)
To prevent the oxidation of the amino group in the subsequent step, it is first protected by acetylation using acetic anhydride.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-nitrotoluene (1.0 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 1-2 hours to ensure complete acetylation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product, N-(2-methyl-3-nitrophenyl)acetamide, by vacuum filtration.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
| Reagent/Parameter | Molar Ratio/Value |
| 2-Amino-6-nitrotoluene | 1.0 eq |
| Acetic Anhydride | 1.1 eq |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 1-2 hours |
| Expected Yield | >90% |
Table 1: Quantitative data for the acetylation of 2-Amino-6-nitrotoluene.
Step 2: Benzylic Oxidation of N-(2-methyl-3-nitrophenyl)acetamide
The methyl group of the protected intermediate is selectively oxidized to a hydroxymethyl group. A common and effective oxidizing agent for this transformation is potassium permanganate.
Experimental Protocol:
-
Suspend N-(2-methyl-3-nitrophenyl)acetamide (1.0 equivalent) in a mixture of a suitable solvent (e.g., acetone or a mixture of t-butanol and water) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add a solution of potassium permanganate (KMnO4) (1.0-1.2 equivalents) in water to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for several hours until the purple color of the permanganate disappears.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated solution of sodium bisulfite or by bubbling sulfur dioxide gas through the mixture until the manganese dioxide precipitate dissolves.
-
Filter the reaction mixture to remove any remaining inorganic salts.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, N-(2-(hydroxymethyl)-3-nitrophenyl)acetamide.
-
The crude product can be purified by column chromatography on silica gel.
| Reagent/Parameter | Molar Ratio/Value |
| N-(2-methyl-3-nitrophenyl)acetamide | 1.0 eq |
| Potassium Permanganate (KMnO4) | 1.0-1.2 eq |
| Solvent | Acetone/Water or t-Butanol/Water |
| Reaction Temperature | 0-10 °C |
| Reaction Time | Several hours |
| Expected Yield | Moderate to Good |
Table 2: Quantitative data for the benzylic oxidation.
Step 3: Hydrolysis of N-(2-(hydroxymethyl)-3-nitrophenyl)acetamide (Deprotection)
The final step involves the removal of the acetyl protecting group by acid-catalyzed hydrolysis to yield this compound.
Experimental Protocol:
-
Dissolve N-(2-(hydroxymethyl)-3-nitrophenyl)acetamide (1.0 equivalent) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl) in a round-bottom flask fitted with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain it for several hours.
-
Monitor the progress of the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a base, such as aqueous sodium hydroxide or sodium bicarbonate, until the pH is approximately 7-8. This will precipitate the product.
-
Collect the solid this compound by vacuum filtration.
-
Wash the product with cold water.
-
Dry the purified product. Further purification can be achieved by recrystallization.
| Reagent/Parameter | Molar Ratio/Value |
| N-(2-(hydroxymethyl)-3-nitrophenyl)acetamide | 1.0 eq |
| Hydrochloric Acid | Catalytic to excess |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours |
| Expected Yield | High |
Table 3: Quantitative data for the hydrolysis (deprotection) step.
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
physicochemical characteristics of 2-Amino-6-nitrobenzyl alcohol
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-6-nitrobenzyl alcohol
Introduction
This compound is an organic compound characterized by a benzene ring substituted with an amino group (-NH2), a nitro group (-NO2), and a hydroxymethyl group (-CH2OH).[1] The presence of these distinct functional groups—an electron-donating amino group and a strongly electron-withdrawing nitro group—imparts unique electronic properties and reactivity to the molecule.[1] This compound is a key intermediate in the synthesis of various complex organic molecules, particularly heterocyclic compounds like quinolines, which are significant structural motifs in many biologically active molecules.[1] It is also known as a metabolite of 2,6-dinitrotoluene.[1][2] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and key chemical transformations.
Physicochemical Characteristics
The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 98451-51-5 | [1][3][4][5] |
| Molecular Formula | C₇H₈N₂O₃ | [3][6] |
| Molecular Weight | 168.15 g/mol | [1][3][7] |
| Appearance | Yellow to brown solid/powder | [4] |
| Purity | ≥98% | [4] |
| InChI Key | BSQXKAWQRQDMAK-UHFFFAOYSA-N | [1][6] |
| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])CO)N | [3][6] |
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are instrumental for determining the carbon-hydrogen framework. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the alcohol group, and the protons of the amino group.[1]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. Expected characteristic absorption bands would correspond to the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, the O-H stretching of the hydroxyl group, and C-H and C=C vibrations of the aromatic ring.[1]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, further aiding in structural confirmation.[1]
-
UV-Visible Spectroscopy : The nitroaromatic system in this compound acts as a chromophore, making it suitable for analysis by UV-Visible spectroscopy. This technique is particularly useful for monitoring the progress of photochemical reactions involving this compound.[1]
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes have been established for the preparation of this compound.
1. Reduction of 2-Amino-6-nitrobenzoic acid
This approach involves the selective reduction of a carboxylic acid to a primary alcohol in the presence of a nitro group.
-
Methodology :
-
The precursor, 2-amino-6-nitrobenzoic acid, is dissolved in an aprotic solvent such as tetrahydrofuran (THF).
-
A selective reducing agent, Borane-tetrahydrofuran complex (BH₃·THF), is added to the solution. This reagent is known for its ability to rapidly and selectively reduce carboxylic acids without affecting the nitro group.[1]
-
The reaction is typically conducted at room temperature.[1]
-
The progress of the reaction is monitored using appropriate analytical techniques (e.g., TLC, HPLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like extraction and chromatography.
-
2. Selective Reduction of 2,6-Dinitrobenzyl alcohol
This strategy relies on the chemoselective reduction of one of the two nitro groups of a dinitro precursor.[1]
-
Methodology :
-
The starting material, 2,6-dinitrobenzyl alcohol, is dissolved in a suitable solvent.
-
A chemoselective reducing agent is employed to reduce only one of the nitro groups. The choice of reagent and reaction conditions is critical to achieve high selectivity.
-
The reaction is monitored to ensure the desired mono-amino product is formed without over-reduction to the diamino compound.
-
Workup and purification steps are then carried out to isolate the this compound.
-
Visualization of Chemical Pathways
Synthetic Routes
The following diagram illustrates the primary synthetic pathways to this compound.
Caption: Synthetic pathways to this compound.
Functional Group Reactivity
The reactivity of this compound is governed by its three functional groups, allowing for various chemical modifications.
Caption: Key functional group transformations of the title compound.
Metabolic Activation Pathway
This compound is a metabolite of 2,6-dinitrotoluene. Its in vitro activation can lead to DNA binding, a process of interest in toxicology and drug development.[2]
Caption: In vitro metabolic activation leading to DNA adduct formation.
Reactivity and Applications
The chemical behavior of this compound is a product of its trifunctional nature.[1]
-
Amino Group : The amino group can undergo typical reactions of aromatic amines, such as acylation and diazotization.[1]
-
Nitro Group : The nitro group can be reduced to a second amino group, providing a pathway to synthesize 2,6-diaminobenzyl alcohol derivatives.[1]
-
Hydroxyl Group : The primary alcohol can be oxidized to the corresponding aldehyde, 2-amino-6-nitrobenzaldehyde, which is a valuable synthetic intermediate.[1][9] It can also be converted into a good leaving group (e.g., tosylate) and subsequently substituted by nucleophiles to form halides and other derivatives.[1]
This versatile reactivity makes this compound a crucial building block in organic synthesis, particularly for constructing complex heterocyclic systems.[1] Current research continues to explore its utility in transition-metal-catalyzed reactions for creating substituted quinolines, highlighting its role in the development of efficient synthetic methodologies.[1]
References
- 1. This compound | 98451-51-5 | Benchchem [benchchem.com]
- 2. In vitro activation of 2-aminobenzyl alcohol and this compound, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 98451-51-5 | YDA45151 [biosynth.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
- 7. 2-Amino-4-nitrobenzyl alcohol | C7H8N2O3 | CID 54198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2-aMino-6-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 2-Amino-6-nitrobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-6-nitrobenzyl alcohol (CAS No: 98451-51-5). Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds, including 2-aminobenzyl alcohol and 2-nitrobenzyl alcohol, alongside established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the characterization and analysis of this important chemical intermediate.
Spectroscopic Data Summary
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | d | 1H | Ar-H (adjacent to -NO₂) |
| ~6.8-7.2 | t | 1H | Ar-H |
| ~6.5-6.7 | d | 1H | Ar-H (adjacent to -NH₂) |
| ~4.5 | s | 2H | -CH ₂OH |
| ~5.0 (broad s) | 2H | -NH ₂ | |
| ~3.5 (broad s) | 1H | -OH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C -NH₂ |
| ~148 | C -NO₂ |
| ~130 | Ar-CH |
| ~128 | Ar-C (ipso, attached to -CH₂OH) |
| ~118 | Ar-CH |
| ~115 | Ar-CH |
| ~60 | -C H₂OH |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3300 | O-H (Alcohol) | Stretching |
| 3400-3200 | N-H (Amine) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2950-2850 | C-H (Aliphatic) | Stretching |
| 1620-1580 | C=C (Aromatic) | Stretching |
| 1550-1500 | N-O (Nitro) | Asymmetric Stretching |
| 1365-1335 | N-O (Nitro) | Symmetric Stretching |
| 1300-1200 | C-N (Amine) | Stretching |
| 1200-1000 | C-O (Alcohol) | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Expected UV-Vis Absorption Maxima for this compound
| λmax (nm) | Solvent | Chromophore |
| ~280-300 | Ethanol | π → π* transitions of the nitro-substituted aromatic ring |
| ~380-420 | Ethanol | n → π* transitions involving the nitro and amino groups |
Experimental Protocols
The following are detailed, representative methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. A 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is generally required to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectra are obtained using an FT-IR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. Data is commonly an average of 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
UV-Vis Spectroscopy
UV-Visible absorption spectra are recorded on a double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a spectroscopic grade solvent (e.g., ethanol) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Data Acquisition:
-
Two quartz cuvettes are filled, one with the pure solvent (as a reference) and the other with the sample solution.
-
The spectrophotometer is set to scan a wavelength range, typically from 200 to 600 nm.
-
The instrument records the absorbance of the sample solution as a function of wavelength.
-
-
Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified from the plot.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
A Technical Guide to the Photolysis and Quantum Yield of 2-Amino-6-nitrobenzyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the photolytic properties of 2-Amino-6-nitrobenzyl alcohol, a member of the ortho-nitrobenzyl (o-NB) family of photoremovable protecting groups. While specific experimental data on the quantum yield of this compound is not extensively documented in publicly available literature, this paper extrapolates from the well-established principles of o-nitrobenzyl photochemistry to provide a robust theoretical framework and a detailed experimental protocol for its determination. We will delve into the general reaction mechanism, factors influencing photolytic efficiency, and a step-by-step guide to measuring the quantum yield.
The Photochemistry of ortho-Nitrobenzyl Compounds
The ortho-nitrobenzyl group is a cornerstone of photoremovable protecting group chemistry, widely utilized for "caging" and releasing bioactive molecules like carboxylic acids, alcohols, and amines with spatial and temporal control.[1] The canonical mechanism for the photolysis of o-nitrobenzyl derivatives, such as 2-nitrobenzyl alcohol, proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This leads to the formation of a transient aci-nitro intermediate, which then undergoes a series of rearrangements to release the protected molecule and yield a 2-nitrosobenzaldehyde byproduct.[2][3]
The efficiency of this process is quantified by the uncaging quantum yield (Φu), which represents the ratio of released molecules to the number of absorbed photons. For the parent compound, 2-nitrobenzyl alcohol, the quantum yield for the formation of 2-nitrosobenzaldehyde is approximately 0.6 (or 60%) in various solvents.[4][5][6]
Factors Influencing Quantum Yield in o-Nitrobenzyl Systems
The quantum yield of o-nitrobenzyl photolysis is highly sensitive to the electronic and steric nature of substituents on the aromatic ring.
-
Electronic Effects: Substituents that modulate the electron density of the nitrobenzyl system can significantly alter the quantum yield. Electron-donating groups (EDGs), such as amino or methoxy groups, can create a "push-pull" system that favors an intramolecular charge-transfer (ICT) excited state over the desired reactive n-π* state, often leading to a lower quantum yield.[7] Conversely, electron-withdrawing groups (EWGs) can sometimes enhance the yield.
-
Solvent Effects: The reaction mechanism and its efficiency can be solvent-dependent. For instance, the photochemistry of meta- and para-nitrobenzyl alcohols is significant only in aqueous solutions, whereas the ortho-isomer reacts efficiently in a variety of organic solvents as well.[8] The pathway for the decay of the aci-nitro intermediate can also vary with solvent, pH, and buffer conditions.[3][5][6]
For This compound , the presence of a strong electron-donating amino group at the C2 position and a second strong electron-withdrawing nitro group at the C6 position creates a complex electronic environment. The amino group would be expected to promote a charge-transfer state, potentially lowering the quantum yield. However, the additional nitro group's influence on the excited state dynamics is not straightforward and requires experimental determination.
Quantitative Data on Related Compounds
To provide context, the following table summarizes the quantum yields for the photolysis of 2-nitrobenzyl alcohol and related derivatives as reported in the literature.
| Compound | Quantum Yield (Φ) | Wavelength (nm) | Solvent | Reference(s) |
| 2-Nitrobenzyl alcohol | ~0.6 | Not specified | Various | [5][6] |
| p-Nitrobenzyl alcohol | Varies with pH | 254 | Aqueous | [8] |
| m-Nitrobenzyl alcohol | Varies with pH | 254 | Aqueous | [8] |
| 2-Nitrobenzaldehyde | 0.41 - 0.43 | 300-400 | Aqueous | [9] |
Experimental Protocol for Quantum Yield Determination
The determination of the quantum yield (Φ) of a photochemical reaction requires the precise measurement of two quantities: the number of molecules transformed and the number of photons absorbed by the sample. This is typically achieved using chemical actinometry.[10][11]
4.1. Principle
A chemical actinometer is a chemical system with a well-characterized and reproducible photochemical response for which the quantum yield is accurately known.[12][13] The actinometer is irradiated under the exact same conditions (geometry, wavelength, light intensity) as the sample of interest. By measuring the photochemical change in the actinometer, the photon flux of the light source can be calculated. This calibrated photon flux is then used to determine the quantum yield of the sample reaction. The potassium ferrioxalate actinometer is a common choice for the UV-A range.[12]
4.2. Experimental Workflow
The overall process involves two main stages: calibration of the light source using an actinometer and the subsequent photolysis of the target compound.
4.3. Detailed Methodology
A. Materials and Equipment
-
Light Source: High-pressure mercury arc lamp or LED with a stable output at the desired wavelength (e.g., 365 nm).
-
Monochromator or Bandpass Filters: To isolate the specific irradiation wavelength.
-
Reaction Vessel: Quartz cuvettes with a defined path length (e.g., 1 cm).
-
Spectrophotometer: UV-Vis spectrophotometer for absorbance measurements.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantifying reactant and product concentrations.
-
Chemicals: this compound, potassium ferrioxalate, 1,10-phenanthroline, sulfuric acid, sodium acetate buffer, and HPLC-grade solvents.
B. Procedure: Actinometry (Potassium Ferrioxalate)
-
Preparation: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution must be handled in the dark.
-
Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate for a fixed period of time (t). Ensure the solution absorbs >99% of the incident light. A parallel blank cuvette should be kept in the dark.
-
Complexation: After irradiation, take a precise aliquot of the irradiated solution and the blank. Add a solution of 1,10-phenanthroline and a sodium acetate buffer to form the brightly colored [Fe(phen)₃]²⁺ complex. Dilute to a known final volume.
-
Measurement: Allow 30 minutes for color development and measure the absorbance of the complex at 510 nm against the blank.
-
Calculation of Photon Flux:
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (A = εcl), where ε₅₁₀ = 11,100 L mol⁻¹ cm⁻¹.
-
The number of photons absorbed (in moles, or einsteins) is calculated as: Moles of Photons = Moles of Fe²⁺ formed / Φ(ferrioxalate) (Note: Φ for the ferrioxalate actinometer is wavelength-dependent, e.g., ~1.25 at 365 nm).
-
The photon flux (qₚ) is then Moles of Photons / irradiation time (t).
-
C. Procedure: Sample Photolysis
-
Preparation: Prepare a solution of this compound in the desired solvent at a concentration that ensures >99% absorption at the irradiation wavelength.
-
Irradiation: Irradiate an identical volume of the sample solution in the same setup and for the same duration (t) as the actinometer. Keep conversion low (<10%) to avoid complications from product absorption.
-
Analysis: Quantify the amount of this compound consumed or the amount of photoproduct formed using a pre-calibrated HPLC method.
-
Calculation of Quantum Yield (Φ):
-
Determine the number of moles of the substrate that have reacted (Δmoles).
-
The quantum yield is calculated as: Φ = Δmoles / Moles of Photons Absorbed
-
Conclusion
The photolysis of this compound is expected to follow the general mechanism established for ortho-nitrobenzyl compounds, involving an aci-nitro intermediate. The quantum yield, a critical parameter for applications in drug delivery and photolithography, is likely influenced by the strong electron-donating amino group and the second electron-withdrawing nitro group on the aromatic ring. While direct literature values are scarce, this guide provides the necessary theoretical background and a detailed experimental workflow using chemical actinometry to enable researchers to precisely determine this crucial value. The systematic study of such substituted nitrobenzyl systems is essential for the rational design of next-generation photoremovable protecting groups with tailored efficiencies and absorption properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. technoprocur.cz [technoprocur.cz]
- 12. m.youtube.com [m.youtube.com]
- 13. kgroup.du.edu [kgroup.du.edu]
The Dawn of Photoremovable Protections: A Technical Guide to Nitrobenzyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, historical context, and core applications of nitrobenzyl protecting groups, a cornerstone of photolabile chemistry. From their conceptual beginnings to their modern-day applications in complex organic synthesis and drug delivery, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.
Discovery and Historical Context
The concept of using light to control chemical reactions has long intrigued scientists. However, it was the pioneering work of J.A. Barltrop and P. Schofield in 1962 that first demonstrated the use of a photolabile group to protect and subsequently deprotect a functional group, laying the groundwork for what would become a vital tool in organic synthesis. While their initial report focused on the photolysis of N-benzylglycine, it was their subsequent publication in 1966 that specifically introduced the ortho-nitrobenzyl (o-NB) group as a photosensitive protecting group for carboxylic acids.[1][2] This marked the true genesis of nitrobenzyl protecting groups in the chemist's arsenal.
The choice of the ortho-nitro substitution was not arbitrary. The mechanism of photocleavage, a Norrish Type II reaction, relies on the intramolecular abstraction of a benzylic hydrogen by the excited nitro group, a process facilitated by their close proximity in the ortho isomer.[3][4] This intramolecular pathway proved to be significantly more efficient than intermolecular processes, paving the way for the development and refinement of a wide array of nitrobenzyl-based protecting groups.
Over the decades, researchers have introduced various modifications to the parent o-nitrobenzyl scaffold to fine-tune its properties. The introduction of electron-donating groups, such as methoxy groups at the 4 and 5 positions (creating the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group), was found to red-shift the absorption maximum, allowing for the use of longer, less damaging wavelengths of light for deprotection.[4] Furthermore, substitution at the benzylic carbon (the α-carbon) with groups like methyl or phenyl was shown to significantly increase the quantum yield of photolysis.[5][6][7]
The Mechanism of Photocleavage: A Norrish Type II Reaction
The photodeprotection of a 2-nitrobenzyl-protected functional group proceeds through a well-established intramolecular photochemical reaction known as a Norrish Type II reaction. The key steps are as follows:
-
Photoexcitation: Upon absorption of UV light (typically in the range of 300-365 nm), the nitro group is promoted to an excited state.[1][7]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a 1,4-biradical intermediate.[3][4]
-
Cyclization and Rearrangement: The biradical rapidly cyclizes to form an aci-nitro intermediate, which then rearranges to a cyclic hemiacetal-like structure.
-
Cleavage: This unstable intermediate collapses, releasing the deprotected functional group and forming 2-nitrosobenzaldehyde as a byproduct.[1]
Caption: Photocleavage Mechanism of o-Nitrobenzyl Protecting Groups
Quantitative Data: A Comparative Overview
The efficiency of photodeprotection is a critical parameter for any photolabile protecting group and is quantified by the quantum yield (Φ). The quantum yield represents the fraction of absorbed photons that result in a specific photochemical event, in this case, the cleavage of the protecting group. The table below summarizes the quantum yields for a selection of nitrobenzyl protecting groups, highlighting the influence of substitution on their photochemical efficiency.
| Protecting Group | Leaving Group | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |
| o-Nitrobenzyl | Carboxylate | 313 | Dioxane | 0.13 | [6] |
| o-Nitrobenzyl | Phosphate | 347 | aq. Buffer | 0.54 | [5] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Carboxylate | 350 | Dioxane | 0.08 | [5] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Phosphate | 347 | aq. Buffer | 0.07 | [5] |
| α-Methyl-o-nitrobenzyl | Carboxylate | 313 | Dioxane | 0.65 | [6] |
| α-Phenyl-o-nitrobenzyl | Carboxylate | 350 | Dioxane | 0.23 | [5] |
| 2,6-Dinitrobenzyl | Carbonate | 365 | Acetonitrile | 0.12 | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the protection of a carboxylic acid with an o-nitrobenzyl group and its subsequent photolytic deprotection. These protocols are intended as a general guide and may require optimization for specific substrates.
Protection of a Carboxylic Acid with o-Nitrobenzyl Bromide
This procedure describes a typical esterification reaction to install the o-nitrobenzyl protecting group.
Materials:
-
Carboxylic acid
-
o-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid in DMF, add potassium carbonate (1.5 equivalents).
-
Add o-nitrobenzyl bromide (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired o-nitrobenzyl ester.
Photolytic Deprotection of an o-Nitrobenzyl Ester
This protocol outlines a general procedure for the removal of the o-nitrobenzyl protecting group using UV light.
Materials:
-
o-Nitrobenzyl-protected compound
-
Appropriate solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
UV photoreactor equipped with a medium-pressure mercury lamp (e.g., 350 nm)
-
Pyrex filter (to filter out shorter, more damaging wavelengths)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Dissolve the o-nitrobenzyl-protected compound in a suitable solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light absorption.
-
Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
Place the reaction vessel in the photoreactor and irradiate with UV light while maintaining a constant temperature (e.g., using a cooling fan or water bath).
-
Monitor the progress of the reaction by TLC or HPLC. The reaction time will vary depending on the substrate, concentration, and light intensity, but typically ranges from a few hours to 24 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, to isolate the deprotected carboxylic acid.
References
- 1. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations for the Structural Analysis of 2-Amino-6-nitrobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical approaches used to elucidate the molecular structure of 2-Amino-6-nitrobenzyl alcohol. Due to the limited availability of published theoretical data for this specific molecule, this guide leverages computational studies on closely related analogs to present a comprehensive framework for its structural analysis. The methodologies and expected structural parameters detailed herein serve as a valuable resource for researchers engaged in the computational modeling and drug development of nitroaromatic compounds.
Introduction
This compound is a substituted aromatic compound of interest in various chemical and biological studies, notably as a metabolite of 2,6-dinitrotoluene.[1] Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, metabolic fate, and potential interactions with biological macromolecules. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful tool for obtaining this information at the atomic level.
This guide outlines the standard computational protocols for geometry optimization and vibrational frequency analysis, presents expected structural data in tabular format based on analogous molecules, and illustrates the theoretical workflow using a Graphviz diagram.
Computational Methodologies
The theoretical characterization of this compound's structure typically involves two main computational steps: geometry optimization and vibrational frequency analysis. These calculations are performed using quantum mechanical methods.
Geometry Optimization
The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.
Experimental Protocol (Computational):
-
Initial Structure Generation: A plausible 3D structure of this compound is generated using molecular modeling software.
-
Method Selection: A suitable theoretical method and basis set are chosen. A widely used and effective combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-31G(d,p) or higher (e.g., 6-311++G(d,p)).[2] The B3LYP functional offers a good balance between computational cost and accuracy for predicting molecular geometries.[3]
-
Optimization Algorithm: A geometry optimization is performed using an algorithm like the Berny optimization in Gaussian or the L-BFGS optimizer in ORCA.[4] The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Verification of Minimum: A subsequent frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary vibrational frequencies.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a vibrational frequency calculation is performed to predict the infrared (IR) and Raman spectra of the molecule.
Experimental Protocol (Computational):
-
Frequency Calculation: Using the optimized geometry, the harmonic vibrational frequencies are calculated at the same level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[2] This involves computing the second derivatives of the energy with respect to the atomic coordinates.
-
Frequency Scaling: The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
-
Spectral Analysis: The calculated frequencies, along with their corresponding intensities (for IR) and scattering activities (for Raman), are used to simulate the vibrational spectra. Each frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved (e.g., stretching, bending, wagging).
Predicted Structural Data
The following tables summarize the expected ranges for key structural parameters of this compound, based on DFT calculations performed on analogous molecules such as 3-chloro-2-nitrobenzyl alcohol and various aminobenzyl alcohols.[2]
Table 1: Predicted Bond Lengths for this compound and Analogs
| Bond | Expected Bond Length (Å) | Analog Molecule Reference |
| C-C (aromatic) | 1.38 - 1.41 | 3-chloro-2-nitrobenzyl alcohol |
| C-N (amino) | ~1.39 | 3-aminobenzyl alcohol[2] |
| C-N (nitro) | ~1.48 | 3-chloro-2-nitrobenzyl alcohol |
| N-O (nitro) | ~1.22 | 3-chloro-2-nitrobenzyl alcohol |
| C-C (benzyl) | ~1.51 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |
| C-O (alcohol) | ~1.43 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |
| O-H (alcohol) | ~0.96 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |
| C-H (aromatic) | ~1.08 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |
| N-H (amino) | ~1.01 | 3-aminobenzyl alcohol[2] |
Table 2: Predicted Bond Angles for this compound and Analogs
| Angle | Expected Bond Angle (°) | Analog Molecule Reference |
| C-C-C (aromatic) | 118 - 122 | 3-chloro-2-nitrobenzyl alcohol |
| C-C-N (amino) | ~121 | 3-aminobenzyl alcohol[2] |
| C-C-N (nitro) | ~118 | 3-chloro-2-nitrobenzyl alcohol |
| O-N-O (nitro) | ~125 | 3-chloro-2-nitrobenzyl alcohol |
| C-C-C (benzyl) | ~120 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |
| C-C-O (alcohol) | ~112 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |
| C-O-H (alcohol) | ~108 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |
| H-N-H (amino) | ~113 | 3-aminobenzyl alcohol[2] |
Table 3: Predicted Key Vibrational Frequencies for this compound and Analogs
| Vibrational Mode | Expected Wavenumber (cm⁻¹, scaled) | Analog Molecule Reference |
| O-H Stretch (alcohol) | 3500 - 3650 | 2,6-dichlorobenzyl alcohol[5] |
| N-H Stretch (amino) | 3400 - 3500 (asym), 3300 - 3400 (sym) | 3-aminobenzyl alcohol[2] |
| C-H Stretch (aromatic) | 3000 - 3100 | 3-chloro-2-nitrobenzyl alcohol |
| C-H Stretch (CH₂) | 2900 - 3000 | 2,6-dichlorobenzyl alcohol[5] |
| N-O Stretch (nitro, asym) | 1520 - 1560 | 3-chloro-2-nitrobenzyl alcohol |
| N-O Stretch (nitro, sym) | 1340 - 1370 | 3-chloro-2-nitrobenzyl alcohol |
| C-C Stretch (aromatic ring) | 1400 - 1600 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |
| C-O Stretch (alcohol) | 1000 - 1260 | 2,6-dichlorobenzyl alcohol[5] |
| C-N Stretch (nitro) | 1200 - 1300 | 3-chloro-2-nitrobenzyl alcohol |
Visualization of Theoretical Workflows
The following diagrams illustrate the logical flow of the theoretical calculations and the relationships between the key molecular orbitals.
Caption: Workflow for theoretical structure calculation.
Caption: Relationship between frontier molecular orbitals.
Conclusion
While direct experimental and theoretical studies on this compound are not extensively reported, a robust theoretical framework for its structural elucidation can be constructed from computational studies of analogous compounds. The use of Density Functional Theory, particularly with the B3LYP functional, provides reliable predictions for its geometry and vibrational spectra. The data and methodologies presented in this guide offer a solid foundation for researchers to conduct further computational investigations, aiding in the prediction of its chemical behavior and its potential applications in drug design and development.
References
- 1. In vitro activation of 2-aminobenzyl alcohol and this compound, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vibrational spectra and assignments of 3-aminobenzyl alcohol by ab initio Hartree-Fock and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
- 4. 6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB - ORCA 6.0 Manual [faccts.de]
- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]
2-Amino-6-nitrobenzyl alcohol CAS number 98451-51-5
An In-depth Technical Guide to 2-Amino-6-nitrobenzyl alcohol (CAS: 98451-51-5)
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key data on its properties, synthesis, and biological interactions, presenting them in a structured and accessible format.
Chemical and Physical Properties
This compound is a solid, yellow to brown organic compound.[1] Its structure is characterized by a benzene ring substituted with an amino group, a nitro group, and a hydroxymethyl group.[2] This combination of functional groups, one electron-donating (-NH2) and one strongly electron-withdrawing (-NO2), imparts unique chemical reactivity to the molecule.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 98451-51-5 | [1][3][4][5][6][7] |
| Molecular Formula | C7H8N2O3 | [2][3][5][6][7] |
| Molecular Weight | 168.15 g/mol | [2][3][6][7] |
| Appearance | Yellow to brown solid/powder | [1] |
| InChI Key | BSQXKAWQRQDMAK-UHFFFAOYSA-N | [2][6] |
| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])CO)N | [3] |
| Purity | 90% to 98% (as specified by suppliers) | [1][5] |
Synthesis and Reactivity
This compound serves as a key intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds like quinolines.[2] Its synthesis can be approached through various established routes, primarily involving the interconversion of functional groups on readily available precursors.[2]
Synthetic Routes
2.1.1. Reduction of 2-Amino-6-nitrobenzoic acid
A primary synthetic route involves the selective reduction of the carboxylic acid group of 2-amino-6-nitrobenzoic acid.[2]
-
Experimental Protocol:
-
Reagent: Borane-tetrahydrofuran complex (BH₃·THF) is a suitable reagent for this transformation due to its high selectivity for reducing carboxylic acids in the presence of nitro groups.[2]
-
Solvent: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF).[2]
-
Conditions: The reaction is generally performed at room temperature.[2]
-
Mechanism: The borane complex selectively reduces the carboxylic acid to a primary alcohol, leaving the nitro and amino groups intact.[2]
-
2.1.2. Selective Reduction of a Dinitro Compound
Another potential synthetic pathway is the selective reduction of one nitro group in a corresponding dinitro compound.[2] While specific details for this compound are not provided, general methods for selective nitro group reduction can be applied.
-
Experimental Protocol (General):
-
Reagents: Common metal-free reducing agents for nitro groups include sodium hydrosulfite, sodium sulfide, or borane complexes.[2] Transition-metal catalyzed reactions could also be employed for higher efficiency and greener synthesis.[2]
-
Control: Careful control of reaction conditions (temperature, stoichiometry of the reducing agent) is crucial to achieve selective reduction of only one of the two nitro groups.
-
2.1.3. Reduction of 2-Amino-6-nitrobenzaldehyde
A related protocol for the synthesis of the 2,5-isomer by reducing 2-amino-5-nitrobenzaldehyde with sodium borohydride in ethanol could be adapted for the synthesis of the 2,6-isomer from 2-amino-6-nitrobenzaldehyde.[2]
-
Experimental Protocol (Adapted):
Chemical Reactivity and Functional Group Interconversions
The reactivity of this compound is dictated by its three functional groups:[2]
-
Amino Group (-NH2): Can undergo typical aromatic amine reactions such as acylation and diazotization.[2]
-
Nitro Group (-NO2): Can be reduced to an amino group, which is a strategic step in the synthesis of diamino compounds.[2]
-
Hydroxymethyl Group (-CH2OH):
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-amino-6-nitrobenzaldehyde, a valuable intermediate for synthesizing imines or for further reductive amination reactions.[2][8]
-
Conversion to Halides: The alcohol group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a halide to form 2-amino-6-nitrobenzyl halide. This halide is a versatile precursor for introducing a wide range of nucleophiles.[2]
-
Biological Activity and Metabolic Activation
This compound is a metabolite of 2,6-dinitrotoluene and has been studied for its in vitro activation and subsequent covalent binding to DNA.[9][10] This metabolic activation is a critical step in understanding the potential genotoxicity of its parent compound.
Metabolic Activation Pathways
The conversion of this compound to metabolites capable of binding to DNA can occur through at least two pathways in vitro:[9]
-
Cytosolic Activation: This pathway requires the presence of cytosol and 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[9] The reaction is inhibited by the sulfotransferase inhibitor 2,6-dichloro-4-nitrophenol, suggesting the formation of a sulfate conjugate.[9]
-
Microsomal Activation: This pathway involves microsomes and requires NADPH.[9]
Interestingly, when both cytosol and microsomes are present, the activation appears to only require PAPS, indicating a lesser role for NADPH-dependent enzymes in this combined system.[9]
Below is a diagram illustrating the metabolic activation workflow of this compound leading to DNA binding.
Caption: Metabolic activation of this compound.
Applications in Research and Development
The unique structure of this compound makes it a valuable building block in several areas:
-
Pharmaceutical Synthesis: It is a precursor for synthesizing various biologically active molecules.[2] For instance, derivatives of the related compound 2-amino-6-nitrobenzothiazole have shown potential as antimicrobial and anticancer agents, as well as inhibitors of monoamine oxidase (MAO).[11][12]
-
Organic Synthesis: It serves as a key intermediate in the construction of complex heterocyclic systems such as quinolines.[2]
-
Industrial Applications: It has been mentioned as an emission source in the production of glycidyl methacrylate, a component in adhesives and coatings, and as a precursor for aldehydes used in the fragrance industry.[3]
Safety Information
This compound is classified as a hazardous substance.
Table 2: Hazard Statements
| Hazard Code | Description | Reference |
| H302 | Harmful if swallowed | [13] |
| H312 | Harmful in contact with skin | [13] |
| H332 | Harmful if inhaled | [13] |
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][14]
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for clinical or veterinary purposes. All handling and use of this chemical should be conducted by trained professionals in a controlled laboratory setting.
References
- 1. indiamart.com [indiamart.com]
- 2. This compound | 98451-51-5 | Benchchem [benchchem.com]
- 3. This compound | 98451-51-5 | YDA45151 [biosynth.com]
- 4. This compound | 98451-51-5 [chemicalbook.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-aMino-6-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. In vitro activation of 2-aminobenzyl alcohol and this compound, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemical-label.com [chemical-label.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 2-Amino-6-nitrobenzyl alcohol
This guide provides comprehensive information on the chemical and physical properties of 2-Amino-6-nitrobenzyl alcohol, a versatile compound with applications in chemical synthesis and research. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Data
The key quantitative and identifying data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 168.15 g/mol | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2][3][5][6] |
| CAS Number | 98451-51-5 | [1][2][6] |
| IUPAC Name | (2-amino-6-nitrophenyl)methanol | [5] |
| Physical Form | Powder | [3] |
| Boiling Point | 386.8±27.0 °C (Predicted) | [3] |
| Density | 1.432±0.06 g/cm³ (Predicted) | [3] |
| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])CO)N | [2][5] |
| InChI Key | BSQXKAWQRQDMAK-UHFFFAOYSA-N | [1][5] |
Experimental Protocols
This section details a representative experimental protocol for the synthesis of this compound. The described method is a transition-metal-free reduction of the corresponding aldehyde.
Synthesis of this compound via Aldehyde Reduction
This protocol is adapted from the synthesis of the related isomer, 2-amino-5-nitrobenzyl alcohol, and utilizes sodium borohydride for the reduction of 2-amino-6-nitrobenzaldehyde.[1]
Materials:
-
2-amino-6-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-nitrobenzaldehyde in ethanol under stirring. Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of NaBH₄ to the aldehyde should be carefully controlled to ensure selective reduction of the aldehyde without affecting the nitro group.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching the Reaction: Once the starting material is consumed, carefully quench the reaction by the slow addition of water to decompose any excess sodium borohydride.
-
Extraction: Remove the ethanol using a rotary evaporator. Extract the aqueous residue with ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: The final product, this compound, should be characterized by appropriate analytical techniques, such as NMR and mass spectrometry, to confirm its identity and purity.
Signaling Pathways and Logical Relationships
The functional groups of this compound allow for a variety of chemical transformations. One of the most significant is the reduction of the nitro group, which can proceed through several intermediates depending on the reaction conditions and the reducing agent used.[1]
Caption: Reduction pathway of the nitro group in this compound.
This compound is a metabolite of 2,6-dinitrotoluene and its in vitro activation has been studied.[1] The presence of the amino, nitro, and alcohol functional groups makes it a versatile intermediate for synthesizing more complex molecules, such as quinolines.[1] Furthermore, the related o-nitrobenzyl group is well-known as a photolabile protecting group, or "photocage," in medicinal chemistry, allowing for the controlled release of biologically active molecules.[1]
References
- 1. This compound | 98451-51-5 | Benchchem [benchchem.com]
- 2. This compound | 98451-51-5 | YDA45151 [biosynth.com]
- 3. This compound | 98451-51-5 [chemicalbook.com]
- 4. 2-Amino-4-nitrobenzyl alcohol | C7H8N2O3 | CID 54198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
- 6. indiamart.com [indiamart.com]
2-Amino-6-nitrobenzyl alcohol: A Key Metabolite in the Biotransformation of 2,6-Dinitrotoluene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation and subsequent metabolic fate of 2-amino-6-nitrobenzyl alcohol, a significant metabolite of the industrial chemical and environmental contaminant, 2,6-dinitrotoluene (2,6-DNT). The biotransformation of 2,6-DNT involves a complex interplay of oxidative and reductive pathways, primarily occurring in the liver and intestines. This document details the enzymatic processes, presents quantitative data on metabolite formation, outlines key experimental protocols for studying 2,6-DNT metabolism, and provides visual representations of the metabolic pathways. Understanding the metabolism of 2,6-DNT and the role of its metabolites, such as this compound, is crucial for assessing its toxicological profile and developing strategies for bioremediation and risk assessment.
Introduction
2,6-Dinitrotoluene (2,6-DNT) is a nitroaromatic hydrocarbon used in the synthesis of toluenediamine, a precursor for polyurethane foams, as well as in the production of explosives. Its widespread use has led to environmental contamination, raising concerns about its potential toxicity to humans and ecosystems. The toxicity of 2,6-DNT is intrinsically linked to its metabolic activation into reactive intermediates. A key step in this process is the biotransformation of 2,6-DNT into various metabolites, including this compound. This guide focuses on the metabolic pathways leading to the formation of this compound and its subsequent biotransformation, providing a foundational understanding for researchers in toxicology, pharmacology, and environmental science.
Metabolic Pathways of 2,6-Dinitrotoluene
The metabolism of 2,6-DNT is a multi-step process involving both Phase I and Phase II enzymatic reactions. The formation of this compound is a result of a combination of oxidation and reduction reactions.
2.1. Initial Oxidation of the Methyl Group
The primary initial step in the hepatic metabolism of 2,6-DNT is the oxidation of its methyl group, a reaction catalyzed by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[1][2] This oxidation leads to the formation of 2,6-dinitrobenzyl alcohol.[1][2]
2.2. Reduction of a Nitro Group
Subsequent to the initial oxidation, one of the nitro groups of 2,6-dinitrobenzyl alcohol is reduced to an amino group, yielding this compound. This reduction can be carried out by various enzymes, including gut microflora under anaerobic conditions and, to some extent, by hepatic microsomal enzymes.[3]
2.3. Enterohepatic Circulation
Conjugates of 2,6-DNT metabolites, such as glucuronides of 2,6-dinitrobenzyl alcohol, are excreted into the bile and can be hydrolyzed by the intestinal microflora. The resulting aglycones can then be reabsorbed, undergoing further metabolism in the liver. This enterohepatic circulation plays a significant role in the overall biotransformation and potential toxicity of 2,6-DNT.[2]
2.4. Further Metabolism of this compound
This compound can undergo further metabolic transformations, including conjugation reactions (e.g., glucuronidation or sulfation) to facilitate its excretion.[1] Additionally, it has been suggested that this compound can be activated to reactive electrophilic species that can covalently bind to macromolecules like DNA, a critical step in the initiation of carcinogenesis.[3]
Data Presentation
The following tables summarize the quantitative data available on the metabolism of 2,6-DNT, focusing on the formation of key metabolites.
Table 1: In Vitro Metabolism of 2,6-Dinitrotoluene by Liver Microsomes
| Species | Metabolite | Formation Rate (nmol/g liver/min) | Reference |
| Male Wistar Rat | 2,6-Dinitrobenzyl alcohol | 22.0 | [2] |
Note: This value represents the activity of 2,6-DNT oxidation to 2,6-dinitrobenzyl alcohol in hepatic microsomal preparations.
Table 2: Biliary and Urinary Excretion of 2,6-Dinitrotoluene Metabolites in Male Wistar Rats
| Metabolite | % of Dose in Bile (24h) | % of Dose in Urine (48h) | Reference |
| 2,6-Dinitrotoluene | 0.8 | 0.2 | [1] |
| 2,6-Dinitrobenzyl alcohol | 3.6 | 0.1 | [1] |
| Conjugated 2,6-Dinitrobenzyl alcohol | 30.0 | 1.5 | [1] |
| 2-Amino-6-nitrotoluene | 0.3 | 0.1 | [1] |
| Conjugated this compound | - | Detected | [1] |
| 2,6-Dinitrobenzaldehyde | 0.1 | - | [1] |
| Conjugated 2,6-Dinitrobenzaldehyde | 1.2 | - | [1] |
Note: "-" indicates that the data was not reported or not applicable.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the metabolism of 2,6-DNT.
4.1. Microsomal Metabolism Assay
This assay is used to investigate the in vitro metabolism of 2,6-DNT by liver microsomes, primarily to assess the role of cytochrome P450 enzymes.
-
Objective: To determine the rate of formation of 2,6-DNT metabolites by hepatic microsomes.
-
Materials:
-
Liver microsomes (from rat, human, or other species of interest)
-
2,6-Dinitrotoluene (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile or methanol)
-
Internal standard for analytical quantification
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and 2,6-DNT in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points, terminate the reaction by adding a quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence and quantity of metabolites using HPLC-MS/MS.
-
4.2. Analysis of Metabolites by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation, identification, and quantification of 2,6-DNT and its metabolites.
-
Objective: To separate and quantify 2,6-DNT and its metabolites in biological samples (e.g., microsomal incubates, urine, bile).
-
Instrumentation:
-
HPLC system with a reverse-phase column (e.g., C18)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
-
Procedure:
-
Prepare samples by protein precipitation or solid-phase extraction.
-
Inject the prepared sample into the HPLC system.
-
Separate the compounds using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid).
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each compound.
-
4.3. In Vitro DNA Covalent Binding Assay
This assay is used to assess the potential of 2,6-DNT metabolites to form adducts with DNA, a key indicator of genotoxicity.
-
Objective: To determine if metabolites of 2,6-DNT covalently bind to DNA in vitro.
-
Materials:
-
Radiolabeled 2,6-Dinitrotoluene (e.g., [³H]-2,6-DNT)
-
Liver microsomes and/or intestinal microflora preparation
-
Calf thymus DNA
-
Enzyme cofactors (e.g., NADPH)
-
DNA isolation reagents
-
Scintillation counter
-
-
Procedure:
-
Incubate radiolabeled 2,6-DNT with the metabolic activation system (microsomes or intestinal microflora) in the presence of calf thymus DNA.
-
After incubation, isolate the DNA from the reaction mixture.
-
Thoroughly wash the isolated DNA to remove any non-covalently bound radioactivity.
-
Quantify the amount of radioactivity associated with the DNA using a scintillation counter.
-
Express the results as the amount of 2,6-DNT equivalents bound per mg of DNA.
-
Mandatory Visualization
The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Metabolic pathway of 2,6-Dinitrotoluene.
References
- 1. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 2,6-dinitrotoluene in male Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activation of 2-aminobenzyl alcohol and this compound, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Amino-6-nitrobenzyl Alcohol: A Detailed Protocol for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of 2-Amino-6-nitrobenzyl alcohol, a valuable intermediate for researchers, scientists, and drug development professionals. The protocols outlined below describe two primary synthetic routes starting from commercially available precursors. All quantitative data is summarized in structured tables for ease of comparison, and experimental workflows are accompanied by diagrams generated using Graphviz (DOT language).
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds and is of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing an amino, a nitro, and a primary alcohol group on a benzene ring, allows for diverse chemical modifications and the generation of complex molecular architectures. This protocol details the synthesis of this compound via two reliable methods: the reduction of 2-amino-6-nitrobenzoic acid and the reduction of 2-amino-6-nitrobenzaldehyde.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| CAS Number | 98451-51-5 |
| Appearance | Yellow to brown solid |
| Purity | 98% |
Synthetic Protocols
Two primary routes for the synthesis of this compound are presented below.
Method 1: Reduction of 2-Amino-6-nitrobenzoic acid using Borane-Tetrahydrofuran Complex (BH₃·THF)
This method involves the selective reduction of the carboxylic acid functionality in the presence of a nitro and an amino group. Borane-THF is a suitable reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-6-nitrobenzoic acid (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 3.0 eq) dropwise to the stirred solution under a nitrogen atmosphere.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess BH₃·THF by the slow, dropwise addition of methanol.
-
Workup: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Method 2: Reduction of 2-Amino-6-nitrobenzaldehyde using Sodium Borohydride (NaBH₄)
This protocol is adapted from the well-established reduction of aldehydes to primary alcohols using sodium borohydride.[1]
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-6-nitrobenzaldehyde (1.0 eq) in ethanol.
-
Addition of Reducing Agent: While stirring at room temperature, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the solution.
-
Reaction: Continue stirring the reaction mixture at room temperature and monitor its completion by TLC.
-
Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Synthesis of Precursor: 2-Amino-6-nitrobenzoic acid
A common precursor, 2-amino-6-nitrobenzoic acid, can be synthesized from 2,6-dinitrobenzoic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dinitrobenzoic acid (1.0 eq) in a mixture of methanol and water.
-
Addition of Reducing Agent: Add sodium hydrosulfide (NaSH, ~3.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 30-40 minutes.
-
Acidification: After cooling, acidify the reaction mixture to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-amino-6-nitrobenzoic acid.
Data Presentation
Table 1: Summary of Synthetic Protocols
| Starting Material | Reagents | Solvent | Product |
| 2-Amino-6-nitrobenzoic acid | Borane-Tetrahydrofuran Complex (BH₃·THF) | THF | This compound |
| 2-Amino-6-nitrobenzaldehyde | Sodium Borohydride (NaBH₄) | Ethanol | This compound |
| 2,6-Dinitrobenzoic acid | Sodium Hydrosulfide (NaSH) | Methanol/Water | 2-Amino-6-nitrobenzoic acid |
Table 2: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR | Data not explicitly found in search results for the target molecule. Typical shifts for aminobenzyl alcohols can be referenced.[2] |
| ¹³C NMR | Data not explicitly found in search results for the target molecule. Typical shifts for aminobenzyl alcohols can be referenced.[2] |
| IR (KBr) | Data not explicitly found in search results. Expect characteristic peaks for -OH, -NH₂, and -NO₂ functional groups. |
| Melting Point | Data not explicitly found in search results. |
| Yield | Yields are dependent on the specific reaction conditions and scale and would need to be determined experimentally. |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols: 2-Amino-6-nitrobenzyl Alcohol as a Photoremovable Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoremovable protecting groups (PPGs), also known as photocages, are essential tools in chemical biology and drug development, enabling spatiotemporal control over the release of bioactive molecules. The ortho-nitrobenzyl (oNB) scaffold is one of the most widely utilized classes of PPGs due to its synthetic accessibility and efficient photochemistry.[1] This application note focuses on a specific derivative, 2-Amino-6-nitrobenzyl alcohol , as a versatile PPG for caging a variety of functional groups, including carboxylic acids, amines, and alcohols. The presence of the amino group, an electron-donating substituent, in conjunction with the electron-withdrawing nitro group, creates a "push-pull" electronic system that can influence the photophysical properties of the molecule, potentially offering advantages in tuning absorption wavelengths and two-photon absorption cross-sections.[2]
Upon irradiation with UV light, typically in the range of 300-365 nm, the 2-nitrobenzyl group undergoes an intramolecular rearrangement to release the caged molecule and a 2-nitrosobenzaldehyde byproduct.[3] This process is traceless in that it does not require any additional reagents for cleavage.
Mechanism of Photocleavage
The photodeprotection of o-nitrobenzyl-caged compounds proceeds through a well-established intramolecular rearrangement mechanism. Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom and the formation of a transient aci-nitro intermediate. This intermediate then cyclizes and subsequently rearranges to release the protected functional group and form 2-amino-6-nitrosobenzaldehyde as a byproduct.[3][4]
Synthesis of this compound
The protecting group itself can be synthesized from commercially available starting materials. A common route involves the selective reduction of 2-amino-6-nitrobenzoic acid.
Protocol: Synthesis of this compound
This protocol is adapted from established methods for the selective reduction of carboxylic acids in the presence of nitro groups.[3]
Materials:
-
2-Amino-6-nitrobenzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 2-amino-6-nitrobenzoic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M solution of BH₃·THF dropwise to the stirred solution. The amount of BH₃·THF should be in slight excess (e.g., 1.5-2 equivalents) relative to the carboxylic acid.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C to neutralize the excess borane.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Caging of Functional Groups
This compound can be used to protect a variety of functional groups. The following are general protocols that can be adapted for specific substrates.
Caging of Carboxylic Acids (Esterification)
Protocol:
-
Activation of the Carboxylic Acid: The carboxylic acid can be activated using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Esterification Reaction:
-
Using DCC/DMAP: To a solution of the carboxylic acid and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a solution of this compound. Then, add a solution of DCC in the same solvent and stir the reaction at room temperature until completion.
-
Using Acid Chloride: To a solution of this compound and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent, slowly add the acid chloride. Stir the reaction at room temperature until completion.
-
-
Work-up and Purification: After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC was used). Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine). Dry the organic layer, concentrate the solvent, and purify the resulting ester by column chromatography.
Caging of Amines (Carbamate Formation)
Protocol:
-
Formation of the Chloroformate: React this compound with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base to form the corresponding chloroformate. This reaction should be performed with extreme caution in a well-ventilated fume hood.
-
Carbamate Formation: React the 2-amino-6-nitrobenzyl chloroformate with the amine to be protected in the presence of a base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent.
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with appropriate aqueous solutions to remove excess reagents and byproducts. Dry the organic layer, concentrate the solvent, and purify the resulting carbamate by column chromatography.
Photolysis Protocols
The photoremoval of the 2-amino-6-nitrobenzyl group is typically achieved by irradiation with UV light. The optimal wavelength and duration of irradiation will depend on the specific caged compound and the experimental setup.
General Protocol for Photolysis:
-
Prepare a solution of the 2-amino-6-nitrobenzyl-caged compound in a suitable solvent (e.g., buffer for biological experiments, or an organic solvent for synthesis). The concentration should be optimized for the specific application.
-
Transfer the solution to a suitable container for irradiation (e.g., a quartz cuvette or a multi-well plate).
-
Irradiate the sample with a UV light source. A medium-pressure mercury arc lamp with a filter to select for wavelengths around 350-365 nm is commonly used.[5] The light intensity and duration of exposure should be determined empirically to achieve the desired level of uncaging without causing photodamage to the released substrate or other components of the system.
-
Monitor the progress of the photolysis by a suitable analytical method, such as HPLC, LC-MS, or by observing the biological effect of the released molecule.
Quantitative Data
| Parameter | 5-Amino-2-nitrobenzyl Derivative[6] | 2-Amino-6-nitrobenzyl Derivative |
| Typical Absorption Maxima (λmax) | ~350 - 400 nm | To be determined experimentally |
| Molar Extinction Coefficient (ε) at λmax | Varies with substrate | To be determined experimentally |
| One-Photon Uncaging Quantum Yield (Φu) | 0.1 - 1% | To be determined experimentally |
| Two-Photon Uncaging Cross-Section (δu) | 0.01 - 0.1 GM | To be determined experimentally |
Note: The values for the 2-Amino-6-nitrobenzyl derivative are expected to be in a similar range to the 5-amino isomer, but empirical validation is essential for any quantitative application.
Applications and Experimental Workflows
The 2-amino-6-nitrobenzyl protecting group can be employed in a variety of applications where precise control over the release of a molecule is required.
Drug Delivery
In drug development, this PPG can be used to create prodrugs that are activated at a specific site in the body by the application of light. This approach can help to reduce off-target side effects and improve the therapeutic index of a drug.
Studying Signaling Pathways
By caging key signaling molecules, researchers can release them at specific times and locations within a cell or tissue to study their role in complex biological pathways.
Conclusion
This compound is a promising photoremovable protecting group that expands the toolkit available to researchers for the light-controlled release of bioactive molecules. Its synthesis is straightforward, and it can be used to cage a variety of functional groups using standard chemical transformations. While specific photophysical data for this particular isomer are yet to be fully characterized, the general principles of o-nitrobenzyl chemistry provide a strong foundation for its application. For quantitative studies, it is highly recommended that researchers determine the molar extinction coefficient and quantum yield of uncaging for their specific 2-amino-6-nitrobenzyl-caged compounds. The versatility of this PPG makes it a valuable asset for a wide range of applications in chemistry, biology, and medicine.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 98451-51-5 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. nathan.instras.com [nathan.instras.com]
Application Notes and Protocols for Uncaging with 2-Amino-6-nitrobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and application of 2-Amino-6-nitrobenzyl alcohol as a photolabile protecting group, commonly known as a "caging" group. This technology allows for the precise spatiotemporal release of bioactive molecules, making it an invaluable tool in various research fields, including neuroscience, cell biology, and pharmacology.
Introduction
Photolabile protecting groups, or "caged" compounds, are inactive molecules that can be rapidly activated by light. The 2-Amino-6-nitrobenzyl (ANB) alcohol moiety is a member of the o-nitrobenzyl family of caging groups. Upon absorption of light, the ANB cage undergoes a photochemical reaction that results in its cleavage, releasing the active molecule of interest. This process, known as "uncaging," can be triggered with high spatial and temporal precision using a focused light source, such as a laser. The amino group at the 2-position and the nitro group at the 6-position of the benzyl alcohol influence the photophysical properties of the cage, including its absorption spectrum and uncaging efficiency.
Uncaging Mechanism
The uncaging of this compound proceeds through a well-established photochemical rearrangement. Upon absorption of a photon, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a series of electronic and molecular rearrangements that ultimately lead to the cleavage of the bond connecting the cage to the protected molecule. The primary byproduct of this reaction is a 2-amino-6-nitrosobenzaldehyde derivative.
Quantitative Data
| Parameter | One-Photon Excitation | Two-Photon Excitation | Reference Compounds |
| Typical Excitation Wavelength (λ_max) | 340 - 380 nm | 700 - 800 nm | 5-amino-2-nitrobenzyl alcohol, nitrobiphenyl scaffolds with amino substituents[1][2] |
| Molar Extinction Coefficient (ε) | ~2,000 - 8,000 M⁻¹cm⁻¹ | N/A | 5-amino-2-nitrobenzyl alcohol[3] |
| Quantum Yield (Φ_u) | 0.01 - 0.2 | Varies with excitation wavelength | Nitrobiphenyl scaffolds with amino substituents[1][2] |
| Two-Photon Action Cross-Section (δ_u) | N/A | 0.1 - 1.0 GM | Nitrobiphenyl scaffolds with amino substituents[4] |
Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). The quantum yield and two-photon action cross-section are highly dependent on the specific molecule being uncaged and the solvent conditions.
Experimental Protocols
Protocol 1: Synthesis of a 2-Amino-6-nitrobenzyl Caged Compound (General Procedure)
This protocol describes a general method for caging a molecule (e.g., a carboxylic acid) with this compound.
Materials:
-
This compound
-
Molecule to be caged (with a suitable functional group, e.g., carboxylic acid)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the molecule to be caged (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: One-Photon Uncaging in a Cellular Context
This protocol outlines a general procedure for one-photon uncaging of a bioactive molecule in a cell culture experiment.
Materials:
-
Cells of interest cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
Caged compound of interest dissolved in an appropriate vehicle (e.g., DMSO) and diluted in physiological buffer
-
Widefield or confocal microscope equipped with a UV light source (e.g., mercury lamp with a filter or a UV laser)
-
Objective with good UV transmission
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution)
Procedure:
-
Prepare a stock solution of the caged compound in DMSO.
-
Dilute the stock solution to the desired final concentration in the physiological buffer. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Replace the cell culture medium with the buffer containing the caged compound and incubate for a time sufficient for the compound to diffuse and equilibrate.
-
Place the imaging dish on the microscope stage.
-
Locate the cell or region of interest using brightfield or fluorescence imaging (if the caged compound or cells are fluorescently labeled).
-
Select the appropriate UV filter or tune the laser to the optimal uncaging wavelength (e.g., 365 nm).
-
Deliver a brief pulse of UV light to the region of interest to trigger uncaging. The duration and intensity of the light pulse should be optimized to achieve the desired concentration of the released molecule while minimizing phototoxicity.
-
Monitor the cellular response using appropriate imaging or electrophysiological techniques.
Protocol 3: Two-Photon Uncaging for High-Resolution Studies
This protocol provides a framework for performing two-photon uncaging, which offers superior spatial resolution compared to one-photon excitation.
Materials:
-
Same as Protocol 2, with the following additions/modifications:
-
A two-photon laser scanning microscope equipped with a tunable, mode-locked Ti:Sapphire laser.
-
High numerical aperture (NA) objective.
Procedure:
-
Prepare the cells and the caged compound solution as described in Protocol 2.
-
Place the sample on the two-photon microscope stage.
-
Tune the Ti:Sapphire laser to the optimal two-photon excitation wavelength for the caged compound (typically in the 700-800 nm range for amino-substituted nitrobenzyl compounds).
-
Identify the target subcellular region of interest (e.g., a dendritic spine) using two-photon imaging at a low laser power that does not induce significant uncaging.
-
Position the laser beam at the precise point for uncaging.
-
Deliver a series of short, high-intensity laser pulses to the target location to induce two-photon uncaging. The pulse duration, number of pulses, and laser power need to be carefully calibrated to control the amount of released molecule.
-
Simultaneously or subsequently, record the physiological or morphological response of the cell using imaging or electrophysiological methods.[5][6]
Protocol 4: Analysis of Uncaging Products by HPLC
This protocol describes how to use High-Performance Liquid Chromatography (HPLC) to confirm the uncaging reaction and quantify the released product.
Materials:
-
Solution of the caged compound in a suitable solvent (e.g., acetonitrile/water mixture)
-
UV light source for irradiation
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Mobile phase appropriate for the separation of the caged compound and the uncaged product
-
Standards of the caged compound and the expected uncaged product
Procedure:
-
Prepare a solution of the caged compound at a known concentration.
-
Inject a sample of the pre-irradiated solution into the HPLC system to obtain a chromatogram representing the starting material.
-
Irradiate the solution with UV light for a defined period.
-
Inject a sample of the irradiated solution into the HPLC system.
-
Analyze the resulting chromatogram. The appearance of a new peak corresponding to the retention time of the uncaged product standard and a decrease in the peak area of the caged compound confirms the uncaging reaction.
-
By creating a calibration curve with the standard of the uncaged product, the concentration of the released molecule can be quantified.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.
-
UV light is harmful to the eyes and skin. Use appropriate shielding and safety interlocks when working with UV light sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting
-
Low uncaging efficiency:
-
Verify the wavelength and intensity of the light source.
-
Check the integrity of the caged compound.
-
Optimize the irradiation time and power.
-
Consider solvent effects, as quantum yield can be solvent-dependent.
-
-
Phototoxicity:
-
Reduce the light intensity and/or exposure time.
-
For two-photon uncaging, ensure the use of the optimal, longer wavelength to minimize cellular damage.
-
-
Inconsistent results:
-
Ensure consistent sample preparation and experimental conditions.
-
Calibrate the light source power regularly.
-
Check for degradation of the caged compound stock solution.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Application Notes and Protocols: 2-Amino-6-nitrobenzyl Alcohol in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups (PPGs), or "caged" compounds, are invaluable tools in neuroscience for the spatiotemporal control of bioactive molecules.[1] By rendering a molecule, such as a neurotransmitter, inactive until a flash of light cleaves the protecting group, researchers can precisely control neuronal signaling in vitro and in vivo.[2] The ortho-nitrobenzyl scaffold is a foundational and widely utilized class of PPGs for this purpose.[1][3] 2-Amino-6-nitrobenzyl alcohol belongs to this class of compounds, and while its direct applications in neuroscience research are not as extensively documented as some of its derivatives, its chemical structure suggests its utility as a PPG.
These application notes will provide a comprehensive overview of the principles and methodologies for using ortho-nitrobenzyl derivatives, with a focus on how the specific properties of this compound could be leveraged in neuroscience research. The protocols provided are based on established methods for similar caged compounds and can be adapted for the use of this compound.
Principle of Uncaging
The mechanism of photorelease for ortho-nitrobenzyl compounds involves an intramolecular rearrangement upon absorption of a photon. This process is typically initiated by UV light and proceeds on a microsecond to millisecond timescale, resulting in the release of the bioactive molecule and the formation of a nitrosobenzaldehyde byproduct.[4] The substitution pattern on the aromatic ring can significantly influence the photochemical properties of the caging group, including its absorption wavelength, quantum yield, and uncaging kinetics.[5] The presence of an amino group at the 2-position in this compound, which is an electron-donating group, is expected to modulate these properties.[6]
Potential Applications in Neuroscience
Based on the established use of ortho-nitrobenzyl PPGs, this compound could be employed to "cage" a variety of neuroactive molecules, including:
-
Neurotransmitters: Caged glutamate and GABA, the primary excitatory and inhibitory neurotransmitters in the brain, are widely used to map neural circuits and study synaptic transmission with high precision.[7][8][9]
-
Neuromodulators: Caging molecules like dopamine, serotonin, or acetylcholine can help elucidate their roles in complex processes such as learning, memory, and mood.
-
Ions: Photoreleasable calcium chelators allow for the precise manipulation of intracellular calcium concentrations, a critical second messenger in numerous neuronal signaling pathways.
-
Enzyme inhibitors and receptor ligands: Caged drugs and pharmacological agents enable the study of their targets with high spatiotemporal resolution, which is particularly valuable for drug development.
Photochemical Properties of ortho-Nitrobenzyl Derivatives
| Caged Compound Derivative | Excitation Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (GM) | Reference(s) |
| MNI-caged Glutamate | 300-380 | ~0.08 | ~0.06 @ 720 nm | [2][10] |
| CDNI-caged GABA | ~350-400 | ~0.6 | - | [11] |
| DMNPE-caged Ca2+ | ~350 | ~0.18 | - | [11] |
| RuBi-GABA | 400-450 | ~0.04 | - | [11] |
Note: MNI (4-methoxy-7-nitroindolinyl), CDNI (7-carboxy-2,3-dicyano-7-nitroindolinyl), DMNPE (4,5-dimethoxy-2-nitrophenethyl). Two-photon cross-section is wavelength-dependent.
Experimental Protocols
The following are generalized protocols for the synthesis and application of caged compounds in neuroscience research. These should be optimized for the specific molecule being caged with this compound.
Protocol 1: Synthesis of a Caged Neurotransmitter (General Procedure)
This protocol outlines the general steps for esterifying a carboxyl group of a neurotransmitter with this compound.
Materials:
-
This compound
-
N-protected neurotransmitter (e.g., Boc-glutamate)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for deprotection
-
Solvents for purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Esterification:
-
Dissolve the N-protected neurotransmitter, this compound, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified protected caged neurotransmitter in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure.
-
Purify the final caged neurotransmitter by high-performance liquid chromatography (HPLC).
-
Protocol 2: Two-Photon Uncaging of a Caged Neurotransmitter in Brain Slices
This protocol describes the application of a caged compound to acute brain slices and its photorelease using a two-photon microscope.
Materials:
-
Caged neurotransmitter (e.g., 2-Amino-6-nitrobenzyl-caged glutamate)
-
Artificial cerebrospinal fluid (aCSF)
-
Acute brain slices
-
Two-photon microscope with a Ti:Sapphire laser
-
Patch-clamp electrophysiology setup
Procedure:
-
Slice Preparation: Prepare acute brain slices from the desired brain region according to standard laboratory protocols.
-
Loading of Caged Compound:
-
Dissolve the caged neurotransmitter in the external aCSF solution to the desired final concentration (typically in the micromolar to millimolar range).
-
Perfuse the brain slice with the aCSF containing the caged compound for at least 15-20 minutes to allow for diffusion into the tissue.
-
-
Electrophysiological Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
-
Two-Photon Uncaging:
-
Locate the dendritic region of interest using the two-photon microscope.
-
Tune the laser to the appropriate wavelength for two-photon excitation of the caged compound (for many nitrobenzyl compounds, this is in the 720-900 nm range).[12][13]
-
Deliver short laser pulses (0.5-5 ms) to a specific point (e.g., a dendritic spine) to photorelease the neurotransmitter.
-
Record the resulting postsynaptic currents or potentials.
-
-
Data Analysis: Analyze the amplitude, kinetics, and spatial profile of the uncaging-evoked responses.
Signaling Pathways and Workflows
The following diagrams illustrate the conceptual workflow and signaling pathways involved in the use of this compound as a caging group.
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optopharmacology [hellobio.com]
- 3. Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 98451-51-5 | Benchchem [benchchem.com]
- 7. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 12. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caging Carboxylic Acids with 2-Amino-6-nitrobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-amino-6-nitrobenzyl alcohol as a photolabile protecting group, or "caging group," for carboxylic acids. This technology allows for the precise spatial and temporal release of biologically active molecules, making it a valuable tool in cellular biology, pharmacology, and drug delivery research.
Introduction
Photolabile protecting groups, often referred to as "caging" groups, are chemical moieties that can be removed from a molecule of interest through photolysis.[1] The ortho-nitrobenzyl scaffold is a widely utilized caging group due to its stability under physiological conditions and its efficient cleavage upon UV light exposure.[2][3] this compound offers a unique substitution pattern that can influence the photophysical properties of the caged compound, potentially offering advantages in specific applications.
Caging a carboxylic acid with this compound renders it biologically inactive. The active carboxylic acid can then be released at a desired time and location by irradiation with light, providing a powerful method for studying dynamic biological processes and for targeted drug delivery.[1][4]
Mechanism of Photolysis (Uncaging)
The uncaging of ortho-nitrobenzyl-caged compounds proceeds through a well-established photochemical mechanism. Upon absorption of a photon, the ortho-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of a transient aci-nitro intermediate.[5][6] This intermediate then rapidly rearranges and fragments to release the free carboxylic acid, a proton, and a 2-amino-6-nitrosobenzaldehyde byproduct.[1]
Caption: Photochemical uncaging mechanism of a 2-amino-6-nitrobenzyl-caged carboxylic acid.
Photophysical and Photochemical Properties
Table 1: Photophysical and Photochemical Data of Relevant Caged Compounds
| Caging Group | Caged Molecule | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Solvent | Reference(s) |
| 2-Nitrobenzyl | Acetate | 262 | 11,154 | 0.1 | Acetonitrile | [7][8] |
| 4,5-Dimethoxy-2-nitrobenzyl | Various | ~350 | ~5,000 | 0.01 - 0.1 | Various | [5] |
| 5-Amino-2-nitrobenzyl | p-Nitrophenol | ~360 | Not Reported | ~0.01 | Not Reported | [9] |
Note: Data presented for analogous compounds should be used as an estimation. It is highly recommended that users determine the specific photophysical properties for their particular 2-amino-6-nitrobenzyl-caged carboxylic acid.
Experimental Protocols
Protocol for Caging a Carboxylic Acid with this compound
This protocol describes a general method for the esterification of a carboxylic acid with this compound. The Fischer esterification method, which utilizes an acid catalyst, is described below.[10][11] Note: The presence of the amino group on the benzyl alcohol may lead to side reactions. If this occurs, protection of the amino group (e.g., as a carbamate) prior to esterification may be necessary, followed by a deprotection step.
Materials:
-
Carboxylic acid of interest
-
This compound
-
Anhydrous alcohol (e.g., methanol or ethanol)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or tosic acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents) in a minimal amount of anhydrous alcohol.
-
Acid Catalysis: Carefully add a catalytic amount of a strong acid (e.g., 3-4 drops of concentrated sulfuric acid) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the carboxylic acid.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the alcohol solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-amino-6-nitrobenzyl ester.
-
Characterization: Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of a 2-amino-6-nitrobenzyl-caged carboxylic acid.
Protocol for Photolysis (Uncaging) of a Caged Carboxylic Acid
This protocol provides a general procedure for the light-induced release of a carboxylic acid from its 2-amino-6-nitrobenzyl ester.
Materials:
-
Solution of the 2-amino-6-nitrobenzyl-caged carboxylic acid in a suitable solvent (e.g., buffer, methanol, or acetonitrile).
-
UV light source (e.g., mercury arc lamp with appropriate filters, or a UV LED).
-
Quartz cuvette or other UV-transparent reaction vessel.
-
Analytical system for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer, or LC-MS).
Procedure:
-
Sample Preparation: Prepare a solution of the caged carboxylic acid at a known concentration in a solvent that is transparent at the irradiation wavelength. The optimal concentration will depend on the molar extinction coefficient of the compound.
-
Determine Irradiation Wavelength: Measure the UV-Vis absorption spectrum of the caged compound to determine its λmax. The irradiation wavelength should be chosen to maximize absorption by the caged compound while minimizing potential photodamage to biological samples. For nitrobenzyl compounds, this is typically in the range of 300-400 nm.[8]
-
Photolysis:
-
Place the sample solution in a quartz cuvette.
-
Irradiate the sample with the UV light source. The irradiation time will depend on the light intensity, the quantum yield of the caged compound, and the desired extent of uncaging.
-
It is advisable to perform initial experiments to calibrate the release kinetics.
-
-
Monitoring Uncaging:
-
At various time points during irradiation, take aliquots of the sample for analysis.
-
UV-Vis Spectroscopy: Monitor the decrease in absorbance at the λmax of the caged compound and the appearance of the absorbance of the 2-amino-6-nitrosobenzaldehyde byproduct.
-
HPLC: Separate and quantify the remaining caged compound and the released carboxylic acid. This is the most accurate method for determining the extent of uncaging.[9]
-
-
Data Analysis: Plot the concentration of the released carboxylic acid or the disappearance of the caged compound as a function of irradiation time to determine the photolysis kinetics.
Caption: Workflow for the photolysis (uncaging) of a 2-amino-6-nitrobenzyl-caged carboxylic acid.
Applications and Considerations
-
Spatiotemporal Control in Biological Systems: Caged carboxylic acids can be used to study rapid cellular processes by releasing the active molecule with high spatial and temporal precision using a focused light source.[4]
-
Targeted Drug Delivery: The caging strategy can be employed to develop prodrugs that are activated by light at a specific site in the body, potentially reducing systemic side effects.
-
Byproduct Effects: The 2-amino-6-nitrosobenzaldehyde byproduct formed during photolysis can be reactive.[1] It is important to perform control experiments to ensure that this byproduct does not have unintended biological effects in the system under study.
-
Solubility: The solubility of the caged compound in aqueous buffers is a critical factor for biological experiments. The amino group in this compound may improve aqueous solubility compared to the unsubstituted nitrobenzyl alcohol.
Conclusion
This compound is a promising photolabile protecting group for carboxylic acids, offering the potential for precise spatiotemporal control over the release of active molecules. The protocols and data provided in these application notes serve as a guide for researchers to synthesize, characterize, and utilize these valuable chemical tools in their studies. Careful optimization of the caging and uncaging conditions for each specific carboxylic acid is recommended to achieve reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. seas.upenn.edu [seas.upenn.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Photocleavage of 2-Amino-6-nitrobenzyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ortho-nitrobenzyl (o-NB) group is one of the most widely utilized photolabile protecting groups (PPGs) in chemistry and biology. Its ability to be cleaved by near-UV light allows for the precise spatial and temporal control over the release of bioactive molecules, making it an invaluable tool in drug delivery, tissue engineering, and cell biology. The 2-Amino-6-nitrobenzyl alcohol is a derivative of this class. Upon irradiation, the o-NB cage undergoes an intramolecular rearrangement, leading to the release of the protected functional group (e.g., an alcohol, amine, or carboxylic acid) and the formation of a 2-nitrosobenzaldehyde byproduct. This process is typically efficient and proceeds under mild conditions, minimizing damage to sensitive biological systems.
This document provides detailed information on the optimal light sources and wavelengths for the cleavage of this compound and related o-NB derivatives, along with generalized experimental protocols for their application.
Photocleavage Mechanism and Key Parameters
The photocleavage of o-nitrobenzyl compounds is initiated by the absorption of a photon, typically in the UV-A range. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then undergoes cyclization and rearrangement to release the caged molecule.
The efficiency of this "uncaging" reaction is determined by several factors:
-
Wavelength (λ): Must overlap with the absorbance spectrum of the o-NB compound.
-
Light Intensity (Power): Higher intensity can lead to faster cleavage, but also increases the risk of photodamage to biological samples.
-
Quantum Yield (Φ): The number of molecules cleaved per photon absorbed. This is an intrinsic property of the molecule.
-
Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength.
Data Presentation: Light Source and Wavelength
While specific photophysical data for this compound is not extensively published, the conditions can be reliably inferred from the broader class of o-nitrobenzyl derivatives. The optimal wavelength for cleavage is generally in the 340-365 nm range, which is accessible with common laboratory equipment and minimizes damage to cells and tissues compared to shorter UV wavelengths[1][2].
Table 1: Recommended Wavelengths and Light Sources for o-Nitrobenzyl Derivatives
| Protecting Group Family | Recommended Wavelength (nm) | Common Light Sources | Notes | Source(s) |
| o-Nitrobenzyl (general) | 300 - 365 | Mercury Arc Lamps, UV-A/UV-B Lamps, 365 nm LEDs | General purpose with high cleavage efficiency. 365 nm is preferred for biological applications to reduce potential cell damage. | [1][2][3] |
| 2-Nitrobenzyl Linker | ~340 | UV Irradiation Source | Used for cleaving fluorophores from DNA. Cleavage is typically complete within minutes. | [4][5] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NVOC) | 350 - 420 | Filtered Mercury Lamps, Laser Diodes | Increased absorbance at longer wavelengths, making it highly suitable for biological applications. | [2][6] |
Table 2: Reported Quantum Yields (Φ) for Photocleavage of o-Nitrobenzyl Derivatives
| Protected Group (Leaving Group) | Wavelength (nm) | Quantum Yield (Φ) | Solvent | Source(s) |
| 1-(2-Nitrophenyl)ethyl phosphate esters | Not Specified | 0.49 - 0.63 | Not Specified | [2] |
| 2-Nitrobenzyl Alcohol Derivatives | Not Specified | ~0.60 | Various | [2][7] |
| o-NBA amide | 365 | 0.52 | PBS/MeOH | [8] |
| 2,6-Dinitrobenzyl carbonate | 365 | 0.12 | Not Specified | [2] |
| Note: Quantum yields are highly dependent on the specific molecular structure, leaving group, and solvent conditions. The values presented are illustrative for the o-nitrobenzyl family. |
Experimental Protocols
The following are generalized protocols for the photocleavage of a this compound-caged compound. Researchers should optimize parameters such as irradiation time and light intensity for their specific application.
Protocol 1: Photocleavage of a Caged Compound in Solution
Objective: To release a protected molecule from a this compound derivative in a solution phase for subsequent analysis or use.
Materials:
-
This compound-caged compound
-
Appropriate solvent (e.g., PBS, TRIS buffer, Methanol, Acetonitrile)
-
Quartz or UV-transparent cuvette/plate
-
UV light source (e.g., 365 nm LED array, filtered mercury lamp)
-
Stir plate (optional)
-
Analytical instrument (e.g., HPLC, LC-MS, Spectrophotometer)
Procedure:
-
Sample Preparation: Dissolve the caged compound in the chosen solvent to a known concentration (e.g., 10 µM to 1 mM). Ensure the solvent is compatible with both the compound and the intended downstream application.
-
Spectra Measurement: Measure the UV-Vis absorption spectrum of the solution to confirm the absorbance maximum and molar absorptivity at the intended irradiation wavelength.
-
Irradiation: a. Transfer the solution to a quartz cuvette or a UV-transparent multi-well plate. b. Position the light source at a fixed distance from the sample. For reproducible results, ensure the geometry of the setup is consistent between experiments. c. Irradiate the sample with light at the chosen wavelength (typically 365 nm)[3]. The irradiation time can range from a few minutes to hours, depending on the light intensity, quantum yield, and desired extent of cleavage[1][9]. It is recommended to perform a time-course experiment to determine the optimal duration.
-
Monitoring Cleavage: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them.
-
UV-Vis Spectroscopy: Monitor the decrease in absorbance of the starting material and the appearance of the nitrosobenzaldehyde byproduct[3].
-
HPLC/LC-MS: Separate and quantify the remaining caged compound, the released molecule, and the byproduct. This is the most accurate method for determining cleavage efficiency[1][4].
-
-
Analysis: Calculate the percentage of cleavage based on the reduction of the starting material or the formation of the product.
Protocol 2: Spatially Controlled Photocleavage on a Surface or in a Hydrogel
Objective: To release a molecule in a specific pattern or location within a solid or semi-solid matrix.
Materials:
-
Surface or hydrogel functionalized with a this compound-caged compound
-
Buffer solution (e.g., PBS)
-
Light source coupled to a microscope or a photomask
-
Fluorescence microscope (if the released molecule is fluorescent)
Procedure:
-
Sample Preparation: Prepare the functionalized surface or hydrogel according to the specific experimental requirements. Equilibrate the sample in a suitable buffer.
-
Patterned Irradiation: a. Place the sample on the stage of a microscope or in the path of the light source. b. Use a photomask to block light from reaching certain areas, thereby creating a pattern of illuminated and dark regions. Alternatively, use a focused laser beam to "write" a pattern onto the sample. c. Irradiate the sample with 365 nm light. The required dose (intensity x time) will need to be determined empirically. Power densities in the range of 1-10 mW/cm² are common[1][10].
-
Washing: After irradiation, gently wash the surface or hydrogel with fresh buffer to remove the cleaved byproduct and any non-covalently bound molecules.
-
Analysis: a. Analyze the surface or gel to confirm the release of the molecule in the irradiated areas. b. If the released molecule is fluorescent or has a fluorescent tag, imaging with a fluorescence microscope is a direct way to visualize the pattern of uncaging[4][5]. c. For hydrogels, changes in properties such as swelling or stiffness can be measured to quantify the effect of cleaving crosslinks[10].
Conclusion
The photocleavage of this compound and its parent family of o-nitrobenzyl compounds is a robust and versatile technique for the controlled release of molecules. By selecting an appropriate light source, typically emitting at or around 365 nm, researchers can achieve high cleavage efficiencies with excellent spatial and temporal resolution. The provided protocols offer a starting point for developing specific applications in drug delivery, materials science, and fundamental biological research.
References
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Amino-6-nitrobenzothiazole
Introduction
2-Amino-6-nitrobenzothiazole is a significant intermediate in the synthesis of various azo dyes and has been investigated for its potential in medicinal chemistry, including the development of monoamine oxidase (MAO) inhibitors.[1][2] Its synthesis is of considerable interest to researchers in organic chemistry and drug development.
This document provides a detailed protocol for the synthesis of 2-amino-6-nitrobenzothiazole. It is important to note that a direct synthetic route from 2-Amino-6-nitrobenzyl alcohol to 2-amino-6-nitrobenzothiazole is not a commonly reported or established method in the scientific literature. The prevalent and well-documented methods for preparing 2-amino-6-nitrobenzothiazole with high purity and yield involve the nitration of 2-aminobenzothiazole or its derivatives.[1][3]
The protocol detailed below follows a widely accepted two-step synthesis strategy that offers high selectivity for the desired 6-nitro isomer.[1][4] This method involves the nitration of an N-acylated 2-aminobenzothiazole, followed by the subsequent hydrolysis of the acyl protecting group to yield the final product. This approach is preferred over the direct nitration of 2-aminobenzothiazole, which often results in a mixture of isomers.[1]
Target Audience: This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development with a working knowledge of standard laboratory procedures and safety protocols.
Experimental Protocols
Method 1: Synthesis via Nitration of 2-Acetylaminobenzothiazole and Subsequent Hydrolysis
This protocol is adapted from established patent literature, which describes a high-selectivity route to 2-amino-6-nitrobenzothiazole.[1][4]
Step 1: Nitration of 2-Acetylaminobenzothiazole
-
In a reaction vessel equipped with a stirrer and a cooling bath, introduce 490 g of sulfuric acid monohydrate.
-
While maintaining the temperature between 20°C and 30°C, add 192 g (1.0 mol) of 2-acetylaminobenzothiazole.
-
Cool the resulting mixture to a temperature between 5°C and 10°C.
-
Prepare a nitrating mixture of 200 g of mixed acid containing 31.5% nitric acid.
-
Add the mixed acid dropwise to the solution of 2-acetylaminobenzothiazole while vigorously stirring and maintaining the temperature between 5°C and 10°C.
-
After the addition is complete, continue stirring the reaction mixture for 2 hours at 10°C to 15°C.
-
Pour the reaction mixture onto 1,000 g of ice with stirring.
-
Filter the resulting precipitate (2-acetylamino-6-nitrobenzothiazole) and wash it with water.
Step 2: Hydrolysis of 2-Acetylamino-6-nitrobenzothiazole
-
Suspend the water-moist 2-acetylamino-6-nitrobenzothiazole obtained from the previous step in 1,650 ml of methanol.
-
Heat the suspension to 60°C.
-
Adjust the pH of the suspension to 10.5 using a concentrated sodium hydroxide solution.
-
Maintain the pH at 10.5 for 5 hours by the periodic addition of sodium hydroxide solution as needed.
-
Cool the mixture to 20°C to allow the 2-amino-6-nitrobenzothiazole to crystallize.
-
Isolate the crystalline product by filtration.
-
Wash the isolated product first with 200 ml of methanol and then with water until it is free from alkali.
-
Dry the final product in a vacuum cabinet at 80°C.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-amino-6-nitrobenzothiazole via the nitration of 2-acetylaminobenzothiazole and subsequent hydrolysis.
| Parameter | Value | Reference |
| Nitration Step | ||
| 2-Acetylaminobenzothiazole | 192 g (1.0 mol) | [1] |
| Sulfuric Acid Monohydrate | 490 g | [1] |
| Nitrating Acid (31.5% HNO3) | 200 g | [1] |
| Reaction Temperature | 5°C - 15°C | [1] |
| Reaction Time | 2 hours | [1] |
| Hydrolysis Step | ||
| Methanol | 1,650 ml | [1] |
| Reaction Temperature | 60°C | [1] |
| pH | 10.5 | [1] |
| Reaction Time | 5 hours | [1] |
| Product | ||
| Yield | 194 g | [1] |
| Melting Point | 248°C - 250°C | [1] |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of 2-amino-6-nitrobenzothiazole.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-amino-6-nitrobenzothiazole.
References
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
Application Note: HPLC Analysis of 2-Amino-6-nitrobenzyl Alcohol
Introduction
2-Amino-6-nitrobenzyl alcohol is a key intermediate in the synthesis of various heterocyclic compounds and is a known metabolite of 2,6-dinitrotoluene.[1][2] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and presence in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic nitro compounds and their derivatives due to its sensitivity, specificity, and robustness.[1][3] This application note presents a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC method.
Analytical Method
The proposed method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, with phosphoric acid as a modifier to ensure good peak shape and resolution.[4][5] Detection is performed using a UV-Vis detector.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation Summary
The following table summarizes the typical validation parameters for this type of HPLC method. These values should be experimentally determined during method validation.
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (AR grade)
-
Methanol (HPLC grade, for cleaning)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
2. Instrument and Equipment
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
3. Preparation of Solutions
-
Mobile Phase (Acetonitrile:Water 60:40 with 0.1% Phosphoric Acid):
-
Measure 600 mL of acetonitrile and 400 mL of water into a 1 L glass bottle.
-
Add 1 mL of phosphoric acid to the mixture.
-
Sonicate for 15 minutes to degas the solution.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
4. Sample Preparation
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Analysis Workflow
Caption: HPLC Analysis Workflow for this compound.
6. System Suitability
Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
7. Data Analysis
-
Record the chromatograms for the standard and sample solutions.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Logical Relationship of Analytical Steps
References
- 1. This compound | 98451-51-5 | Benchchem [benchchem.com]
- 2. In vitro activation of 2-aminobenzyl alcohol and this compound, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 2-Nitrobenzyl alcohol | SIELC Technologies [sielc.com]
- 5. Separation of 2-Amino-6-nitrobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Incorporation of Photolabile Protecting Groups into Peptides: A Case Study with a 2-Nitrobenzyl Alcohol Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups (PPGs), often referred to as "caging" groups, are invaluable tools in chemical biology and drug development. These moieties can be attached to a biomolecule, rendering it inactive until exposure to light of a specific wavelength. This process, known as "uncaging," allows for precise spatiotemporal control over the release of the active molecule, enabling the study of complex biological processes and the development of targeted therapies.[1][2][3] The o-nitrobenzyl scaffold is one of the most widely used classes of PPGs due to its efficient photochemistry and synthetic accessibility.[3][4][5]
This document provides detailed application notes and protocols for the incorporation of a photolabile 2-nitrobenzyl alcohol derivative into peptides. Due to the limited availability of specific experimental data for 2-Amino-6-nitrobenzyl alcohol in the current literature, this guide will focus on the well-characterized and commonly used analogue, 4,5-dimethoxy-2-nitrobenzyl (DMNB) , as a representative example. The principles and protocols described herein can be adapted for other o-nitrobenzyl derivatives.
The DMNB group is cleaved upon UV irradiation, releasing the active peptide and a nitrosobenzaldehyde byproduct.[4][6] This allows for the controlled activation of peptides involved in various signaling pathways.
Application Notes
Key Applications:
-
Studying Cell Signaling Pathways: Caged peptides that act as agonists or antagonists of specific receptors or enzymes can be introduced to a biological system in an inactive form. Light-induced uncaging at a precise time and location allows for the detailed study of downstream signaling events with high temporal and spatial resolution.[1][2]
-
Controlled Drug Delivery: Incorporating photolabile groups into peptide-based therapeutics offers a strategy for targeted drug release. The peptide drug can be administered systemically in its caged, inactive form, and then activated specifically at the disease site by focused light application, minimizing off-target effects.
-
Probing Protein-Protein Interactions: Photocaged peptides can be used to modulate protein-protein interactions. By caging a key residue in a peptide ligand, its binding to a target protein can be inhibited. Photolysis removes the caging group, restoring binding and allowing for the investigation of the interaction's functional consequences.[3]
Advantages of the 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Group:
-
Efficient Photolysis: The DMNB group exhibits favorable photochemical properties, including a reasonable quantum yield for cleavage upon UV irradiation (typically in the 350-400 nm range).[4][6]
-
Synthetic Accessibility: The synthesis of DMNB-protected amino acids is well-established, allowing for their incorporation into peptides using standard solid-phase peptide synthesis (SPPS) techniques.[6]
-
Stability: DMNB-protected amino acids are generally stable to the conditions used in Fmoc-based SPPS.[6]
Limitations and Considerations:
-
Phototoxicity: The use of UV light for uncaging can potentially cause damage to biological samples. The energy and duration of irradiation should be carefully optimized.
-
Byproduct Effects: The nitrosobenzaldehyde byproduct generated upon photolysis can be reactive and may interfere with biological systems. It is important to assess the potential effects of this byproduct in control experiments.[7]
-
Quantum Yield: The efficiency of photolysis (quantum yield) can be influenced by the local environment of the caged peptide. It is advisable to determine the uncaging efficiency under the specific experimental conditions.[4]
Quantitative Data Summary
The following table summarizes typical photochemical properties of peptides incorporating DMNB-caged amino acids. It is important to note that these values can vary depending on the specific peptide sequence and the solvent conditions.
| Parameter | Value | Reference |
| Maximum Absorption Wavelength (λmax) | ~350 - 360 nm | [6] |
| Molar Extinction Coefficient (ε) at λmax | ~5,000 M-1cm-1 | [6] |
| Photolysis Quantum Yield (Φ) | 0.005 - 0.03 | [4] |
| Typical Irradiation Wavelength for Uncaging | 365 nm | [6] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Protected, DMNB-Caged Amino Acids
This protocol describes the synthesis of an Fmoc-protected amino acid with the DMNB group caging a side-chain carboxyl group (e.g., Aspartic Acid or Glutamic Acid).
Materials:
-
Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH (Allyl-protected)
-
4,5-Dimethoxy-2-nitrobenzyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Tetrakis(triphenylphosphine)palladium(0)
-
Phenylsilane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (flash chromatography)
Procedure:
-
Alkylation:
-
Dissolve Fmoc-Asp(OAll)-OH (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution.
-
Add 4,5-Dimethoxy-2-nitrobenzyl bromide (1.2 equivalents) and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain Fmoc-Asp(ODMNB)-OAll.
-
-
Allyl Deprotection:
-
Dissolve the product from the previous step in anhydrous DCM.
-
Add phenylsilane (10 equivalents).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify by flash chromatography to yield the final product, Fmoc-Asp(ODMNB)-OH .
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a DMNB-Caged Peptide
This protocol outlines the manual Fmoc-SPPS of a peptide containing a DMNB-caged amino acid.
Materials:
-
Rink Amide MBHA resin or pre-loaded Wang resin
-
Fmoc-protected amino acids
-
Fmoc-Asp(ODMNB)-OH (or other caged amino acid)
-
Coupling reagents: HBTU/HOBt or HATU
-
DIPEA
-
20% Piperidine in DMF (Fmoc deprotection solution)
-
DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents each) or HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin as in step 2.
-
-
Incorporation of the Caged Amino Acid: Follow the coupling procedure in step 3 using the synthesized Fmoc-Asp(ODMNB)-OH.
-
Chain Elongation: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized caged peptide by mass spectrometry and analytical HPLC.
Protocol 3: Photolysis (Uncaging) of the DMNB-Protected Peptide
Materials:
-
Purified DMNB-caged peptide
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
UV lamp with a 365 nm filter or a suitable light source
-
Quartz cuvette or plate
-
Analytical HPLC and mass spectrometer for monitoring the reaction
Procedure:
-
Sample Preparation: Dissolve the caged peptide in the desired aqueous buffer to a known concentration.
-
Irradiation:
-
Place the peptide solution in a quartz cuvette or plate.
-
Irradiate the sample with 365 nm light. The irradiation time will depend on the light source intensity and the quantum yield of the caged peptide. It is recommended to perform a time-course experiment to determine the optimal irradiation time.
-
-
Monitoring Uncaging:
-
At different time points during irradiation, take aliquots of the solution.
-
Analyze the aliquots by analytical HPLC to monitor the disappearance of the caged peptide peak and the appearance of the uncaged peptide peak.
-
Confirm the identity of the uncaged peptide by mass spectrometry.
-
-
Biological Assay: Once the optimal uncaging conditions are established, the photolyzed peptide solution can be used directly in biological assays.
Visualizations
Caption: Experimental workflow for the synthesis and application of a DMNB-caged peptide.
Caption: Hypothetical signaling pathway initiated by a photo-uncaged peptide ligand.
References
- 1. Synthesis and application of caged peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide photocaging: A brief account of the chemistry and biological applications [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Release of Bioactive Molecules Using 2-Amino-6-nitrobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise spatiotemporal control over the release of bioactive molecules is a critical tool in a wide array of research fields, including pharmacology, neuroscience, and cell biology. Photolabile protecting groups, or "caged" compounds, offer a powerful method to achieve this control. Upon irradiation with light of a specific wavelength, these protecting groups are cleaved, releasing the active molecule. The ortho-nitrobenzyl group is one of the most widely used photocleavable moieties. This document focuses on a specific derivative, 2-amino-6-nitrobenzyl alcohol, as a versatile caging group for the controlled release of various bioactive molecules. The presence of the amino group can modulate the photochemical properties and provides a handle for further chemical modification.
These application notes provide an overview of the mechanism, key quantitative data for related compounds, and detailed experimental protocols for the synthesis, caging of bioactive molecules, and their subsequent light-triggered release.
Mechanism of Photorelease
The controlled release from 2-amino-6-nitrobenzyl-caged compounds is initiated by the absorption of UV light. The general mechanism for ortho-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then undergoes a series of rearrangements to release the bioactive molecule and form a 2-nitrosobenzaldehyde byproduct. The overall process is typically rapid, often occurring on a microsecond to millisecond timescale.
Data Presentation: Photochemical Properties of Related Caged Compounds
| Caged Molecule (Protecting Group) | Bioactive Molecule | Wavelength (nm) | Quantum Yield (Φ) | Release Half-life (t½) | Reference |
| γ-O-(α-Carboxy-2-nitrobenzyl)-glutamate | Glutamate | 308 | 0.14 | 21 µs | [1] |
| MNI-caged γ-D-glutamyl-glycine | γ-D-glutamyl-glycine | ~350 | >0.085 | < 1 ms | [2] |
| CDNI-caged Glutamate | Glutamate | ~350 | ~0.5 | Not specified | [2] |
| 6-NV-IP3 | Inositol trisphosphate | 350 | 0.12 | Not specified | [3] |
| MNI-Glutamate | Glutamate | 336 | 0.065 - 0.085 | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from 2,6-dinitrotoluene.
Materials:
-
2,6-dinitrotoluene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide solution
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Round bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
Step 1: Selective Reduction of 2,6-dinitrotoluene to 2-amino-6-nitrotoluene
-
In a round bottom flask, dissolve 2,6-dinitrotoluene in methanol.
-
Prepare a solution of sodium sulfide nonahydrate in water.
-
Slowly add the sodium sulfide solution to the 2,6-dinitrotoluene solution with stirring. An exothermic reaction may occur, so cooling in an ice bath may be necessary.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain crude 2-amino-6-nitrotoluene.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Conversion of 2-amino-6-nitrotoluene to this compound
This step is based on analogous transformations and may require optimization.
-
Protect the amino group of 2-amino-6-nitrotoluene, for example, by acetylation with acetic anhydride.
-
The methyl group of the N-acetylated intermediate can then be functionalized. One approach is radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, followed by hydrolysis of the resulting benzyl bromide to the benzyl alcohol.
-
Finally, deprotect the amino group to yield this compound.
Alternative from 2-amino-6-nitrobenzaldehyde:
A more direct route, if the starting aldehyde is available, is the reduction of 2-amino-6-nitrobenzaldehyde.
-
Suspend 2-amino-6-nitrobenzaldehyde in ethanol at room temperature.
-
Add sodium borohydride in small portions with stirring.
-
Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
Protocol 2: Caging a Carboxylic Acid with this compound (Esterification)
This protocol provides a general method for attaching a carboxylic acid-containing bioactive molecule to this compound. N-Boc-glycine is used as a model compound.
Materials:
-
This compound
-
N-Boc-glycine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Round bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round bottom flask under an inert atmosphere, dissolve N-Boc-glycine and a catalytic amount of DMAP in anhydrous DCM.
-
Add this compound (1.0-1.2 equivalents) to the solution.
-
In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the caged N-Boc-glycine.
Protocol 3: Controlled Photorelease and Quantification
This protocol describes a general procedure for the light-induced release of a bioactive molecule from its 2-amino-6-nitrobenzyl caged form and its subsequent quantification by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Caged bioactive molecule
-
Aqueous buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
UV lamp (e.g., mercury arc lamp with appropriate filters for ~365 nm) or a UV laser.
-
Quartz cuvette or microplate
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or fluorescence)
-
Mobile phase for HPLC
-
Standard solution of the pure bioactive molecule
Procedure:
Part A: Photorelease
-
Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to the desired final concentration in the aqueous buffer. The final concentration of the organic solvent should be kept low to avoid affecting the biological system.
-
Transfer the solution to a quartz cuvette or a well of a quartz microplate.
-
Irradiate the sample with a UV light source. The duration and intensity of the irradiation will need to be optimized depending on the quantum yield of the caged compound and the desired amount of released molecule.
-
For kinetic studies, samples can be taken at different time points during irradiation.
Part B: Quantification by HPLC
-
Method Development: Develop an HPLC method that can separate the caged compound, the released bioactive molecule, and the nitrosobenzaldehyde byproduct. A reverse-phase C18 column is often suitable. The mobile phase composition (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) and the detection wavelength will need to be optimized for the specific molecules.
-
Calibration Curve: Prepare a series of standard solutions of the pure bioactive molecule of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the irradiated sample(s) into the HPLC system.
-
Quantification: Identify the peak corresponding to the released bioactive molecule based on its retention time compared to the standard. Quantify the amount of the released molecule by comparing its peak area to the calibration curve.
Application in Signaling Pathways: Activation of Glutamatergic Synapses
The controlled release of neurotransmitters has been a key application of caged compounds in neuroscience. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its controlled release can be used to study synaptic transmission and plasticity.[5][6][7] By caging glutamate with this compound, it can be rendered inactive. A brief pulse of UV light can then release glutamate in the synaptic cleft, mimicking natural neurotransmission and activating postsynaptic glutamate receptors such as AMPA and NMDA receptors.[6][7][8] This leads to depolarization of the postsynaptic neuron and the initiation of a signaling cascade.
Conclusion
This compound is a promising photocleavable protecting group for the controlled release of bioactive molecules. Its synthesis is feasible from readily available starting materials, and it can be used to cage a variety of functional groups. The protocols provided herein offer a starting point for researchers to utilize this technology in their own experimental systems. The ability to precisely control the release of bioactive compounds with light opens up numerous possibilities for studying complex biological processes with high spatiotemporal resolution.
References
- 1. pnas.org [pnas.org]
- 2. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. sysy.com [sysy.com]
2-Amino-6-nitrobenzyl Alcohol: A Versatile Photocaging Tool in Chemical Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-nitrobenzyl alcohol is a photoactivatable compound that serves as a valuable tool in chemical biology and drug development. Belonging to the o-nitrobenzyl family of photolabile protecting groups, or "photocages," it allows for the spatial and temporal control of the release of biologically active molecules. The presence of an amino group at the 2-position and a nitro group at the 6-position on the benzyl ring imparts unique photochemical properties, making it a versatile scaffold for caging a wide range of functionalities, including alcohols, amines, carboxylic acids, and phosphates.[1] Upon irradiation with UV light, the o-nitrobenzyl group undergoes a photochemical rearrangement, leading to the cleavage of the covalent bond and the release of the active molecule, along with the formation of a 2-amino-6-nitrosobenzaldehyde byproduct.[2] This light-induced activation provides a powerful method for studying dynamic biological processes with high precision.
Key Applications
The primary application of this compound lies in its use as a photocage to synthesize light-activated versions of various bioactive molecules. This strategy has been employed to:
-
Control Enzyme Activity: By caging a key amino acid residue in an enzyme's active site, its function can be inhibited. Photolysis restores the native residue, thereby activating the enzyme at a desired time and location.
-
Regulate Signaling Pathways: Caged second messengers, such as cyclic nucleotides or inositol phosphates, can be introduced into cells in an inactive form. Light-induced uncaging triggers downstream signaling cascades, allowing for the precise study of their roles in cellular communication.
-
Spatiotemporal Release of Neurotransmitters: Caged neurotransmitters, like glutamate or GABA, enable the controlled stimulation or inhibition of specific neurons or even individual synapses, providing insights into neural circuit function.[3]
-
Light-Activated Drug Delivery: Prodrugs can be designed by caging a therapeutic agent with a 2-amino-6-nitrobenzyl group. This approach offers the potential for targeted drug release at the site of action, minimizing off-target effects.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the literature, the following tables provide representative data for related o-nitrobenzyl compounds, which can serve as a useful reference. The presence of the amino group in this compound may influence these properties.
Table 1: Photochemical Properties of Representative o-Nitrobenzyl Caging Groups
| Caging Group | λmax (nm) | Quantum Yield (Φ) | Two-Photon Uncaging Cross-Section (δu) (GM) | Solvent/Conditions |
| o-Nitrobenzyl | ~260-320 | 0.1 - 0.5 | ~0.01 - 0.1 | Various organic and aqueous solutions |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-360 | 0.01 - 0.1 | ~0.05 - 0.5 | Various organic and aqueous solutions |
| 7-Nitroindolinyl | ~380-420 | 0.03 - 0.085 | ~0.06 - 0.2 | Aqueous solutions |
| RuBi (Ruthenium-bipyridine complex) | ~450 (visible) | ~0.04 - 0.09 | High | Aqueous solutions |
Note: The quantum yield and two-photon uncaging cross-section are highly dependent on the caged molecule and the experimental conditions. The values presented here are general ranges for comparison.[3][4][5][6][7]
Table 2: Representative Cytotoxicity Data for Nitrobenzyl Derivatives
| Compound | Cell Line | Assay | IC50 (µM) |
| (E)-9-(2-nitrovinyl)anthracene | HG-3 (CLL) | Proliferation | 0.17 |
| (E)-9-(2-nitrovinyl)anthracene | PGA-1 (CLL) | Proliferation | 1.3 |
| Compound 19a (nitrovinylanthracene) | MUTU-I (BL) | Proliferation | 3 |
| Compound 19a (nitrovinylanthracene) | DG-75 (BL) | Proliferation | 1.5 |
| Tamoxifen (control) | MCF-7 | Proliferation | 4.12 |
Note: This data is for nitrobenzyl derivatives and not this compound itself. Cytotoxicity should be empirically determined for any new caged compound.[8][9][10]
Signaling Pathways and Experimental Workflows
Photochemical Uncaging Mechanism
The generally accepted mechanism for the photolysis of o-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then cyclizes and subsequently fragments to release the caged molecule and a nitrosobenzaldehyde byproduct.
Caption: General mechanism of o-nitrobenzyl photocleavage.
Experimental Workflow for Caged Peptide Synthesis and Application
This workflow outlines the general steps involved in creating and utilizing a photocaged peptide for studying cellular processes.
Caption: Workflow for caged peptide synthesis and use.
Experimental Protocols
Protocol 1: Synthesis of a 2-Nitrobenzyl Caged Amino Acid for Solid-Phase Peptide Synthesis
This protocol describes the preparation of an N-Fmoc-O-(2-nitrobenzyl)-tyrosine derivative, which can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS).[2]
Materials:
-
N-Fmoc-Tyrosine
-
2-Nitrobenzyl bromide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Fmoc-Tyrosine (1 equivalent) and K2CO3 (2 equivalents) in DMF.
-
Add 2-nitrobenzyl bromide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain N-Fmoc-O-(2-nitrobenzyl)-tyrosine.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Solid-Phase Synthesis of a Caged Peptide
This protocol outlines the incorporation of the caged amino acid from Protocol 1 into a peptide sequence using an automated peptide synthesizer.[1][11]
Materials:
-
Fmoc-Rink amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
N-Fmoc-O-(2-nitrobenzyl)-tyrosine
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent
-
OxymaPure® or other activator
-
Piperidine in DMF (20%) for Fmoc deprotection
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Perform the first Fmoc deprotection using 20% piperidine in DMF.
-
Couple the first Fmoc-amino acid using DIC and OxymaPure in DMF.
-
Repeat the deprotection and coupling cycles for each amino acid in the desired sequence.
-
Incorporate the N-Fmoc-O-(2-nitrobenzyl)-tyrosine at the desired position in the peptide sequence using the same coupling procedure.
-
Continue with the remaining amino acids until the full-length peptide is synthesized.
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the caged peptide by mass spectrometry and analytical HPLC.
Protocol 3: Photo-uncaging of a Caged Molecule in a Cellular Context
This protocol provides a general procedure for the light-induced release of a caged molecule in cultured cells.
Materials:
-
Cultured cells on a glass-bottom dish or coverslip
-
Caged compound of interest
-
Cell-permeant loading dye (if applicable, e.g., for calcium imaging)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
UV light source (e.g., mercury arc lamp with appropriate filters, pulsed UV laser, or a two-photon laser)
-
Microscope equipped for fluorescence imaging
Procedure:
-
Cell Loading:
-
Incubate the cultured cells with the caged compound in physiological buffer for a duration and at a concentration determined empirically for the specific compound and cell type. For cell-impermeable compounds, microinjection or other delivery methods may be required.
-
If monitoring a downstream event with a fluorescent indicator (e.g., a calcium indicator), co-load the cells with the appropriate dye.
-
Wash the cells with fresh buffer to remove excess caged compound and dye.
-
-
Imaging and Photolysis:
-
Mount the dish or coverslip on the microscope stage.
-
Acquire a baseline fluorescence image before photolysis.
-
One-Photon Uncaging: Use a brief pulse of UV light (e.g., 350-365 nm) focused on the region of interest to trigger photolysis. The duration and intensity of the UV pulse should be optimized to achieve the desired concentration of the uncaged molecule while minimizing phototoxicity.
-
Two-Photon Uncaging: For higher spatial resolution, use a focused near-infrared (NIR) laser (e.g., 720-800 nm for many nitrobenzyl compounds) to induce two-photon absorption and uncaging at a specific focal point.[3][12]
-
Immediately after the photolysis event, acquire a time-lapse series of fluorescence images to monitor the biological response (e.g., changes in intracellular calcium, membrane potential, or translocation of a fluorescently tagged protein).
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity or other relevant parameters over time in the region of interest.
-
Compare the response in the photolyzed region to that in non-irradiated control regions.
-
Conclusion
This compound and its derivatives are powerful tools for the optochemical control of biological systems. By enabling the precise release of bioactive molecules with light, these photocages offer researchers the ability to dissect complex cellular processes with high spatial and temporal resolution. The protocols and data provided herein serve as a guide for the synthesis and application of these versatile compounds in chemical biology and drug discovery. It is important to note that the photochemical properties and biological effects of any new caged compound should be thoroughly characterized to ensure its suitability for the intended application.
References
- 1. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-nitrobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-6-nitrobenzyl alcohol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the selective reduction of 2,6-dinitrobenzaldehyde to 2-amino-6-nitrobenzaldehyde, followed by the reduction of the aldehyde group to an alcohol. This multi-step process requires careful control of reaction conditions to achieve high yields.
Q2: Why is my overall yield for the synthesis of this compound consistently low?
Low yields can stem from several factors throughout the two-step synthesis.[1] Key areas to investigate include incomplete reduction of the first nitro group, over-reduction of the second nitro group, instability of the intermediate 2-amino-6-nitrobenzaldehyde, and product loss during purification. Each of these potential issues requires specific troubleshooting steps to resolve.
Q3: How can I minimize the formation of byproducts during the synthesis?
Minimizing byproducts requires strict adherence to optimized reaction conditions. For the selective reduction step, controlling the temperature and using a selective reducing agent are crucial to prevent the formation of diamine compounds. In the subsequent reduction of the aldehyde, using a mild reducing agent at low temperatures will prevent the reduction of the remaining nitro group.
Q4: What are the best practices for purifying the final product, this compound?
Due to its polarity, this compound can be challenging to purify. Column chromatography using a silica gel stationary phase is a common and effective method. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol can provide good separation. Recrystallization from a suitable solvent mixture, such as ethanol/water, can also be employed for final purification.
Troubleshooting Guides
Route 1: Selective Reduction of 2,6-Dinitrobenzaldehyde followed by Aldehyde Reduction
This synthetic route is a common approach for the synthesis of this compound. The primary challenges are achieving selective reduction of one nitro group and then selectively reducing the aldehyde without affecting the remaining nitro group.
Observed Problem 1: Low yield of 2-Amino-6-nitrobenzaldehyde (Intermediate)
| Potential Cause(s) | Troubleshooting Steps |
| Incomplete reaction: Starting material (2,6-dinitrobenzaldehyde) remains. | 1. Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Increase temperature: Gradually increase the reaction temperature, but be cautious of side reactions. 3. Check reducing agent: Use a fresh, high-quality selective reducing agent like sodium sulfide or ammonium sulfide. |
| Over-reduction: Formation of 2,6-diaminobenzaldehyde. | 1. Lower reaction temperature: Perform the reaction at a lower temperature to increase selectivity. 2. Control stoichiometry: Use a precise amount of the reducing agent. An excess can lead to over-reduction. |
| Decomposition of product: The intermediate may be unstable under the reaction conditions. | 1. Work-up promptly: Isolate the product as soon as the reaction is complete. 2. Use milder conditions: Explore alternative selective reducing agents that operate under milder pH and temperature conditions. |
Observed Problem 2: Low yield of this compound (Final Product)
| Potential Cause(s) | Troubleshooting Steps |
| Incomplete reduction of the aldehyde: Intermediate (2-amino-6-nitrobenzaldehyde) remains. | 1. Increase amount of reducing agent: Use a slight excess of a mild reducing agent like sodium borohydride. 2. Extend reaction time: Allow the reaction to proceed for a longer duration at a controlled temperature. |
| Reduction of the nitro group: Formation of 2,6-diaminobenzyl alcohol. | 1. Use a selective reducing agent: Sodium borohydride is generally selective for aldehydes over nitro groups. Avoid stronger reducing agents like lithium aluminum hydride.[2] 2. Control temperature: Perform the reduction at a low temperature (e.g., 0 °C) to enhance selectivity. |
| Product loss during workup: The product is polar and may have some water solubility. | 1. Saturate the aqueous layer: Before extraction, saturate the aqueous phase with sodium chloride to decrease the solubility of the product.[2] 2. Use a more polar extraction solvent: Perform multiple extractions with a solvent like ethyl acetate. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-nitrobenzaldehyde
-
Dissolve 2,6-dinitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Prepare a solution of sodium sulfide (1.1 eq) in water.
-
Add the sodium sulfide solution dropwise to the stirred solution of 2,6-dinitrobenzaldehyde at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 2-amino-6-nitrobenzaldehyde (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-Amino-6-nitrobenzaldehyde
| Parameter | Condition A | Condition B (Optimized) |
| Reducing Agent | Sodium Sulfide | Ammonium Sulfide |
| Solvent | Ethanol/Water (1:1) | Methanol/Water (2:1) |
| Temperature | 50 °C | Room Temperature |
| Reaction Time | 2 hours | 4 hours |
| Yield | 45% | 65% |
Table 2: Reaction Conditions for the Synthesis of this compound
| Parameter | Condition C | Condition D (Optimized) |
| Reducing Agent | Sodium Borohydride | Sodium Borohydride |
| Solvent | Ethanol | Methanol |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 hour | 2 hours |
| Yield | 70% | 85% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: Photolysis of 2-Amino-6-nitrobenzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side products of 2-Amino-6-nitrobenzyl alcohol photolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the photolysis of this compound, helping users identify and resolve experimental problems.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the expected 2-Amino-6-nitrosobenzaldehyde | 1. Incomplete photolysis. 2. Formation of unexpected side products. 3. Degradation of the starting material or product. | 1. Increase irradiation time or light intensity. Ensure the wavelength of the light source is appropriate for the absorption spectrum of this compound. 2. Analyze the reaction mixture for the presence of side products such as self-condensation polymers or azoxy compounds. 3. Perform the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. |
| Appearance of a dark, insoluble precipitate | Self-condensation of the primary photoproduct, 2-Amino-6-nitrosobenzaldehyde. 2-aminobenzaldehydes are known to be unstable and can undergo self-condensation to form trimers, tetramers, or other polymeric materials.[1] | 1. Conduct the photolysis at a lower concentration of the starting material to reduce the rate of intermolecular condensation. 2. If possible, trap the aldehyde product in situ by including a suitable reagent that reacts selectively with the aldehyde. |
| Formation of colored byproducts | 1. Formation of azoxy compounds through intermolecular reactions between the nitroso group of the product and the amino group of another molecule.[2][3][4] 2. Formation of phenolic dyes, particularly in aqueous solutions.[5] | 1. Use aprotic solvents to minimize side reactions that are favored in aqueous media. 2. If the reaction must be performed in an aqueous solution, consider using a buffer to control the pH, as this can influence reaction pathways. |
| Inconsistent reaction rates | 1. Fluctuations in light source intensity. 2. Presence of quenching species in the solvent or reagents. 3. Variations in reaction temperature. | 1. Calibrate the light source before each experiment. 2. Use high-purity solvents and reagents to avoid quenching of the excited state. 3. Employ a temperature-controlled reaction setup. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the side products of this compound photolysis.
Q1: What is the primary product of this compound photolysis?
The primary product is 2-Amino-6-nitrosobenzaldehyde. This occurs through an intramolecular redox reaction where the nitro group is reduced to a nitroso group, and the benzylic alcohol is oxidized to an aldehyde.
Q2: What are the major side products observed during the photolysis of this compound?
The major side products are typically:
-
Self-condensation products: The primary product, 2-Amino-6-nitrosobenzaldehyde, is an o-aminobenzaldehyde derivative, which is known to be unstable and can undergo rapid self-condensation to form trimers, tetramers, and other oligomers.[1]
-
Azoxy compounds: These can form through the photochemical reaction between the nitroso group of one molecule and the amino group of another.[2][3][4]
Q3: How can I minimize the formation of side products?
To minimize side product formation, consider the following:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Some photoredox reactions of nitrobenzyl compounds are observed only in aqueous solutions.[5] Using aprotic solvents may reduce the formation of certain side products like phenolic dyes.
-
Concentration: Lowering the initial concentration of this compound can decrease the rate of intermolecular side reactions, such as the formation of azoxy compounds and self-condensation products.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the amino group and other sensitive functionalities.
Q4: Are there any specific analytical methods to identify and quantify the side products?
Yes, High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for separating and quantifying the starting material, the primary product, and various side products. A reverse-phase C18 column is often used. Mass spectrometry (MS) coupled with HPLC can be used to identify the chemical structures of the unknown side products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing the isolated side products.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a general experimental workflow for analyzing the photolysis products.
Caption: Proposed reaction pathways for the photolysis of this compound.
Caption: A general workflow for the analysis of photolysis products.
Experimental Protocols
General Protocol for Photolysis of this compound
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) in a quartz reaction vessel. The concentration should be optimized to balance reaction efficiency and minimize intermolecular side reactions (a starting concentration of 1-10 mM is suggested).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state or lead to unwanted oxidative side reactions.
-
Irradiation: Irradiate the solution with a light source of an appropriate wavelength (typically in the UV-A range, ~320-380 nm, depending on the absorbance spectrum of the compound). The reaction should be maintained at a constant temperature using a cooling system.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC-UV. The disappearance of the starting material peak and the appearance of product and side product peaks should be tracked.
-
Work-up: Once the reaction has reached the desired conversion, the solvent can be removed under reduced pressure. The resulting residue can then be further analyzed.
Protocol for HPLC Analysis of Photolysis Mixture
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid for better peak shape). A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths, for instance, at the λmax of the starting material and the expected products. A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all eluting peaks.
-
Quantification: Create a calibration curve for the starting material to determine its concentration over time. If standards for the products are available, they can also be quantified directly. Otherwise, relative peak areas can be used to estimate the product distribution.
Quantitative Data
Currently, there is a lack of specific published quantitative data on the yields of side products for the photolysis of this compound. The quantum yield for the photolysis of related o-nitrobenzyl alcohols to their corresponding nitroso-aldehydes or ketones is reported to be around 60% in various solvents. However, the presence of the amino group can influence the reaction pathways and quantum yields. Researchers should determine the yields of the primary product and side products empirically for their specific reaction conditions.
References
- 1. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing Uncaging of 2-Amino-6-nitrobenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the uncaging efficiency of 2-Amino-6-nitrobenzyl alcohol-caged compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the uncaging of this compound?
A1: The uncaging of ortho-nitrobenzyl derivatives like this compound proceeds via a light-induced intramolecular hydrogen abstraction by the nitro group. This forms an aci-nitro intermediate, which then undergoes cyclization and rearrangement to release the caged molecule and produce a 2-nitrosobenzaldehyde byproduct.[1][2] This process is initiated by the absorption of a photon, typically in the UV-A range.
Q2: What are the key factors that influence the uncaging efficiency?
A2: The uncaging efficiency, often expressed as the quantum yield (Φu), is influenced by several factors:
-
Irradiation Wavelength: The wavelength of light must be within the absorption spectrum of the 2-Amino-6-nitrobenzyl chromophore.
-
Light Intensity: Higher light intensity (fluence rate) can increase the rate of uncaging, but excessive intensity can lead to photobleaching or photodamage.
-
pH of the Medium: The stability of the intermediates in the uncaging pathway can be pH-dependent, thus affecting the overall efficiency.[3]
-
Solvent: The polarity and protic nature of the solvent can influence the reaction pathway and the stability of excited states.
-
Nature of the Caged Molecule (Leaving Group): The efficiency of the final release step can be influenced by the chemical properties of the molecule being uncaged.
Q3: What is a typical quantum yield for ortho-nitrobenzyl-based caging groups?
A3: The quantum yields for uncaging of ortho-nitrobenzyl derivatives are often in the range of 0.1% to 1%.[4] However, this can be significantly influenced by substituents on the aromatic ring. While shifting the absorption to longer, less damaging wavelengths is desirable, it can sometimes lead to a decrease in the uncaging quantum yield.[1] For some optimized ortho-nitrobenzyl systems, quantum yields can be higher.
Q4: Can the 2-nitrosobenzaldehyde byproduct interfere with my experiment?
A4: Yes, the 2-nitrosobenzaldehyde byproduct is reactive and can potentially interact with biological molecules in your sample. It is crucial to consider the potential effects of this byproduct and to run appropriate controls. In some cases, strategies like incorporating a carbamate linker between the caging group and the released molecule can lead to a cleaner release with fewer reactive byproducts.[5]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or no uncaging observed | 1. Incorrect irradiation wavelength: The chosen wavelength is outside the absorption spectrum of the caged compound. 2. Insufficient light intensity or duration: Not enough photons are being delivered to the sample. 3. Degradation of the caged compound: The compound may have degraded during storage or handling. 4. Suboptimal solvent or pH: The reaction conditions are hindering the uncaging process. | 1. Verify the absorption spectrum: Measure the UV-Vis absorption spectrum of your caged compound to determine the optimal wavelength (λmax). 2. Increase light dose: Increase the irradiation time or the intensity of your light source. Be cautious of potential photodamage to your sample. 3. Check compound integrity: Use a fresh sample or verify the purity of your existing stock using techniques like HPLC or NMR. Store caged compounds protected from light and at the recommended temperature. 4. Optimize reaction conditions: Empirically test a range of pH values and solvents to find the optimal conditions for your specific compound. |
| High variability in uncaging results | 1. Fluctuations in light source output: The intensity of the lamp or laser is not stable. 2. Inconsistent sample positioning: The distance and angle of the sample relative to the light source are changing between experiments. 3. Temperature fluctuations: The reaction rate can be temperature-dependent. | 1. Monitor light source: Use a power meter to check the stability of your light source over time. Allow the lamp to warm up sufficiently before starting experiments. 2. Standardize sample setup: Use a fixed sample holder to ensure consistent positioning. 3. Control temperature: Use a temperature-controlled sample holder or conduct experiments in a temperature-stabilized environment. |
| Evidence of side reactions or sample damage | 1. Phototoxicity: The irradiation, particularly with high-energy UV light, is damaging the biological sample. 2. Byproduct reactivity: The 2-nitrosobenzaldehyde byproduct is reacting with the sample. 3. Formation of non-productive triplet states: The excited caging group enters a non-reactive triplet state, which can lead to other photochemical reactions.[6] | 1. Use longer wavelengths if possible: If the absorption spectrum allows, shift to a longer, less energetic wavelength. 2. Minimize irradiation time: Use the minimum light dose necessary to achieve the desired level of uncaging. 3. Include byproduct controls: Expose your sample to the expected concentration of the 2-nitrosobenzaldehyde byproduct in the absence of the caged compound to assess its effects. 4. Consider alternative caging groups: If side reactions are a persistent issue, exploring different photolabile protecting groups may be necessary. |
Quantitative Data
While specific quantitative data for this compound is not extensively published, the following table provides representative data for related ortho-nitrobenzyl compounds to serve as a starting point for experimental design.
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Solvent |
| 2-Nitrobenzyl alcohol | ~260-280 | ~5,000 - 8,000 | ~0.1 - 0.2 | Various |
| 4,5-Dimethoxy-2-nitrobenzyl alcohol | ~340-360 | ~4,000 - 5,000 | ~0.01 - 0.1 | Aqueous Buffer |
| 5-Amino-2-nitrobenzyl alcohol | >300 | Larger than 4,5-dimethoxy-2-nitrobenzyl alcohol | May be lower than unsubstituted | Not specified |
Note: The amino group in the 2- or 6-position is expected to cause a red-shift in the absorption maximum compared to the unsubstituted 2-nitrobenzyl alcohol.
Experimental Protocols
Protocol 1: Determining the Optimal Wavelength for Uncaging
-
Prepare a solution of the 2-Amino-6-nitrobenzyl-caged compound in a suitable solvent (e.g., phosphate-buffered saline for biological experiments or an organic solvent like acetonitrile for chemical studies).
-
Measure the UV-Vis absorption spectrum of the solution using a spectrophotometer over a range of at least 250 nm to 450 nm.
-
Identify the wavelength of maximum absorbance (λmax) . This is a good starting point for your uncaging experiments.
-
Perform trial uncaging experiments at λmax and a few other wavelengths on the shoulder of the absorption peak.
-
Analyze the extent of uncaging at each wavelength using an appropriate method (e.g., HPLC, LC-MS, or a functional assay for the released molecule).
-
Plot the uncaging efficiency versus wavelength to determine the optimal irradiation wavelength for your experimental setup.
Protocol 2: Measuring the Uncaging Quantum Yield (Φu)
This protocol uses chemical actinometry with potassium ferrioxalate, a well-established method.
Materials:
-
2-Amino-6-nitrobenzyl-caged compound solution of known concentration.
-
Potassium ferrioxalate solution (actinometer).
-
Phenanthroline solution.
-
Sodium acetate buffer.
-
Monochromatic light source (e.g., a laser or a lamp with a monochromator).
-
UV-Vis spectrophotometer.
Procedure:
-
Irradiate the Actinometer:
-
Fill a cuvette with the potassium ferrioxalate solution.
-
Irradiate the solution with the monochromatic light source for a defined period.
-
Measure the formation of Fe²⁺ ions by adding phenanthroline solution and measuring the absorbance of the resulting complex at 510 nm.
-
Calculate the number of photons absorbed by the actinometer using the known quantum yield of the ferrioxalate system.
-
-
Irradiate the Sample:
-
Fill an identical cuvette with the solution of your caged compound at a concentration that gives a similar absorbance at the irradiation wavelength as the actinometer.
-
Irradiate the sample under the exact same conditions (wavelength, light intensity, time, and geometry) as the actinometer.
-
-
Quantify Uncaging:
-
Determine the number of molecules of the caged compound that have been photolyzed. This can be done by HPLC, by measuring the decrease in the starting material peak, or the increase in the product peak.
-
-
Calculate the Quantum Yield (Φu):
-
The quantum yield is the ratio of the number of molecules uncaged to the number of photons absorbed by the sample.
-
Φu = (moles of uncaged compound) / (moles of photons absorbed)
-
Visualizations
Caption: Uncaging mechanism of this compound.
Caption: Troubleshooting workflow for low uncaging efficiency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 2-Amino-6-nitrobenzyl alcohol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2-Amino-6-nitrobenzyl alcohol and its derivatives. These compounds are widely utilized as photolabile protecting groups (photocages) for the controlled release of bioactive molecules. Ensuring their stability is paramount for reproducible and reliable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, storage, and experimental use of this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Compound appears discolored (yellow to brown) upon receipt or after storage. | Degradation of the nitrobenzyl moiety. This can be accelerated by exposure to light, high temperatures, or acidic/basic conditions.[1] | Store the compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably at 4°C.[1] For long-term storage, consider an inert atmosphere (e.g., argon). Before use, assess purity via HPLC or NMR. |
| Incomplete or slow photorelease (uncaging) of the protected molecule. | - Insufficient light intensity or inappropriate wavelength. - The presence of UV-absorbing impurities. - The formation of a hemiacetal intermediate which can limit the release rate at neutral or acidic pH.[2] - The intrinsic quantum yield of the specific derivative. | - Ensure the light source emits at an appropriate wavelength for the specific 2-nitrobenzyl derivative (typically in the UV-A range, ~365 nm). - Increase the irradiation time or light intensity, while being mindful of potential photodamage to biological samples. - Purify the caged compound using column chromatography or recrystallization to remove impurities.[3] - Optimize the pH of the experimental buffer; in some cases, slightly alkaline conditions can accelerate the breakdown of intermediates. |
| Formation of unexpected byproducts during photorelease. | The primary photoproduct, a 2-nitrosobenzaldehyde derivative, is reactive and can undergo secondary reactions, including the formation of azo compounds which can act as inner filters.[4] | - Use scavengers for the nitroso byproduct, such as semicarbazide hydrochloride, to minimize side reactions.[4] - Incorporate a carbamate linker between the 2-nitrobenzyl group and the caged molecule, which has been shown to lead to a cleaner release of the active substance in some cases.[5] |
| Observed toxicity in cell-based assays after uncaging. | The 2-nitrosobenzaldehyde byproduct is known to have cytotoxic effects.[6] | - Use the lowest effective concentration of the caged compound and the minimum required light dose for uncaging. - After photorelease, if experimentally feasible, replace the medium to remove the byproducts. - Consider using derivatives with substituents on the nitrobenzyl ring that may lead to less toxic byproducts, although this can also affect photorelease kinetics. |
| Variability in experimental results between batches of the same derivative. | - Inconsistent purity between batches. - Presence of different levels of residual solvents or synthesis contaminants. | - Always characterize new batches of the compound (e.g., via NMR, Mass Spectrometry, and HPLC) to confirm identity and purity before use. - Develop and adhere to a strict synthesis and purification protocol. |
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound derivatives to ensure maximum stability?
A1: These compounds should be stored in a cool, dark, and dry environment. For solid compounds, keep them in a tightly sealed container, protected from light (amber vials are recommended), at 4°C for short-term storage.[1] For long-term stability, storage at -20°C under an inert atmosphere (argon or nitrogen) is advisable. Solutions should be freshly prepared whenever possible. If storing solutions, use a suitable anhydrous solvent, protect from light, and store at low temperatures.
Q2: What is the expected shelf-life of these compounds?
A2: The shelf-life can vary depending on the specific derivative and storage conditions. When stored properly as a solid in a cool, dark, and dry place, this compound and its derivatives can be stable for months to years. However, it is crucial to re-evaluate the purity of the compound if it has been stored for an extended period, especially if discoloration is observed.
Q3: How can I assess the stability of my this compound derivative?
A3: The stability can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A forced degradation study can be performed to identify potential degradation products and to validate the analytical method. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.
Q4: What are the primary degradation pathways for this compound derivatives?
A4: The primary degradation pathways are photodecomposition and hydrolysis.
-
Photodecomposition: Upon exposure to UV light, the 2-nitrobenzyl group undergoes an intramolecular redox reaction, leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[4]
-
Hydrolysis: The stability of the linkage between the 2-nitrobenzyl group and the protected molecule can be susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is dependent on the nature of the linkage (e.g., ester, ether, carbamate).[7]
Q5: Can substituents on the aromatic ring of this compound affect its stability and photorelease properties?
A5: Yes, substituents can have a significant impact. Electron-donating groups on the benzene ring can increase the rate of photocleavage.[8] The position and nature of the substituent can also influence the absorption wavelength and quantum yield of the photorelease.
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on a this compound derivative. The goal is to generate potential degradation products and to establish a stability-indicating analytical method, typically HPLC.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 N HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with 1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and a 3% solution of hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place the solid compound and the stock solution in a temperature-controlled oven (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a UV light source (e.g., 365 nm) for a defined period. A control sample should be kept in the dark.
3. Sample Analysis:
-
Analyze the stressed samples, along with a control sample (unstressed), by HPLC.
-
The HPLC method should be capable of separating the parent compound from all degradation products. A typical starting point is a reversed-phase C18 column with a gradient elution of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.
-
Monitor the elution profile using a UV detector at a wavelength where the parent compound and potential degradation products absorb.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
-
The extent of degradation can be quantified by the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products.
-
This information helps in identifying the conditions under which the compound is unstable and validates the analytical method's ability to be "stability-indicating."
Visualizations
Photorelease Mechanism of a 2-Nitrobenzyl Caged Compound
Caption: Photorelease mechanism of 2-nitrobenzyl caged compounds.
Experimental Workflow for Stability Assessment
Caption: Workflow for forced degradation stability testing.
Caged Compound in a Signaling Pathway Example: Ras/MAPK Pathway
Caption: Use of caged ATP in the Ras/MAPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
preventing side reactions during 2-Amino-6-nitrobenzyl alcohol deprotection
Welcome to the technical support center for the deprotection of substrates containing the 2-amino-6-nitrobenzyl photolabile protecting group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing side reactions during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the deprotection of 2-amino-6-nitrobenzyl alcohol-protected compounds.
Issue 1: Low Deprotection Yield
Q: I am observing a low yield of my deprotected product. What are the potential causes and how can I improve the yield?
A: Low deprotection yields are a common issue and can stem from several factors. The primary cause is often the formation of a 2-amino-6-nitrosobenzaldehyde byproduct during photolysis. This byproduct can undergo a subsequent reaction to form an azo compound, which acts as an internal light filter, reducing the efficiency of the photodeprotection process.[1] Additionally, the liberated amine can react with the aldehyde byproduct.
Solutions:
-
Addition of Scavengers: The most effective way to improve yields is to use additives that trap the aldehyde byproduct.
-
Semicarbazide Hydrochloride: Adding approximately 10 equivalents of semicarbazide hydrochloride to the reaction mixture can significantly increase the yield of the deprotected product.[1]
-
Acidic Conditions: Performing the photolysis in the presence of an acid, such as 5 equivalents of sulfuric acid, can also minimize side reactions with the nitrosoaldehyde byproduct and enhance yields.[1]
-
-
Wavelength Selection: Ensure the use of an appropriate wavelength for photolysis, typically around 320-365 nm.[1] Using wavelengths below 320 nm can lead to photodegradation of sensitive molecules, such as those containing tryptophan or phenylalanine residues.[1]
-
Solvent Choice: The choice of solvent can influence the reaction. Common solvents for this deprotection include ethanol, dioxane, and chloroform.[1] The solubility of your substrate and the scavenger should be considered.
-
Reaction Monitoring: Follow the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC), to determine the optimal irradiation time.[1] Irradiation times can vary from 30 minutes to 3.5 hours depending on the substrate.[1]
Issue 2: Formation of Unidentified Byproducts
Q: I am observing unexpected spots on my TLC/peaks in my LC-MS analysis. What are these byproducts and how can I prevent their formation?
A: The primary identified byproduct is the 2-amino-6-nitrosobenzaldehyde, which can further react. Another potential side reaction is the reaction of the newly deprotected amine with the aldehyde byproduct, leading to imine formation.
Solutions:
-
Use of Aldehyde Scavengers: As with low yields, the use of aldehyde scavengers like semicarbazide hydrochloride is the most direct way to prevent the formation of these downstream byproducts.[1]
-
Work-up Procedure: A thorough work-up procedure can help remove the byproducts. After photolysis, the solvent should be removed under reduced pressure. The residue can then be treated with dilute HCl and extracted with an organic solvent like diethyl ether to remove the protecting group photoproducts.[1] The desired product can then be isolated from the aqueous layer after neutralization.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of photodeprotection for this compound?
A1: The photodeprotection of 2-nitrobenzyl-based protecting groups proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then rearranges to form the 2-amino-6-nitrosobenzaldehyde byproduct and release the protected functional group.[1][2]
Q2: Why is a scavenger necessary for efficient deprotection?
A2: The 2-amino-6-nitrosobenzaldehyde byproduct generated during photolysis can absorb light at the same wavelength used for the deprotection, acting as an internal filter and reducing the reaction efficiency. It can also react with the deprotected amine. Scavengers, such as semicarbazide, react with the aldehyde as it is formed, preventing these side reactions and leading to higher yields of the desired product.[1]
Q3: Can I use other scavengers besides semicarbazide hydrochloride?
A3: While semicarbazide hydrochloride is a commonly cited and effective scavenger, other aldehyde-trapping agents could potentially be used. However, their efficacy and compatibility with your specific substrate and reaction conditions would need to be validated. Acidic conditions, using an acid like sulfuric acid, also serve to minimize side reactions.[1]
Q4: What is the optimal wavelength for the photolysis?
A4: The ideal absorption energy is in the ultraviolet region around 320 nm.[1] Many protocols utilize a mercury quartz lamp, and for sensitive substrates, a filter solution (e.g., CuSO4) can be used to block light with wavelengths less than 320 nm.[1]
Q5: How does the amino group at the 2-position affect the deprotection reaction?
A5: The electronic nature of substituents on the benzyl ring can influence the photophysical properties of the protecting group. While the fundamental mechanism is the same as for other 2-nitrobenzyl groups, the electron-donating amino group may have subtle effects on the absorption spectrum and quantum yield. However, the primary side reactions and the strategies to mitigate them are consistent with the broader class of 2-nitrobenzyl protecting groups.
Data Presentation
The following table summarizes the impact of additives on the deprotection yield of amino acids protected with a 2-nitrobenzyloxycarbonyl (Z(2-NO2)) group, a close structural and functional analog of the 2-amino-6-nitrobenzyl protecting group.
| Protected Amino Acid | Additive (Equivalents) | Deprotection Yield (%) | Reference |
| Z(2-NO2)-Ala-OH | None | 35 | [1] |
| Z(2-NO2)-Ala-OH | H2SO4 (5) | Substantially higher | [1] |
| Z(2-NO2)-Ala-OH | Semicarbazide HCl (10) | Substantially higher | [1] |
| Z(2-NO2)-Lys(Boc)-OH | Semicarbazide HCl (10) | 77 | [1] |
| Z(2-NO2)-Ala-OH | Semicarbazide HCl (10) | 100 | [1] |
Experimental Protocols
General Protocol for Photolytic Deprotection of a 2-Amino-6-nitrobenzyl Protected Amine
This protocol is adapted from a general procedure for the photolysis of N-Z(2-NO2) protected amino acids and peptides.[1]
Materials:
-
2-amino-6-nitrobenzyl protected substrate
-
Solvent (e.g., Ethanol, Dioxane, or Chloroform)
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Semicarbazide hydrochloride (10 equivalents) or Sulfuric acid (5 equivalents)
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Photochemical reactor with a mercury quartz lamp (e.g., 125-W)
-
Water cooling system for the reactor
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(Optional) Filter solution (e.g., CuSO4) for sensitive substrates
-
Dilute HCl
-
Diethyl ether (or other suitable extraction solvent)
-
Base for neutralization (e.g., NaHCO3 solution)
-
TLC plates and appropriate developing solvent system
Procedure:
-
Prepare a 0.01-0.05 M solution of the 2-amino-6-nitrobenzyl protected substrate in the chosen solvent.
-
Add the scavenger to the solution (10 equivalents of semicarbazide hydrochloride or 5 equivalents of sulfuric acid).
-
Place the solution in a water-cooled photochemical reactor. If the substrate is sensitive to shorter wavelength UV light (e.g., contains phenylalanine or tryptophan), use a filter solution to block light below 320 nm.
-
Irradiate the solution with the mercury quartz lamp.
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes). The total irradiation time may vary from 0.5 to 3.5 hours.
-
Once the reaction is complete (disappearance of the starting material), turn off the lamp and remove the solution from the reactor.
-
Remove the solvent from the photolysate under reduced pressure.
-
Treat the residue with dilute HCl.
-
Extract the aqueous solution with diethyl ether to remove the photoproducts of the protecting group.
-
Carefully neutralize the aqueous layer with a suitable base (e.g., NaHCO3 solution).
-
The deprotected product may precipitate upon neutralization and can be collected by filtration, or it can be extracted with a suitable organic solvent.
-
Dry the isolated product.
Visualizations
Caption: Mechanism of 2-amino-6-nitrobenzyl photodeprotection and associated side reactions.
Caption: Troubleshooting workflow for low deprotection yield.
References
Technical Support Center: Troubleshooting Low Photolysis Quantum Yield with Nitrobenzyl Cages
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low photolysis quantum yield in experiments utilizing nitrobenzyl cages.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to inefficient uncaging of molecules protected by nitrobenzyl photolabile protecting groups (PPGs).
Q1: My uncaging reaction is slow or incomplete. What are the primary factors I should investigate?
A1: Low photolysis quantum yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended. Here are the key areas to investigate:
-
Irradiation Conditions:
-
Wavelength: Ensure the irradiation wavelength matches the absorption maximum (λmax) of your specific nitrobenzyl cage. While the parent o-nitrobenzyl group absorbs around 260-350 nm, derivatives with electron-donating groups, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, have red-shifted absorption maxima (~350 nm)[1]. Using a wavelength that is not efficiently absorbed will significantly reduce the quantum yield.
-
Light Source Intensity: The intensity of your light source (e.g., lamp, laser) directly impacts the rate of photolysis. An underpowered or aging lamp may not provide sufficient photons to drive the reaction efficiently. Consider measuring the photon flux of your light source using chemical actinometry[2].
-
Irradiation Time: The duration of light exposure may be insufficient. Monitor the reaction progress over time using techniques like HPLC or UV-Vis spectroscopy to determine the optimal irradiation time[2].
-
-
Chemical Structure of the Caged Compound:
-
Substituents on the Aromatic Ring: Electron-donating groups (e.g., methoxy) can red-shift the absorption spectrum, but may also decrease the quantum yield in some cases[3][4]. Conversely, electron-withdrawing groups can sometimes enhance cleavage efficiency[4]. The position of these substituents is also critical[5][6].
-
Substituents at the Benzylic Position: The nature of the group at the benzylic carbon (the carbon attached to the leaving group) can influence the quantum yield. Introducing electron-withdrawing substituents at this position has been explored to improve uncaging efficiency[7].
-
The Leaving Group: The efficiency of photolysis can be dependent on the nature of the molecule being released (the leaving group). The acidity of the leaving group can correlate with the rate of decomposition, with more acidic leaving groups often leading to faster cleavage[8].
-
-
Experimental Environment:
-
Solvent: The polarity and hydrogen-bonding properties of the solvent can affect the photolysis quantum yield. Some nitrobenzyl derivatives exhibit changes in reactivity in different solvents, such as water versus organic solvents[9][10][11]. It is crucial to use a solvent in which the caged compound is stable and the photolysis is efficient.
-
pH: The pH of the solution can influence the uncaging process, especially for pH-sensitive nitrobenzyl cages[12]. For some derivatives, the reaction can be catalyzed by acid or base[9]. Ensure the pH of your experimental buffer is optimal for your specific caged compound.
-
Oxygen: The presence of molecular oxygen can sometimes quench the excited state of the nitrobenzyl chromophore, leading to a lower quantum yield. While not always a primary factor, deoxygenating the solution by bubbling with nitrogen or argon may be beneficial in some cases.
-
-
Compound Purity and Stability:
-
Purity: Impurities in your caged compound can absorb light competitively or quench the desired photoreaction. Verify the purity of your compound using appropriate analytical techniques (e.g., NMR, HPLC, mass spectrometry).
-
Stability: Ensure your caged compound is stable under your experimental conditions (e.g., temperature, buffer components) prior to photolysis[13]. Degradation of the caged compound before irradiation will lead to lower yields of the desired photoproduct.
-
To systematically troubleshoot, it is recommended to start by verifying your irradiation setup and then move on to evaluating the environmental and structural factors.
Q2: I observe the formation of unexpected byproducts. What are they and how can I minimize them?
A2: The photolysis of o-nitrobenzyl cages is designed to be a "clean" reaction, but side reactions can occur, leading to byproducts that can interfere with your experiment or exhibit toxicity.
-
Primary Photoproduct: The intended byproduct of o-nitrobenzyl cage photolysis is a nitroso-ketone or nitroso-aldehyde derivative[13]. For example, the photolysis of a 2-nitrobenzyl protected alcohol yields 2-nitrosobenzaldehyde.
-
Potential Side Reactions:
-
The primary nitroso photoproduct can be photochemically active and may undergo further reactions upon continued irradiation.
-
In some cases, particularly with prolonged irradiation at wavelengths above 300 nm, imine formation can occur[14].
-
For certain caged molecules, such as epinephrine, the released molecule itself can be susceptible to photooxidation, leading to colored byproducts like adrenochrome[15].
-
Strategies to Minimize Byproducts:
-
Optimize Irradiation Time: Avoid over-irradiating the sample. Monitor the reaction to determine the minimum time required for complete uncaging.
-
Filter the Light Source: Use appropriate filters to block wavelengths that might be absorbed by the photoproducts and drive secondary reactions.
-
Modify the Caging Group: In some instances, modifying the linker between the nitrobenzyl group and the released molecule (e.g., using a carbamate linker) can lead to a cleaner release and prevent the formation of certain byproducts[15].
-
Use of Scavengers: While less common for standard nitrobenzyl photolysis, in specific cases, scavengers for reactive intermediates could be considered, though this would require careful validation.
Frequently Asked Questions (FAQs)
Q3: What is a typical range for the photolysis quantum yield (Φ) of o-nitrobenzyl cages?
A3: The quantum yield for o-nitrobenzyl derivatives can vary widely depending on the specific structure and experimental conditions. Generally, the quantum yields for one-photon uncaging are in the range of 0.01 to 0.3[1]. However, some derivatives, particularly those designed for two-photon excitation or with extended conjugation to absorb at longer wavelengths, can have significantly lower quantum yields, sometimes in the range of 0.1% to 1% (Φ = 0.001 - 0.01)[16][17]. A minimum quantum yield of 0.02 has been suggested for a protecting group to be considered practical for biological studies[18].
Q4: How does extending the conjugation of the nitrobenzyl chromophore to absorb at longer wavelengths affect the quantum yield?
A4: While extending the π-conjugation of the nitrobenzyl chromophore is a common strategy to shift the absorption maximum to longer, less phototoxic wavelengths (a bathochromic shift), this often comes at the cost of a reduced quantum yield[3][16][17][18]. This trade-off between absorption wavelength and uncaging efficiency is a significant challenge in the design of new photolabile protecting groups[3].
Q5: Is there a general protocol for measuring the photolysis quantum yield of a nitrobenzyl-caged compound?
A5: Yes, a common method for determining the quantum yield is through comparative chemical actinometry. This involves comparing the rate of disappearance of your caged compound to that of a well-characterized chemical actinometer with a known quantum yield under identical irradiation conditions.
Key Experimental Steps:
-
Prepare Solutions: Prepare solutions of your caged compound and a chemical actinometer (e.g., 2-nitrobenzaldehyde, potassium ferrioxalate) in the same solvent and at concentrations that result in similar absorbance at the chosen irradiation wavelength.
-
Irradiation: Irradiate both solutions in parallel using the same light source and experimental setup.
-
Monitor Reaction Progress: At various time points, take aliquots from both solutions and analyze them to determine the concentration of the reactant remaining. UV-Vis spectroscopy or HPLC are commonly used for this purpose[2].
-
Calculate Quantum Yield: The quantum yield of your compound (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample)
Where:
-
Φ_actinometer is the known quantum yield of the actinometer.
-
k_sample and k_actinometer are the observed first-order rate constants for the disappearance of your sample and the actinometer, respectively.
-
F_sample and F_actinometer are the fractions of light absorbed by the sample and the actinometer, respectively.
-
Q6: My experiment requires two-photon uncaging. Why might the efficiency be low, and how can I troubleshoot it?
A6: Low two-photon uncaging efficiency is a frequent challenge and is often related to a low two-photon action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the quantum yield (Φ).
Common Issues and Troubleshooting:
-
Low Two-Photon Absorption Cross-Section (δa): The parent o-nitrobenzyl chromophore has a relatively low δa. While derivatives with extended conjugation can have higher δa values, this can, as mentioned, lead to a lower quantum yield[3][17].
-
Low Quantum Yield (Φ): The quantum yield for two-photon uncaging can be even lower than for one-photon uncaging.
-
Laser Power and Focusing: Two-photon excitation is a non-linear process that is highly dependent on the peak laser power and the tightness of the focus. Ensure your laser is providing sufficient power and that the beam is correctly focused on your sample.
-
Wavelength: The optimal two-photon excitation wavelength is typically not simply double the one-photon absorption maximum. It often needs to be determined experimentally.
-
Caged Compound Design: For efficient two-photon uncaging, chromophores specifically designed for this purpose, such as those with a donor-pi-acceptor structure, are often required[18]. If you are using a standard nitrobenzyl cage, the two-photon efficiency may be inherently low[19][20].
Data Presentation
Table 1: Comparison of Quantum Yields for Selected Nitrobenzyl Derivatives
| Photolabile Protecting Group (PPG) | Typical Absorption Max (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) Range | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260–350 | 300–365 | 0.01–0.3 | Well-established; requires UV light which can be phototoxic; relatively low quantum yield[1]. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350–365 | 0.006–0.16 | Red-shifted absorption compared to oNB; improved quantum yield in some cases[1]. |
| 2,6-Dinitrobenzyl | Not specified | 365 | ~0.12 (for carbonate release) | Increased yield compared to mono-nitro derivatives[14]. |
| Conjugated o-Nitrobenzyl Derivatives | >350 | >365 | 0.001–0.01 | Red-shifted absorption into the near-UV/visible range; often have lower quantum yields[16][17]. |
Experimental Protocols & Visualizations
Protocol: Determination of Photolysis Quantum Yield by Chemical Actinometry
Objective: To determine the photolysis quantum yield (Φ) of a nitrobenzyl-caged compound relative to a chemical actinometer.
Materials:
-
Nitrobenzyl-caged compound of interest.
-
Chemical actinometer (e.g., 2-nitrobenzaldehyde, quantum yield ~0.41)[2].
-
Spectrophotometrically pure solvent (e.g., acetonitrile, buffered aqueous solution).
-
UV-Vis spectrophotometer.
-
HPLC system (optional, for more complex mixtures).
-
Photolysis setup (e.g., merry-go-round reactor with a UV lamp and appropriate filters).
-
Quartz cuvettes.
Procedure:
-
Solution Preparation: a. Prepare a stock solution of the caged compound and the actinometer in the chosen solvent. b. From the stock solutions, prepare a series of dilutions for both the caged compound and the actinometer. The concentrations should be adjusted to have an absorbance between 0.1 and 1.0 at the irradiation wavelength to ensure accurate spectrophotometric measurements.
-
Absorbance Measurement: a. Record the UV-Vis absorption spectrum for each solution to determine the molar extinction coefficient at the irradiation wavelength.
-
Photolysis: a. Place a known volume of the caged compound solution and the actinometer solution into separate quartz cuvettes. b. Irradiate the samples simultaneously in the photolysis setup for a defined period. Ensure identical irradiation conditions for both samples. c. At regular time intervals, remove the cuvettes and record their UV-Vis spectra to monitor the decrease in the reactant's absorbance. Alternatively, take aliquots for HPLC analysis.
-
Data Analysis: a. For each time point, calculate the concentration of the remaining reactant. b. Plot the natural logarithm of the concentration (ln[C]) versus time. For a first-order reaction, this should yield a straight line. c. Determine the slope of this line, which corresponds to the negative of the observed rate constant (-k_obs). d. Calculate the quantum yield of your sample using the formula provided in FAQ Q5.
Diagrams
Caption: Mechanism of o-nitrobenzyl photolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. nathan.instras.com [nathan.instras.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 15. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 20. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-6-nitrobenzyl Alcohol Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-Amino-6-nitrobenzyl alcohol derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with these compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.
Question: My purified this compound derivative shows low purity despite using column chromatography. What could be the issue?
Answer: Low purity after column chromatography can stem from several factors. Here are some common causes and solutions:
-
Inappropriate Solvent System: The polarity of the eluent is crucial for good separation. If the polarity is too high, your compound and impurities may elute together. Conversely, if it's too low, your compound may not move from the origin.
-
Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation.
-
Co-eluting Impurities: An impurity with a similar polarity to your target compound might be co-eluting.
-
Compound Degradation: The compound might be degrading on the silica gel. This compound derivatives can be sensitive to the acidic nature of silica gel.
Troubleshooting Steps:
-
Optimize the Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation. A good solvent system will show a clear separation between your desired compound and any impurities, with the Rf value of your compound ideally between 0.2 and 0.4.
-
Use a Different Stationary Phase: If optimizing the solvent system doesn't resolve the issue, consider using a different stationary phase, such as neutral or basic alumina, which can be gentler on sensitive compounds.
-
Employ Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased, can improve the separation of compounds with close polarities.
-
Consider Recrystallization: If chromatographic purification is still challenging, recrystallization can be a powerful alternative or a subsequent purification step.
Question: I am having difficulty recrystallizing my this compound derivative. What solvents should I try?
Answer: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Recommended Solvents:
-
Ethanol: This is a commonly used solvent for the recrystallization of this compound derivatives.[1]
-
Ethyl Acetate/Petroleum Ether Mixture: A solvent/anti-solvent system can be effective. Dissolve your compound in a minimal amount of a good solvent (like ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (like petroleum ether) until turbidity is observed. Allow the solution to cool slowly.
-
Dichloromethane/Hexane Mixture: Similar to the above, this combination can also be effective.
Tips for Successful Recrystallization:
-
Ensure your crude product is sufficiently pure; highly impure materials are difficult to recrystallize.
-
Use a minimal amount of hot solvent to dissolve your compound to ensure supersaturation upon cooling.
-
Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Question: My this compound derivative appears to be decomposing during purification. How can I minimize this?
Answer: Decomposition can be a significant issue, especially given the presence of both an amino and a nitro group.
Strategies to Minimize Decomposition:
-
Avoid Strong Acids and Bases: The amino group can be protonated and the nitro group can be sensitive to certain reagents. Maintain a neutral pH where possible.
-
Protect from Light: Nitroaromatic compounds can be light-sensitive.[2] It is advisable to protect your compound from direct light by wrapping your flasks in aluminum foil.
-
Work at Lower Temperatures: If you suspect thermal decomposition, perform purification steps at lower temperatures. For column chromatography, this might involve running the column in a cold room.
-
Minimize Exposure to Silica Gel: As mentioned, silica gel can be acidic. To minimize contact time, use flash column chromatography with a faster flow rate. Alternatively, use a neutral stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The two most prevalent and effective methods are:
-
Silica Gel Flash Column Chromatography: This is a widely used technique for separating organic compounds based on their polarity.[1]
-
Recrystallization: This method is excellent for purifying solid compounds to a high degree of purity.[1]
Q2: How can I monitor the progress of my column chromatography?
A2: Thin-layer chromatography (TLC) is the standard method for monitoring the progress of column chromatography. By spotting the fractions collected from the column on a TLC plate and running it in the same solvent system, you can identify which fractions contain your purified compound.
Q3: What are typical solvent systems for flash column chromatography of this compound derivatives?
A3: The choice of solvent system depends on the specific derivative. However, based on reported procedures, common systems include mixtures of a less polar solvent (like petroleum ether or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[1]
| Derivative Type | Recommended Solvent System (v/v) |
| Less Polar Derivatives | Petroleum Ether / Ethyl Acetate (e.g., 1:1) |
| Moderately Polar Derivatives | Dichloromethane / Petroleum Ether (e.g., 5:1) |
| More Polar Derivatives | Dichloromethane / Methanol (e.g., 100:1) |
Q4: Is it necessary to perform both column chromatography and recrystallization?
A4: Not always. The required purification strategy depends on the purity of the crude product and the desired final purity. In some cases, a single recrystallization may be sufficient. In other instances, column chromatography followed by recrystallization may be necessary to achieve high purity.
Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound derivative in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a less polar mixture if using a gradient.
-
Collect fractions in test tubes or vials.
-
-
Monitoring and Collection:
-
Monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization from Ethanol
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to fully dissolve the solid at the boiling point.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A decision-making diagram for troubleshooting low purity issues.
References
Technical Support Center: Synthesis of Substituted Nitrobenzyl Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted nitrobenzyl alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted nitrobenzyl alcohols?
A1: The primary methods involve the reduction of the corresponding substituted nitrobenzaldehyde or the hydrolysis of a substituted nitrobenzyl halide or acetate. For specific isomers, other routes like the Cannizzaro reaction for m-nitrobenzyl alcohol are also employed.
Q2: Why is the reduction of nitrobenzaldehydes often challenging?
A2: The main challenge is achieving chemoselectivity. The goal is to reduce the aldehyde functionality to an alcohol without simultaneously reducing the nitro group. Strong reducing agents can lead to the formation of amino alcohols, while incomplete reactions can yield a mixture of starting material and product, complicating purification.
Q3: My purified nitrobenzyl alcohol is yellowing over time. What is the cause and how can I prevent it?
A3: Nitrobenzyl alcohols can be susceptible to oxidation and degradation, especially when exposed to air and light, leading to the formation of colored impurities.[1] It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Q4: I am observing a low yield in my synthesis. What are the general factors I should investigate?
A4: Low yields can stem from several factors, including incomplete reactions, the formation of side products, and mechanical losses during workup and purification.[2] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), ensure the purity of reagents, and optimize reaction conditions such as temperature and reaction time.[3]
Q5: Purification of my nitrobenzyl alcohol is proving difficult. What are the recommended methods?
A5: Due to their polarity, nitrobenzyl alcohols can be challenging to purify. Column chromatography on silica gel is a common and effective method. Recrystallization from a suitable solvent system (e.g., water, ethanol/water mixtures, or benzene) is also widely used to obtain a pure product.[3][4]
Troubleshooting Guides
Route 1: Reduction of Substituted Nitrobenzaldehydes (e.g., using Sodium Borohydride)
This is a widely used method due to the relative mildness and selectivity of sodium borohydride, which typically reduces the aldehyde in preference to the nitro group.
Observed Problem: Incomplete Reaction (Starting material remains)
| Potential Cause(s) | Troubleshooting Steps |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., NaBH₄).[3] |
| Low Reaction Temperature or Insufficient Time | Increase the reaction temperature or extend the reaction time, monitoring progress by TLC.[3] |
| Deactivated Reducing Agent | Use a fresh, high-quality batch of the reducing agent. |
Observed Problem: Low Yield After Workup
| Potential Cause(s) | Troubleshooting Steps |
| Product Lost in Aqueous Phase | The product is polar and can have some solubility in water. Saturate the aqueous layer with a salt like sodium chloride before extraction to decrease the product's solubility. Use a more polar extraction solvent, such as ethyl acetate, and perform multiple extractions.[3] |
| Mechanical Losses | Ensure careful transfers and handling during filtration and extraction steps. |
Observed Problem: Presence of Colored Byproducts (e.g., yellowish precipitate)
| Potential Cause(s) | Troubleshooting Steps |
| Formation of Nitroso or Hydroxylamino Intermediates | This can occur due to partial reduction of the nitro group. Ensure a sufficient amount of the reducing agent is used and that the reaction goes to completion.[3] |
| Side Reactions of the Aldehyde | Aldehydes can undergo other reactions. Ensure the reducing agent is added promptly and the reaction conditions are controlled. |
| Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | NaBH₄ | Ethanol | Not specified, but used in a lab procedure | [5] |
| 3-Nitrobenzaldehyde | NaBH₄ | Methanol | 93% | [6] |
| 4-Benzyloxy-3-methoxy-2-nitrobenzaldehyde | NaBH₄ | Methanol | 95% | [7] |
Route 2: Hydrolysis of Substituted Nitrobenzyl Halides/Acetates
This method is common for the synthesis of p-nitrobenzyl alcohol.
Observed Problem: Incomplete Hydrolysis
| Potential Cause(s) | Troubleshooting Steps |
| Insufficient Base or Reaction Time | Ensure the correct stoichiometry of the base (e.g., NaOH) and consider extending the reaction time or increasing the temperature. |
| Poor Solubility of Starting Material | Ensure adequate mixing and consider using a co-solvent if necessary to improve solubility. |
Observed Problem: Formation of Ether Byproducts
| Potential Cause(s) | Troubleshooting Steps |
| Intermolecular Williamson Ether Synthesis | This can be a side reaction, especially when using a phase transfer catalyst.[8] Using a milder hydrolysis method, such as with an imidazole-type ionic liquid catalyst in water, can minimize this.[8] |
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| p-Nitrobenzyl Acetate | NaOH | Methanol | 64-71% | [1] |
| p-Nitrobenzyl Chloride | Imidazole type ionic liquid | Water | Not specified, but described as high efficiency | [8] |
Route 3: Cannizzaro Reaction (for Aldehydes without α-hydrogens, e.g., m-Nitrobenzaldehyde)
The Cannizzaro reaction involves the disproportionation of an aldehyde to an alcohol and a carboxylic acid in the presence of a strong base.
Observed Problem: Low Yield of Alcohol Product
| Potential Cause(s) | Troubleshooting Steps |
| Inherent 1:1 Stoichiometry | The self-Cannizzaro reaction inherently produces a maximum of 50% alcohol and 50% carboxylic acid.[9][10] |
| Side Reactions | Under strongly alkaline conditions, other reactions can occur. Ensure proper temperature control. |
| Use Crossed-Cannizzaro Reaction | To improve the yield of the desired alcohol, a "crossed" Cannizzaro reaction can be performed using a more easily oxidized aldehyde, like formaldehyde, as a sacrificial reductant. This will preferentially oxidize to formic acid, while the nitrobenzaldehyde is reduced to the desired alcohol.[9] |
Experimental Protocols
Protocol 1: Reduction of 4-Nitrobenzaldehyde to 4-Nitrobenzyl Alcohol
This protocol is adapted from a standard laboratory procedure.[5]
-
Dissolution: Dissolve 1.5 g of 4-nitrobenzaldehyde in 15 mL of ethanol in a suitable flask.
-
Warming: Gently warm the solution on a hot plate.
-
Addition of Reducing Agent: Add 0.75 g of sodium borohydride (NaBH₄) in small portions over 5 minutes.
-
Reaction: Continue warming the mixture for 30 minutes. Ensure the ethanol does not evaporate.
-
Precipitation: Slowly pour the reaction mixture into 30 mL of cold water to precipitate the product.
-
Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Recrystallize the crude product from a 50:50 ethanol:water mixture (approximately 6 mL).
-
Analysis: Determine the percent yield, melting point (literature: 92-94 °C), and characterize using IR spectroscopy.
Protocol 2: Synthesis of p-Nitrobenzyl Alcohol via Hydrolysis of p-Nitrobenzyl Acetate
This protocol is based on the procedure from Organic Syntheses.[1]
-
Dissolution: Prepare a solution of 218 g (1.12 moles) of p-nitrobenzyl acetate in 500 mL of hot methanol in a 2 L flask.
-
Hydrolysis: To the hot solution, slowly add 380 g (1.43 moles) of a 15% sodium hydroxide solution with shaking.
-
Precipitation: After allowing the mixture to stand for 5 minutes, pour it into 4.5 kg of a mixture of cracked ice and water with vigorous stirring.
-
Isolation: Collect the precipitate on a Büchner funnel.
-
Purification: Recrystallize the crude product from 3 to 3.7 L of hot water, using 15 g of Norit (activated carbon) to decolorize if necessary.
-
Drying: Dry the resulting nearly colorless needles at 60-65 °C. The expected yield is 110-121 g (64-71%).
Visualizations
Caption: General synthetic workflows for substituted nitrobenzyl alcohols.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. studylib.net [studylib.net]
- 6. Synthesis routes of 3-Nitrobenzyl alcohol [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation Pathways of 2-Amino-6-nitrobenzyl alcohol in Solution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of 2-Amino-6-nitrobenzyl alcohol in solution. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
Based on its chemical structure, containing amino, nitro, and benzyl alcohol functional groups, this compound is susceptible to degradation through several pathways:
-
Photodegradation: A likely pathway involves an intramolecular photoredox reaction, particularly for the ortho-nitrobenzyl moiety. Upon exposure to light, especially UV light, the nitro group can abstract a hydrogen atom from the benzylic alcohol, leading to the formation of 2-Amino-6-nitrosobenzaldehyde.
-
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde, 2-Amino-6-nitrobenzaldehyde, and potentially further to 2-Amino-6-nitrobenzoic acid. This can be initiated by chemical oxidants or through photooxygenation processes.
-
Hydrolysis: While the benzyl alcohol itself is not readily hydrolyzed, degradation under harsh acidic or basic conditions could potentially occur, although this is generally less common than photodegradation or oxidation for this class of compounds.
-
Thermal Degradation: At elevated temperatures, deamination (loss of the amino group) and decarboxylation (if the alcohol is oxidized to a carboxylic acid) are possible degradation routes, similar to what is observed for other amino acids and aromatic nitro compounds.
Q2: How does pH influence the stability of this compound solutions?
The pH of the solution can significantly impact the stability of this compound. For instance, the efficiency of photoredox reactions of some nitrobenzyl alcohol isomers has been shown to be pH-dependent. The ionization state of the amino group will change with pH, which can affect the molecule's electronic properties and susceptibility to degradation. It is crucial to determine the optimal pH range for your specific application through stability studies.
Q3: Is this compound sensitive to light?
Yes, compounds containing a nitrobenzyl moiety are often light-sensitive. Photolysis can lead to the formation of degradants, most notably the corresponding nitrosobenzaldehyde. Therefore, it is critical to protect solutions of this compound from light during storage and handling to minimize photodegradation.
Q4: What are the expected degradation products of this compound?
Based on studies of similar nitrobenzyl alcohols, the primary degradation products are likely to be:
-
2-Amino-6-nitrosobenzaldehyde: Formed via a photoredox reaction.
-
2-Amino-6-nitrobenzaldehyde: Formed through oxidation of the alcohol group.
-
2-Amino-6-nitrobenzoic acid: Formed by further oxidation of the aldehyde.
It is important to experimentally confirm the identity of any degradation products in your specific system.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in solution.
-
Possible Cause: Photodegradation.
-
Solution: Protect your solution from light at all times by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.
-
-
Possible Cause: Oxidation.
-
Solution: De-gas your solvent to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of radical initiation.
-
-
Possible Cause: Incompatible solvent or buffer components.
-
Solution: Ensure that your solvent and buffer components are pure and do not contain reactive impurities. Perform compatibility studies with your formulation components.
-
Issue 2: Appearance of unknown peaks in chromatography.
-
Possible Cause: Formation of degradation products.
-
Solution: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This will help in identifying the unknown peaks by comparing their retention times and mass spectra (if using LC-MS).
-
-
Possible Cause: Contamination.
-
Solution: Analyze a blank (solvent/buffer without the compound) to rule out contamination from the solvent, glassware, or instrument.
-
Issue 3: Inconsistent results in stability studies.
-
Possible Cause: Lack of control over experimental conditions.
-
Solution: Ensure that temperature, pH, and light exposure are tightly controlled throughout the experiment. Use a calibrated oven, pH meter, and photostability chamber.
-
-
Possible Cause: Sample preparation variability.
-
Solution: Standardize your sample preparation procedure. Ensure accurate and consistent dilutions.
-
Quantitative Data Summary
Currently, there is limited specific quantitative data available for the degradation kinetics of this compound. However, data from related compounds can provide some insight.
| Parameter | Compound | Condition | Value |
| Quantum Yield (Φ) | p-Nitrobenzyl alcohol | pH 14 | Varies with conditions |
| Quantum Yield (Φ) | p-Nitrobenzyl alcohol | Neutral water | Lower than at pH 14 |
Researchers should perform their own kinetic studies to determine the half-life and degradation rate constants for this compound under their specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl (1:1 v/v).
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH (1:1 v/v).
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂ (1:1 v/v).
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation (in solution):
-
Heat the stock solution at 60°C for 48 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a quartz cuvette or a photostability chamber to a controlled light source (e.g., UV lamp at 254 nm or a broad-spectrum light source).
-
Maintain a control sample in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples for analysis.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and the decrease in the parent compound peak area.
Protocol 2: Stability-Indicating HPLC Method Development
1. Objective:
-
To develop an HPLC method capable of separating this compound from its potential degradation products.
2. Suggested Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the parent compound and potential degradation products absorb (e.g., 254 nm and/or a photodiode array detector to scan a range of wavelengths).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Use samples from the forced degradation study to demonstrate specificity.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Photolysis of 2-Amino-6-nitrobenzyl alcohol
This technical support guide provides troubleshooting information and frequently asked questions regarding the effect of pH on the photolysis rate of 2-Amino-6-nitrobenzyl alcohol. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this photocleavable compound.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the photolysis rate of this compound?
The photolysis rate of this compound is expected to be significantly influenced by pH. This is due to two primary factors: the pH-dependent protonation state of the amino group and the existence of different pH-dependent reaction mechanisms. At acidic pH (below ~4.5), the amino group is protonated (-NH₃⁺), acting as an electron-withdrawing group, which is expected to decrease the photolysis rate. At neutral to alkaline pH, the amino group is in its neutral form (-NH₂), which is a strong electron-donating group, anticipated to enhance the photolysis rate.
Q2: Why is the photolysis rate expected to be slower at acidic pH?
In acidic solutions (pH < ~4.5), the amino group on the benzene ring becomes protonated, forming an anilinium ion (-NH₃⁺). This protonated form is electron-withdrawing. The initial step in the photolysis of ortho-nitrobenzyl compounds is an intramolecular hydrogen atom transfer from the benzylic alcohol to the excited nitro group. An electron-withdrawing substituent on the ring can decrease the electron density of the nitro group, making this initial hydrogen abstraction less favorable and thus slowing down the overall reaction rate.
Q3: What is the optimal pH range for the photolysis of this compound?
Q4: Are there different photochemical reaction pathways at different pH values?
Yes, for the closely related 2-nitrobenzyl alcohol, two distinct reaction pathways have been identified depending on the pH.[1][2]
-
In water at pH 3-8: A "classical" mechanism dominates, involving the formation of an aci-nitro intermediate, followed by cyclization to a benzisoxazolidine intermediate, which then rearranges to release the photolyzed product.[1][2]
-
In aqueous acid and base: A different pathway becomes more prevalent, where the aci-nitro intermediate reacts via proton transfer to form hydrated nitroso compounds.[1][2]
It is highly probable that this compound follows similar pH-dependent pathways.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Slow or Incomplete Photolysis | Incorrect pH: The pH of your solution may be in the acidic range (< 5), leading to protonation of the amino group and a slower reaction rate. | Verify the pH of your reaction mixture. Adjust to a neutral or slightly alkaline pH (7-9) using appropriate buffers (e.g., phosphate or borate buffers). |
| Insufficient Light Source: The lamp's wavelength or intensity may be inappropriate for exciting the molecule. | Ensure your light source has a significant output in the UVA range (typically 350-365 nm for o-nitrobenzyl compounds). Check the age and output of your lamp. | |
| Degradation of Compound: The stock solution may have degraded over time. | Prepare fresh solutions of this compound before the experiment. Store stock solutions in the dark and at a low temperature. | |
| Inconsistent Results Between Experiments | Variable pH: Small variations in buffer preparation can lead to pH shifts and inconsistent rates. | Calibrate your pH meter before each use. Use high-purity reagents for buffer preparation. |
| Temperature Fluctuations: The photolysis rate can be temperature-dependent. | Use a temperature-controlled setup for your photoreactor to ensure consistent experimental conditions. | |
| Light Path Obstruction: Fouling of the cuvette or reaction vessel can reduce the light reaching the sample. | Clean the reaction vessel thoroughly between experiments. Use high-quality quartz cuvettes for UV irradiation. | |
| Appearance of Unexpected Byproducts | Alternative Reaction Pathways: Extreme pH values or the presence of reactive species in the solvent can promote side reactions. | Operate within the recommended pH 7-9 range. Use HPLC-grade solvents to minimize impurities. |
| Secondary Photolysis: The primary photoproducts might be undergoing further photochemical reactions. | Monitor the reaction progress over time and consider stopping the irradiation at an optimal conversion to minimize byproduct formation. Use a light source with a narrow wavelength band if possible. |
Data Presentation
The following table summarizes the expected qualitative effect of pH on the photolysis rate of this compound based on established photochemical principles for related compounds. Note: This table is predictive and not based on direct experimental data for this specific molecule.
| pH Range | Protonation State of Amino Group | Electronic Effect of Substituent | Expected Relative Photolysis Rate |
| < 4.5 (Acidic) | -NH₃⁺ (Anilinium) | Electron-withdrawing | Slower |
| ~6 - 9 (Neutral/Slightly Alkaline) | -NH₂ (Amino) | Electron-donating | Faster |
| > 10 (Strongly Alkaline) | -NH₂ (Amino) | Electron-donating | May be fast, but alternative pathways could compete.[1][2] |
Experimental Protocols
Protocol: Measuring the Photolysis Rate Constant via UV-Vis Spectroscopy
This protocol outlines a general method for determining the pseudo-first-order rate constant of photolysis for this compound at a specific pH.
-
Preparation of Buffered Solutions:
-
Prepare a series of buffers (e.g., 50 mM phosphate buffer for pH 6-8, 50 mM borate buffer for pH 8-10) at the desired pH values.
-
Ensure all buffer components are transparent at the irradiation wavelength.
-
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
-
Preparation of Reaction Sample:
-
In a quartz cuvette, add the appropriate volume of buffer.
-
Spike in a small volume of the stock solution to achieve the desired final concentration (e.g., 50 µM). The final concentration of the organic solvent should be minimal (<1%) to avoid solvent effects.
-
Mix thoroughly by inverting the cuvette.
-
-
Initial Absorbance Measurement:
-
Place the cuvette in a UV-Vis spectrophotometer.
-
Measure the full absorbance spectrum to identify the wavelength of maximum absorbance (λ_max).
-
Record the initial absorbance at λ_max before irradiation (A₀).
-
-
Photolysis:
-
Place the cuvette in a photoreactor equipped with a suitable UV lamp (e.g., 365 nm LED or filtered mercury lamp).
-
Start a timer and begin irradiation. Maintain a constant temperature throughout the experiment.
-
Prepare a "dark control" sample by wrapping an identical cuvette in aluminum foil and placing it alongside the irradiated sample to check for thermal degradation.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 30 seconds), remove the cuvette from the photoreactor and immediately measure the absorbance at λ_max (A_t).
-
Return the cuvette to the photoreactor to continue the irradiation. Repeat for a total duration that allows for significant degradation (e.g., until absorbance decreases by at least 50%).
-
-
Data Analysis:
-
For a first-order reaction, the natural logarithm of the absorbance ratio (ln(A_t/A₀)) should be proportional to time.
-
Plot ln(A_t/A₀) versus time (in seconds).
-
The data should fit a straight line. The pseudo-first-order rate constant (k) is the negative of the slope of this line.
-
-
Repeat for Different pH Values:
-
Repeat steps 3-7 for each desired pH value to determine the effect of pH on the photolysis rate constant.
-
Visualizations
Caption: Proposed reaction pathways for this compound photolysis at different pH ranges.
Caption: General workflow for determining photolysis rate constants as a function of pH.
References
minimizing phototoxicity in experiments with 2-Amino-6-nitrobenzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize phototoxicity in experiments involving 2-Amino-6-nitrobenzyl alcohol, a common photolabile protecting group (PPG) or "caged" compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemical compound used in photoremovable protecting group (PPG) applications, often referred to as "caged compounds."[1] It allows researchers to render a bioactive molecule inert by covalently attaching the 2-amino-6-nitrobenzyl group. The active molecule can then be released with precise spatial and temporal control by exposing it to light, a process called "uncaging."[2][3] This technique is invaluable for studying dynamic biological processes like signaling pathways.[3]
Q2: What causes phototoxicity during uncaging experiments with this compound?
Phototoxicity in living cells during fluorescence microscopy and uncaging experiments is primarily caused by two factors:
-
Reactive Oxygen Species (ROS): High-intensity light, typically in the UV to blue spectrum, used for uncaging can interact with cellular components to generate ROS.[4] These highly reactive molecules can damage macromolecules, disrupt cellular physiology, and lead to cell death.[5]
-
Photolysis Byproducts: The uncaging of nitrobenzyl compounds generates a 2-nitrosobenzaldehyde byproduct. Aldehydes are known to be cytotoxic as they can react with and damage essential biomolecules like proteins and DNA.[6][7] While some studies on similar compounds have found the nitrosobenzaldehyde byproduct to have minimal cytotoxicity in their specific systems, it remains a potential source of toxicity.[8]
Q3: What are the primary signs of phototoxicity in my cell culture?
Signs of phototoxicity can range from subtle to severe. Obvious effects include changes in cell morphology, blebbing, and apoptosis or necrosis (cell death).[5] More subtle effects, which can compromise data integrity, include altered cell migration rates, slowed proliferation, or changes in mitochondrial health.[9][10] It is crucial to perform control experiments to distinguish the effects of the released molecule from the effects of the uncaging process itself.[5]
Troubleshooting Guide
Problem: I am observing significant cell death or stress after my uncaging experiment.
High cell death is the most common issue when working with caged compounds. The following steps can help you diagnose and mitigate the problem.
// Nodes start [label="High Cell Death or Stress\nObserved Post-Uncaging", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_light [label="Is the light dose\n(power x time) minimized?", fillcolor="#FBBC05", fontcolor="#202124"]; s_light [label="Reduce Light Exposure:\n• Decrease laser/lamp power.\n• Shorten exposure duration.\n• Reduce frequency of uncaging.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_wavelength [label="Are you using the optimal\nwavelength for uncaging?", fillcolor="#FBBC05", fontcolor="#202124"]; s_wavelength [label="Optimize Wavelength:\n• Use longer wavelengths if possible\n(e.g., two-photon excitation).\n• Use filters to remove unnecessary UV light.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_scavengers [label="Have you tried using\nscavengers or antioxidants?", fillcolor="#FBBC05", fontcolor="#202124"]; s_scavengers [label="Add Scavengers to Medium:\n• Ascorbic acid\n• Trolox\n• Oxyrase® or other enzymatic systems.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_controls [label="Are proper controls\nin place?", fillcolor="#FBBC05", fontcolor="#202124"]; s_controls [label="Implement Controls:\n• Cells + Light (No Compound)\n• Cells + Compound (No Light)\n• Irradiate byproduct control compounds.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Phototoxicity Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q_light; q_light -> s_light [label="No"]; s_light -> q_wavelength; q_light -> q_wavelength [label="Yes"]; q_wavelength -> s_wavelength [label="No"]; s_wavelength -> q_scavengers; q_wavelength -> q_scavengers [label="Yes"]; q_scavengers -> s_scavengers [label="No"]; s_scavengers -> q_controls; q_scavengers -> q_controls [label="Yes"]; q_controls -> s_controls [label="No"]; s_controls -> end_node; q_controls -> end_node [label="Yes"]; } end_dot Caption: Troubleshooting workflow for diagnosing and mitigating phototoxicity.
Quantitative Data Summary
For effective uncaging while minimizing phototoxicity, careful optimization of illumination parameters is required. The following table summarizes key parameters to consider. Note that optimal values are highly dependent on the specific caged molecule, cell type, and microscope setup.
| Parameter | Recommended Range/Strategy | Rationale & Considerations |
| Wavelength | 350-410 nm (One-Photon)[11] 720-900 nm (Two-Photon)[11][12][13] | Longer wavelengths (e.g., two-photon excitation) are generally less phototoxic as they have lower energy and allow for more precise targeting, reducing collateral damage.[9] |
| Light Exposure | Minimize to the lowest effective dose[4][14] | Phototoxicity is dose-dependent. Strategies include lowering peak power and increasing exposure time, or vice-versa. The less toxic approach should be determined empirically for your system.[9][10] |
| Compound Conc. | Use the lowest concentration that yields a robust biological response. | Minimizes the concentration of potentially toxic photolysis byproducts. |
| ROS Scavengers | Ascorbic Acid: 0.1-1 mM[5] Trolox: 0.1-0.5 mM | These antioxidants can be added to the imaging medium to neutralize harmful ROS generated during illumination.[5] Efficacy should be tested for each setup. |
Experimental Protocols
Protocol 1: Determining the Minimum Effective Light Dose
This protocol helps establish the lowest light power and duration required for effective uncaging, thereby minimizing phototoxicity.
Objective: To find the threshold of light exposure that elicits the desired biological response without causing undue cell stress.
Methodology:
-
Preparation: Prepare cultured cells with the 2-Amino-6-nitrobenzyl-caged compound at the desired working concentration. Prepare a control plate with cells but no caged compound.
-
Establish Power Matrix: Create a matrix of experimental conditions, varying laser/lamp power (e.g., 10%, 25%, 50%, 75%, 100% of maximum) and exposure duration (e.g., 50ms, 100ms, 250ms, 500ms).
-
Illumination: Expose different regions of the experimental plate to each combination of power and duration. On the control plate, expose regions to the highest power/duration settings to assess light-only toxicity.
-
Assay for Uncaging: Immediately following illumination, measure the desired biological outcome (e.g., calcium influx, protein activation) to determine the efficiency of uncaging for each condition.
-
Assay for Viability: At a later time point (e.g., 1-24 hours post-illumination), assess cell viability using a standard assay (e.g., Trypan Blue, Propidium Iodide, or a commercial viability kit).
-
Analysis: Identify the lowest power and duration combination that produces a reliable biological signal with the highest cell viability. This is your optimal light dose.
Protocol 2: Testing the Efficacy of Phototoxicity Scavengers
Objective: To evaluate if adding antioxidants to the cell culture medium can reduce phototoxicity.
Methodology:
-
Preparation: Prepare three sets of cell cultures:
-
Set A: Standard culture medium.
-
Set B: Medium supplemented with a scavenger (e.g., 200 µM Ascorbic Acid).
-
Set C: Medium supplemented with a different scavenger or concentration.
-
-
Incubation: Add the 2-Amino-6-nitrobenzyl-caged compound to all sets and incubate under normal conditions.
-
Illumination: Using the optimized light dose determined in Protocol 1, perform the uncaging experiment on all three sets. Include a "no light" control for each medium condition.
-
Assessment: Assess cell viability and morphology across all plates at 1, 6, and 24 hours post-illumination.
-
Analysis: Compare the viability between the standard medium (Set A) and the scavenger-supplemented media (Sets B and C). A significant increase in viability in the supplemented media indicates effective mitigation of phototoxicity.
Signaling Pathway Visualization
Phototoxicity from nitrobenzyl uncaging is often mediated by the generation of reactive byproducts that can induce cellular stress pathways.
// Nodes light [label="UV/Blue Light\n(e.g., 365 nm)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; caged_compound [label="2-Amino-6-nitrobenzyl\n(Caged Molecule)", fillcolor="#F1F3F4", fontcolor="#202124"]; uncaging [label="Photolysis\n(Uncaging Event)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; released_molecule [label="Active Molecule\n(Released)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="2-Amino-6-nitrosobenzaldehyde\n(Toxic Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ros [label="Reactive Oxygen Species\n(ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_damage [label="Cellular Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; protein_damage [label="Protein Damage", fillcolor="#F1F3F4", fontcolor="#202124"]; dna_damage [label="DNA Damage", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis / Cell Death", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges light -> uncaging; caged_compound -> uncaging; uncaging -> released_molecule [label="Desired Effect"]; uncaging -> byproduct [label="Side Effect"]; light -> ros [label="Side Effect"]; byproduct -> cell_damage; ros -> cell_damage; cell_damage -> protein_damage; cell_damage -> dna_damage; protein_damage -> apoptosis; dna_damage -> apoptosis; } end_dot Caption: Mechanism of phototoxicity from nitrobenzyl compound uncaging.
References
- 1. is.muni.cz [is.muni.cz]
- 2. Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illumination Solutions for Uncaging- Oxford Instruments [andor.oxinst.com]
- 4. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02025H [pubs.rsc.org]
- 8. Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
Navigating Reactions with 2-Amino-6-nitrobenzyl alcohol: A Technical Support Guide
For researchers, scientists, and professionals in drug development, optimizing reactions involving 2-Amino-6-nitrobenzyl alcohol is crucial for synthesizing a variety of important compounds. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for dissolving this compound?
A1: The solubility of this compound is influenced by the polarity of the solvent. While specific quantitative data is not extensively published, a general understanding of its structure—possessing both a polar amino and alcohol group, as well as a nitro group on an aromatic ring—allows for informed solvent selection. It is expected to have good solubility in polar aprotic solvents and alcohols.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Polarity (Dielectric Constant) |
| Dimethyl Sulfoxide (DMSO) | High | 47.2 |
| N,N-Dimethylformamide (DMF) | High | 36.7 |
| Tetrahydrofuran (THF) | Moderate | 7.6 |
| Acetone | Moderate | 20.7 |
| Ethanol | Moderate | 24.6 |
| Methanol | Moderate | 32.6 |
| Dichloromethane (DCM) | Low | 9.1 |
| Toluene | Very Low | 2.4 |
| Hexane | Very Low | 1.9 |
Note: This data is based on predictive models and should be confirmed experimentally for specific applications.
Q2: I am observing a dark coloration in my reaction mixture when using this compound. What could be the cause?
A2: Dark coloration, often brown or black, can be indicative of oxidation or degradation of the this compound. The amino group on the aromatic ring makes the compound susceptible to oxidation, which can be accelerated by exposure to air, light, or certain reagents. To mitigate this, it is advisable to run reactions under an inert atmosphere (e.g., nitrogen or argon) and to protect the reaction vessel from light.
Q3: Are there any known incompatibilities or hazardous reactions associated with this compound?
A3: While not exceptionally hazardous, this compound should be handled with standard laboratory precautions. Due to the presence of a nitro group, it should not be subjected to high temperatures or strong shock, as is the case with many nitroaromatic compounds. It is also a potential irritant, and appropriate personal protective equipment should be worn.
Troubleshooting Guides
Low Reaction Yield
Low yields in reactions involving this compound can stem from several factors. The following guide provides a systematic approach to troubleshooting this common issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in reactions with this compound.
Unexpected Side Products
The presence of both an amino and a nitro group in ortho positions can lead to specific side reactions.
Potential Side Reaction Pathways
Caption: Common side reaction pathways for this compound.
Experimental Protocols
General Protocol for the Reduction of the Nitro Group
This protocol describes a general method for the reduction of the nitro group of this compound to an amine, yielding 2,6-diaminobenzyl alcohol.
Materials:
-
This compound
-
Ethanol or Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply or a hydrogen transfer reagent (e.g., ammonium formate, hydrazine)
-
Filter agent (e.g., Celite®)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or methanol) in a flask equipped with a magnetic stirrer.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus. Alternatively, for transfer hydrogenation, add the hydrogen donor to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,6-diaminobenzyl alcohol.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for the Protection of the Amino Group
This protocol outlines a general procedure for the protection of the primary amino group of this compound, for example, as a tert-butyloxycarbonyl (Boc) carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
A base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the base (typically 1.1 to 1.5 equivalents) to the solution and stir.
-
Slowly add a solution of (Boc)₂O (typically 1.1 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a mild aqueous acid (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Amine Protection
Caption: A typical experimental workflow for the protection of the amino group.
Validation & Comparative
A Comparative Guide to 2-Amino-6-nitrobenzyl Alcohol and o-Nitrobenzyl Alcohol as Photocleavable Protecting Groups
For researchers, scientists, and drug development professionals, the precise control over the release of bioactive molecules is paramount. Photocleavable protecting groups (PPGs), also known as photocages, offer an elegant solution by enabling light-triggered activation of compounds. This guide provides an objective comparison of two prominent nitrobenzyl-based PPGs: 2-Amino-6-nitrobenzyl alcohol and the archetypal o-nitrobenzyl alcohol. We will delve into their performance, supported by available experimental data, to assist in the selection of the optimal PPG for specific research applications.
Introduction to Photocleavable Protecting Groups
Photocleavable protecting groups are moieties that can be attached to a molecule to temporarily block its biological activity. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal control. The o-nitrobenzyl group is one of the most widely used and studied classes of PPGs due to its synthetic accessibility and versatile applications in drug delivery, neuroscience, and materials science.
Physicochemical Properties
Both this compound and o-nitrobenzyl alcohol are foundational scaffolds for creating photocaged compounds. Their core structure consists of a benzene ring substituted with a nitro group and a hydroxymethyl group, which serves as the attachment point for the molecule to be caged. The key distinction lies in the presence of an amino group at the 2-position in this compound. This substitution can influence the electronic properties and, consequently, the photochemical behavior of the molecule.
| Property | This compound | o-Nitrobenzyl alcohol |
| Molecular Formula | C₇H₈N₂O₃ | C₇H₇NO₃ |
| Molecular Weight | 168.15 g/mol | 153.14 g/mol |
| Appearance | Information not available | Cream powder |
| Key Substituents | Amino (-NH₂), Nitro (-NO₂), Hydroxymethyl (-CH₂OH) | Nitro (-NO₂), Hydroxymethyl (-CH₂OH) |
Performance Characteristics: A Photochemical Comparison
The efficacy of a PPG is determined by several key photochemical parameters, including its absorption wavelength, the efficiency of light absorption (molar extinction coefficient), and the quantum yield of photolysis (Φ). The quantum yield represents the efficiency of a photochemical reaction, defined as the number of molecules undergoing a specific event for each photon absorbed.
While extensive data is available for o-nitrobenzyl alcohol and its derivatives, specific quantitative data for the parent this compound is less prevalent in the literature. However, we can draw comparisons based on the known effects of substituents on the nitrobenzyl chromophore.
| Parameter | This compound | o-Nitrobenzyl alcohol |
| Typical Activation Wavelength | Expected in the UV-A range (320-400 nm) | UV-A range (typically ~350 nm) |
| Photolysis Quantum Yield (Φ) | Data not explicitly found for the parent compound. A derivative has a reported Φ of 0.184.[1] | ~0.6 (60%)[2] |
| Photolysis Products | 2-Amino-6-nitrosobenzaldehyde and the released molecule | o-Nitrosobenzaldehyde and the released molecule |
Experimental Protocols
Determination of Photochemical Quantum Yield
A common method for determining the quantum yield of a photocleavable protecting group involves monitoring the photoreaction using UV-Vis spectroscopy and comparing it to a chemical actinometer with a known quantum yield.
Materials:
-
Photocaged compound of interest (e.g., an ester of this compound or o-nitrobenzyl alcohol)
-
Solvent (e.g., acetonitrile, phosphate-buffered saline)
-
Chemical actinometer (e.g., potassium ferrioxalate)
-
Monochromatic light source (e.g., laser or filtered lamp)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Solutions: Prepare a solution of the photocaged compound with a known concentration in the desired solvent. The absorbance at the irradiation wavelength should ideally be between 0.1 and 0.2 to ensure sufficient light absorption while minimizing inner filter effects. Prepare a solution of the chemical actinometer according to standard protocols.
-
Irradiation: Irradiate the solution of the photocaged compound in a quartz cuvette with the monochromatic light source for a specific period.
-
Monitor Photolysis: Record the UV-Vis absorption spectrum of the solution at different time intervals during irradiation. The disappearance of the starting material's absorption band and the appearance of the photoproduct's band can be used to monitor the reaction progress.
-
Actinometry: Irradiate the actinometer solution under the identical conditions (light source, geometry, and time) as the sample.
-
Analysis: Determine the number of photons absorbed by the actinometer. Calculate the number of moles of the photocaged compound that have reacted based on the change in absorbance and the Beer-Lambert law. The quantum yield (Φ) is then calculated as the ratio of the moles of the reacted compound to the moles of photons absorbed.
Applications in Research and Drug Development
Both this compound and o-nitrobenzyl alcohol are valuable tools for caging a wide range of biologically active molecules, including neurotransmitters, signaling molecules, and drugs. The ability to control the release of these molecules with light allows for precise studies of biological processes and the development of targeted therapies.
Caged Compounds in Neuroscience
A significant application of these PPGs is in the field of neuroscience for the controlled release of neurotransmitters like GABA and glutamate. This allows researchers to stimulate or inhibit specific neurons or neural circuits with high precision, providing insights into brain function.
Caption: Workflow for using o-nitrobenzyl-caged neurotransmitters in optogenetics.
Light-Activated Drug Delivery
In drug development, these PPGs can be used to create prodrugs that are activated only at the desired site of action, such as a tumor, by applying light. This approach can minimize off-target side effects and improve the therapeutic index of a drug.
Caption: Pathway for light-activated prodrug therapy using a 2-Amino-6-nitrobenzyl protecting group.
Conclusion
Both this compound and o-nitrobenzyl alcohol are powerful and versatile photocleavable protecting groups with broad applications in scientific research and drug development. While o-nitrobenzyl alcohol is a well-characterized and widely used PPG with a high quantum yield, the presence of an amino group in this compound offers potential for tuning the photochemical properties. The choice between these two PPGs will depend on the specific requirements of the application, including the desired activation wavelength, required cleavage efficiency, and the synthetic accessibility of the caged compound. Further direct comparative studies are needed to fully elucidate the performance differences between these two important molecules.
References
A Comparative Analysis of Photolabile Protecting Groups for Researchers and Drug Development Professionals
An in-depth guide to 2-Amino-6-nitrobenzyl alcohol and other common photolabile protecting groups, offering a comparative analysis of their performance with supporting experimental data and protocols.
In the fields of chemical biology, pharmacology, and materials science, the precise control over the activation of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are powerful tools that enable spatiotemporal control of molecular function through light induction. Among the diverse array of PPGs, the ortho-nitrobenzyl scaffold has been a foundational and widely utilized motif. This guide provides an objective comparison of this compound, a functionalized o-nitrobenzyl derivative, with other prevalent classes of PPGs. The comparison is supported by quantitative data, detailed experimental protocols for their evaluation, and mechanistic diagrams to aid in the selection of the most suitable PPG for specific research and drug development applications.
Data Presentation: A Quantitative Comparison of Photolabile Protecting Groups
The selection of an appropriate PPG is a critical decision that hinges on several key performance metrics. These include the wavelength of light required for cleavage (λmax), the efficiency of the photorelease as quantified by the quantum yield (Φ), and for two-photon applications, the two-photon action cross-section (δu). The following table summarizes these critical parameters for this compound and other common alternatives.
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| This compound | Not explicitly reported, expected ~340-365 | Expected ~340-365 | Not explicitly reported | Features: Belongs to the well-understood o-nitrobenzyl class; the amino group may modulate electronic properties and provide a handle for further functionalization. Drawbacks: Expected to require UV light, which can be phototoxic to biological samples; photobyproducts may be reactive. |
| o-Nitrobenzyl (oNB) | 260–350 | 300–365 | 0.01–0.3 | Features: Well-established chemistry and predictable cleavage mechanism. Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, and photobyproducts can be reactive.[1] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NVOC) | ~350 | 350–420 | 0.006–0.16 | Features: Red-shifted absorption compared to oNB, making it suitable for applications where longer wavelengths are desired to minimize photodamage.[2] Drawbacks: Still operates in the near-UV range; quantum yield can be low. |
| p-Hydroxyphenacyl (pHP) | 300-350 | 300-350 | 0.1-0.4 (can approach 1.0) | Features: High quantum yields and rapid release kinetics. Drawbacks: Requires UV activation. |
| Coumarin-based (e.g., DEACM) | 350–450 | 365–450 | 0.01–0.2+ | Features: Absorption in the visible light spectrum, often fluorescent, and good two-photon sensitivity.[3] Drawbacks: Quantum yield can be sensitive to the leaving group and substitution pattern. |
| Quinoline-based | ~320-370 | ~365 | ~0.1-0.3 | Features: Newer class with tunable properties, compatible with certain biological chemistries like native chemical ligation. Drawbacks: Can be synthetically more complex than traditional PPGs. |
Note: The photophysical data for this compound as a PPG is not extensively reported in the literature. The expected values are based on the well-characterized o-nitrobenzyl scaffold. Further experimental validation is required.
Experimental Protocols
To ensure reproducible and comparable results when evaluating PPGs, standardized experimental protocols are essential. Below are detailed methodologies for determining two key performance indicators: quantum yield and photorelease kinetics.
Determination of Photochemical Quantum Yield (Φ) via Chemical Actinometry
The quantum yield of a photochemical reaction is a measure of its efficiency and is defined as the number of moles of a specific product formed per mole of photons absorbed. A common and reliable method for determining the quantum yield of a PPG is through chemical actinometry, using a well-characterized chemical actinometer like potassium ferrioxalate.[4][5][6]
Objective: To determine the quantum yield of cleavage of a caged compound.
Materials:
-
Caged compound of interest
-
Potassium ferrioxalate solution (actinometer)
-
1,10-Phenanthroline solution
-
Sodium acetate buffer
-
Sulfuric acid
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Actinometer Solution: Prepare a solution of potassium ferrioxalate in dilute sulfuric acid. This solution is light-sensitive and should be handled in a dark room.
-
Irradiation of the Actinometer:
-
Fill a quartz cuvette with the potassium ferrioxalate solution.
-
Irradiate the solution with the monochromatic light source at the desired wavelength for a specific period.
-
Simultaneously, irradiate a blank cuvette with solvent only to account for any stray light.
-
-
Analysis of the Actinometer:
-
After irradiation, add a solution of 1,10-phenanthroline and sodium acetate buffer to an aliquot of the irradiated actinometer solution.
-
The Fe²⁺ ions produced during the photoreaction of the ferrioxalate will form a colored complex with 1,10-phenanthroline.
-
Measure the absorbance of this complex using a UV-Vis spectrophotometer at its absorption maximum (typically around 510 nm).
-
Calculate the moles of Fe²⁺ formed using a pre-established calibration curve.
-
-
Irradiation of the Caged Compound:
-
Prepare a solution of the caged compound with a known concentration.
-
Irradiate this solution under the exact same conditions (light source, wavelength, irradiation time, cuvette) as the actinometer.
-
-
Analysis of the Photoproduct:
-
Quantify the amount of the released molecule or the photoproduct of the PPG using a suitable analytical technique (e.g., HPLC, NMR, or UV-Vis spectroscopy if the product has a distinct absorption).
-
-
Calculation of Quantum Yield:
-
The quantum yield (Φ) of the caged compound is calculated using the following formula: Φ_sample = (moles of product formed / moles of photons absorbed by sample)
-
The moles of photons absorbed by the actinometer can be calculated from the moles of Fe²⁺ formed and the known quantum yield of the ferrioxalate actinometer at that wavelength.
-
By knowing the absorbance of both the actinometer and the sample solution at the irradiation wavelength, the moles of photons absorbed by the sample can be determined, allowing for the calculation of Φ_sample.
-
Measurement of Photorelease Kinetics using High-Performance Liquid Chromatography (HPLC)
Understanding the rate at which a PPG releases its cargo is crucial for applications requiring rapid activation. HPLC is a powerful technique to monitor the disappearance of the caged compound and the appearance of the released molecule over time.[7][8][9][10][11]
Objective: To determine the photorelease kinetics of a caged compound.
Materials:
-
Caged compound of interest
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile, water, buffer)
-
Light source for irradiation
-
Small volume reaction vessels (e.g., quartz vials)
-
Timer
Procedure:
-
Method Development: Develop an HPLC method that can effectively separate the caged compound from the released molecule and any photobyproducts. This involves selecting the appropriate column, mobile phase composition (isocratic or gradient), flow rate, and detector wavelength.
-
Sample Preparation: Prepare a solution of the caged compound in a suitable solvent at a known concentration.
-
Irradiation and Sampling:
-
Place the solution of the caged compound in a reaction vessel and expose it to a constant light source.
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the photoreaction by placing the aliquot in the dark and, if necessary, diluting it with the mobile phase.
-
-
HPLC Analysis:
-
Inject each time-point sample into the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to the caged compound and the released molecule based on their retention times, which should be determined using standard samples.
-
Integrate the peak areas for both compounds at each time point.
-
Plot the concentration (or peak area) of the caged compound versus irradiation time.
-
From this plot, the rate constant (k) of the photorelease can be determined, often by fitting the data to a first-order decay model. The half-life (t₁/₂) of the photorelease can then be calculated as ln(2)/k.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate a typical signaling pathway that can be controlled by a PPG and a general workflow for comparing the performance of different PPGs.
Caption: Light-induced activation of a signaling pathway using a caged agonist.
Caption: Experimental workflow for the comparison of photolabile protecting groups.
References
- 1. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. technoprocur.cz [technoprocur.cz]
- 6. youtube.com [youtube.com]
- 7. torontech.com [torontech.com]
- 8. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 9. youtube.com [youtube.com]
- 10. padproject.nd.edu [padproject.nd.edu]
- 11. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
A Researcher's Guide to Validating Caged Compound Release: A Comparative Look at 2-Amino-6-nitrobenzyl Alcohol
For researchers, scientists, and drug development professionals, the precise spatiotemporal control offered by caged compounds is invaluable. These photoactivatable molecules allow for the on-demand release of bioactive agents, enabling detailed studies of complex biological processes. A key challenge, however, lies in the rigorous validation of this release. This guide provides a comparative overview of methodologies to validate the uncaging of compounds, with a specific focus on the widely used photolabile protecting group (PPG), 2-Amino-6-nitrobenzyl alcohol, and its alternatives.
This document offers a practical framework for comparing the performance of different caging strategies, supported by experimental data and detailed protocols.
Quantitative Comparison of Photolabile Protecting Groups
The choice of a photolabile protecting group is critical and depends on several key parameters, including the wavelength of light required for cleavage (λmax), the efficiency of the photorelease as measured by the quantum yield (Φ), and the nature of the released byproducts. The following table summarizes these properties for this compound and other common PPGs.
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) derivatives | ||||
| This compound | ~240-250[1][2] | 300-365 | Varies with substitution | Features: Well-established chemistry, predictable cleavage mechanism.[3][4] Drawbacks: Requires UV light which can be phototoxic, potential for reactive nitroso byproducts. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350[5] | 350-365 | 0.006–0.16 | Features: Red-shifted absorption compared to unsubstituted oNB, reducing potential for cellular damage. Drawbacks: Slower photolysis with lower quantum efficiency in some cases.[5] |
| Coumarin-based (e.g., DEACM) | 350-450 | 365-450 | 0.01-0.2+ | Features: Absorption in the near-visible range, often fluorescent, good for two-photon excitation.[6] Drawbacks: Can be synthetically more complex. |
| BODIPY-based | 480-520 | 488-530 | 0.1-0.5 | Features: Visible light absorption, high quantum yields, excellent for two-photon applications.[6] Drawbacks: Can be synthetically challenging. |
Experimental Protocols for Validating Release
Accurate validation of the release of the caged molecule is paramount. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two of the most common and reliable methods for this purpose.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. This makes it ideal for monitoring the disappearance of the caged compound and the appearance of the released molecule and photolysis byproducts over time.
Objective: To quantify the concentration of the caged compound and the released active molecule before and after photolysis.
Materials:
-
Caged compound solution (e.g., 2-Amino-6-nitrobenzyl-caged neurotransmitter) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
HPLC system with a suitable column (e.g., C18 reverse-phase column) and detector (e.g., UV-Vis or diode array detector).[7]
-
Mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid).[7]
-
Reference standards for the caged compound and the expected released molecule.
-
UV lamp or laser for photolysis with a specific wavelength (e.g., 365 nm for nitrobenzyl compounds).[3][4]
-
Quartz cuvettes or other suitable transparent vessels for irradiation.
-
0.45-micron syringe filters.[7]
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for both the caged compound and the free (uncaged) molecule. Inject these standards into the HPLC to determine their retention times and to construct calibration curves (peak area vs. concentration).
-
Sample Preparation: Prepare a solution of the caged compound at a known concentration in the desired buffer.
-
Initial Analysis (t=0): Filter an aliquot of the caged compound solution through a 0.45-micron syringe filter and inject it into the HPLC.[7] Record the chromatogram. This will serve as the baseline (pre-photolysis) measurement.
-
Photolysis: Place a known volume of the caged compound solution in a quartz cuvette and irradiate it with the UV light source for a specific duration.[3]
-
Post-Photolysis Analysis: After irradiation, filter an aliquot of the photolyzed solution and inject it into the HPLC. Record the chromatogram.
-
Time-Course Experiment (Optional): To determine the release kinetics, irradiate the sample for various time intervals (e.g., 0, 1, 5, 10, 30 minutes) and analyze each time point by HPLC.[8]
-
Data Analysis: Compare the chromatograms before and after photolysis.[9] Identify the peaks corresponding to the caged compound and the released molecule based on their retention times from the standard injections. Quantify the concentrations of both species at each time point using the calibration curves. The decrease in the peak area of the caged compound and the increase in the peak area of the released molecule will confirm and quantify the uncaging process.
UV-Visible Spectrophotometry Protocol
UV-Vis spectrophotometry can be used to monitor the photorelease in real-time by observing changes in the absorption spectrum of the solution. This method is particularly useful if the caged compound and the released products have distinct absorption profiles.
Objective: To monitor the kinetics of the uncaging reaction by measuring the change in absorbance at a specific wavelength over time.
Materials:
-
Caged compound solution in a suitable buffer.
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
UV light source (can be the spectrophotometer's own lamp if suitable or an external lamp).
-
Quartz cuvette.
-
Blank solution (the buffer used to dissolve the caged compound).
Procedure:
-
Spectral Scan: Record the full UV-Vis absorption spectrum (e.g., 200-500 nm) of the caged compound solution to identify the absorption maxima of the caged compound and, if known, the photoproducts.
-
Wavelength Selection: Choose a wavelength where the change in absorbance upon photolysis is maximal. This could be the wavelength at which the caged compound absorbs strongly and the product does not, or vice-versa.
-
Baseline Measurement: Place the cuvette with the caged compound solution in the spectrophotometer and record the initial absorbance at the selected wavelength before irradiation.
-
Photolysis and Monitoring: Irradiate the sample directly in the spectrophotometer (if equipped with a suitable light source) or externally for set time intervals. After each irradiation period, record the absorbance at the chosen wavelength. For continuous monitoring, the spectrophotometer can be set to record absorbance at fixed time intervals during continuous irradiation.
-
Data Analysis: Plot the absorbance at the selected wavelength as a function of irradiation time. The resulting curve will represent the kinetics of the uncaging reaction. From this data, the rate constant of the photorelease can be determined.[4]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Validating Caged Compound Release
The following diagram illustrates a typical workflow for validating the release of a caged compound using HPLC analysis.
Signaling Pathway Example: NMDA Receptor Activation by Caged Glutamate
Caged neurotransmitters, such as those utilizing the 2-nitrobenzyl moiety, are powerful tools for studying synaptic transmission and plasticity. For instance, the photolytic release of glutamate can be used to precisely activate N-methyl-D-aspartate (NMDA) receptors on a postsynaptic neuron, allowing for the detailed investigation of downstream signaling cascades.[10]
By providing a framework for quantitative comparison and detailed experimental validation, this guide aims to empower researchers to confidently employ caged compounds in their studies, leading to more precise and reproducible findings in the fields of neuroscience, cell biology, and drug development.
References
- 1. This compound | 98451-51-5 | Benchchem [benchchem.com]
- 2. This compound | 98451-51-5 | YDA45151 [biosynth.com]
- 3. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. padproject.nd.edu [padproject.nd.edu]
- 8. seas.upenn.edu [seas.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Quantifying 2-Amino-6-nitrobenzyl Alcohol
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Amino-6-nitrobenzyl alcohol is crucial for various applications, including its role as a key intermediate in the synthesis of complex organic molecules and its study as a metabolite of 2,6-dinitrotoluene.[1][2] This guide provides a comprehensive comparison of key analytical techniques for the quantification of this compound, complete with experimental protocols and supporting data to inform the selection of the most appropriate method.
Comparison of Analytical Techniques
The selection of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
Disclaimer: Quantitative performance data for this compound is not extensively available in the public domain. The data presented below is extrapolated from studies on closely related nitroaromatic compounds and benzyl alcohol derivatives and should be considered as an estimation. Method validation for the specific analyte is highly recommended.
| Feature | HPLC-UV | LC-MS/MS | GC-MS | Electrochemical Methods |
| Principle | Separation by liquid chromatography and detection by UV absorbance. | Separation by liquid chromatography, with detection based on mass-to-charge ratio. | Separation of volatile compounds by gas chromatography and detection by mass spectrometry. | Measurement of the current resulting from the electrochemical reduction of the nitro group. |
| Selectivity | Moderate to Good | Very High | High | Good |
| Sensitivity (LOD) | Low ppb range (estimated) | 0.05 µg/mL (for a related nitroaromatic amine)[3] | 5.4 mg/kg (for benzyl alcohol in lotion)[4] | 0.42 µM (for chloramphenicol, a nitroaromatic compound)[5] |
| Sensitivity (LOQ) | Low ppb range (estimated) | 0.1 µg/mL (for a related nitroaromatic amine)[3] | - | - |
| **Linearity (R²) ** | >0.999 (typical for related compounds)[6] | >0.999 (typical for related compounds)[7] | >0.99 (for benzyl alcohol)[4] | - |
| Accuracy (% Recovery) | 98-102% (typical for validated methods)[8] | 98.17 - 100.91% (for related compounds)[8] | 96-101% (for benzyl alcohol)[4] | - |
| Precision (%RSD) | < 2% (typical for validated methods)[8] | < 2% (for related compounds)[8] | 3.31-3.74% (for benzyl alcohol)[4] | - |
| Sample Throughput | High | High | Moderate | High |
| Instrumentation Cost | Moderate | High | High | Low to Moderate |
| Key Advantages | Robust, reliable, and widely available. | High sensitivity and selectivity, suitable for complex matrices. | Good for volatile and thermally stable compounds. | High sensitivity, low cost, and potential for portable devices.[9] |
| Key Disadvantages | May lack selectivity in complex matrices. | Higher cost and complexity. | Requires derivatization for non-volatile compounds. | Susceptible to matrix interferences and electrode fouling. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a widely used technique for the analysis of nitroaromatic compounds.[10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used.[1]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where the analyte has maximum absorbance. For a related compound, 2-amino-4-nitrophenol, absorption maxima are at 224 nm, 262 nm, and 308 nm.[11]
-
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.[3]
Instrumentation:
-
Liquid Chromatography (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
This compound standard
Procedure:
-
Standard and Sample Preparation: Follow the same procedure as for HPLC-UV.
-
LC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by infusing a standard solution.
-
-
Analysis and Quantification: Similar to HPLC-UV, construct a calibration curve using the peak areas of the MRM transitions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12] For non-volatile compounds like this compound, derivatization might be necessary to increase volatility.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS)
Reagents:
-
A suitable solvent for extraction (e.g., methanol, ethyl acetate)[13]
-
Derivatizing agent (if necessary)
-
This compound standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the standard in a volatile solvent.
-
Extract the analyte from the sample matrix using a suitable solvent.
-
If necessary, perform a derivatization step.
-
-
GC Conditions:
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
-
Analysis and Quantification: Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.
Electrochemical Methods
Electrochemical techniques, such as voltammetry, offer a sensitive and cost-effective approach for the quantification of electroactive compounds like nitroaromatics.[5][14]
Instrumentation:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)
Reagents:
-
Supporting electrolyte (e.g., phosphate buffer, Britton-Robinson buffer)
-
This compound standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the standard in a suitable solvent.
-
Prepare a series of standards in the supporting electrolyte.
-
Dilute the sample in the supporting electrolyte.
-
-
Electrochemical Measurement:
-
Place the standard or sample solution in the electrochemical cell.
-
Apply a potential scan using a technique like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV). The nitro group will be electrochemically reduced, producing a current peak.
-
-
Analysis and Quantification:
-
The peak current is proportional to the concentration of the analyte.
-
Construct a calibration curve by plotting the peak current of the standards versus their concentration.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the described analytical techniques.
Caption: Workflow for quantification by HPLC-UV.
Caption: Workflow for quantification by LC-MS/MS.
Caption: Workflow for quantification by GC-MS.
Caption: Workflow for electrochemical quantification.
References
- 1. This compound | 98451-51-5 | Benchchem [benchchem.com]
- 2. In vitro activation of 2-aminobenzyl alcohol and this compound, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. ewai-group.com [ewai-group.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. ijalsr.org [ijalsr.org]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 12. preprints.org [preprints.org]
- 13. scispace.com [scispace.com]
- 14. azolifesciences.com [azolifesciences.com]
Unveiling the Photochemical Puzzle: A Comparative Guide to Mass Spectrometry Analysis of 2-Amino-6-nitrobenzyl Alcohol Photoproducts
For researchers, scientists, and drug development professionals working with photolabile protecting groups, the accurate identification and quantification of photoproducts is paramount to understanding reaction mechanisms and ensuring the purity of released cargo. This guide provides a comprehensive comparison of mass spectrometry-based analytical techniques for the characterization of photoproducts generated from 2-Amino-6-nitrobenzyl alcohol, a common "caged" compound. We delve into detailed experimental protocols, present comparative data, and visualize key pathways and workflows to aid in your research endeavors.
The photochemistry of 2-nitrobenzyl derivatives, including this compound, is known to proceed through a complex series of reactions upon UV irradiation. The primary photoproduct is often the corresponding 2-nitrosobenzaldehyde derivative, which can undergo further reactions. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool to separate and identify these transient and stable photoproducts.
Comparative Analysis of Mass Spectrometry Techniques
The choice of ionization source and mass analyzer is critical for the successful analysis of photoproducts. Softer ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ions of the analytes. The following table compares common mass spectrometry techniques applicable to the analysis of this compound photoproducts.
| Mass Spectrometry Technique | Ionization Principle | Key Advantages | Key Disadvantages | Typical Application for Photoproduct Analysis |
| LC-ESI-TOF MS | Electrospray Ionization with Time-of-Flight Mass Analyzer | High mass accuracy and resolution, suitable for polar and charged molecules, soft ionization. | Can be susceptible to ion suppression, may not be ideal for nonpolar compounds. | Accurate mass determination of polar photoproducts and their fragments for unambiguous identification. |
| LC-APCI-QqQ MS | Atmospheric Pressure Chemical Ionization with Triple Quadrupole Mass Analyzer | Excellent for less polar compounds, high sensitivity and selectivity in MRM mode, robust for quantitative analysis. | Can cause more fragmentation than ESI, less suitable for thermally labile compounds. | Targeted quantification of specific, less polar photoproducts like the 2-nitrosobenzaldehyde derivative. |
| LC-APPI-Orbitrap MS | Atmospheric Pressure Photoionization with Orbitrap Mass Analyzer | Effective for both polar and non-polar compounds, high resolution and mass accuracy, reduced ion suppression compared to ESI. | Can be less sensitive than ESI or APCI for certain compounds, requires a UV lamp. | Comprehensive profiling of a wide range of photoproducts with varying polarities, providing high-confidence structural elucidation. |
| GC-EI-MS | Gas Chromatography with Electron Ionization Mass Spectrometry | Provides reproducible fragmentation patterns for library matching, excellent for volatile and thermally stable compounds. | Hard ionization technique leading to extensive fragmentation and potential loss of the molecular ion, requires derivatization for non-volatile compounds. | Identification of volatile photoproducts by matching their fragmentation patterns against spectral libraries (e.g., NIST). |
Experimental Protocols
Below are detailed methodologies for key experiments in the analysis of this compound photoproducts.
Sample Preparation and Photolysis
-
Solution Preparation: Prepare a 1 mM solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).
-
Photolysis: Irradiate the solution in a quartz cuvette with a UV lamp at a specific wavelength (e.g., 365 nm) for a defined period. Time-course experiments can be performed by taking aliquots at different irradiation intervals.
-
Quenching (Optional): If necessary, the photoreaction can be quenched by adding a radical scavenger or by removing the light source and protecting the sample from light.
-
Dilution: Dilute the irradiated sample with the initial mobile phase to a suitable concentration for LC-MS analysis.
LC-MS/MS Analysis Protocol
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (Example using ESI-Q-TOF):
-
Ionization Mode: Positive and negative electrospray ionization (ESI) to detect a wider range of products.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 50-1000.
-
Acquisition Mode: MS and data-dependent MS/MS.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS experiments to obtain comprehensive fragmentation data.
-
Visualizing the Process: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
By employing the appropriate mass spectrometry techniques and following robust experimental protocols, researchers can confidently identify and quantify the photoproducts of this compound. This detailed analysis is crucial for optimizing photorelease conditions, understanding potential side reactions, and ultimately ensuring the successful application of this photolabile protecting group in various scientific and biomedical fields.
Assessing the Biological Inertness of Caged 2-Amino-6-nitrobenzyl Alcohol Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of caged compounds has revolutionized the study of dynamic biological processes by providing spatiotemporal control over the release of bioactive molecules. The ideal caging group should be completely biologically inert before photoactivation, ensuring that it does not interfere with the biological system under investigation. This guide provides a comparative assessment of the biological inertness of compounds caged with 2-Amino-6-nitrobenzyl alcohol, a member of the widely used ortho-nitrobenzyl family of photolabile protecting groups. We will compare its performance with other common caging groups and provide supporting experimental data and detailed protocols for key assessment assays.
Key Performance Indicators of Biological Inertness
The biological inertness of a caged compound is a critical parameter that determines its suitability for in vitro and in vivo applications. A truly inert caging group should exhibit:
-
Low Cytotoxicity: The caged compound, the caging group itself, and its photolysis byproducts should have minimal toxic effects on cells.
-
No Off-Target Activity: The caged compound should not interact with biological targets other than the intended photoreleased molecule. This includes receptors, enzymes, and ion channels.
-
Metabolic Stability (Pre-photolysis): The caged compound should remain intact and inactive within the biological environment until it is intentionally cleaved by light.
Comparative Analysis of Caging Groups
While direct, comprehensive comparative studies on the biological inertness of this compound are limited, we can infer its properties based on data from related ortho-nitrobenzyl compounds and compare them to other classes of caging groups.
| Caging Group Family | Key Characteristics | Advantages | Disadvantages and Potential for Biological Activity |
| ortho-Nitrobenzyl (including this compound) | Most widely used class of photolabile protecting groups.[1] | Well-established chemistry, versatile for caging various functional groups.[1] | Potential for off-target effects (e.g., some caged glutamates block GABA-A receptors).[2][3][4] Photoproducts (ortho-nitrosobenzaldehydes) can be reactive and potentially toxic.[5] The this compound moiety itself can be metabolized to DNA-binding species in vitro.[6] |
| Coumarin-based | Caging groups with longer wavelength absorption maxima. | Good photophysical properties, often with fluorescent byproducts allowing for monitoring of uncaging. | Can have limitations in terms of the types of functional groups they can effectively cage. |
| (7-diethylaminocoumarin-4-yl)methyl (DEACM) & derivatives | Popular coumarin-based cages. | Red-shifted absorption compared to nitrobenzyl groups, reducing potential for photodamage to cells. | Can exhibit off-target effects; for instance, some caged neurotransmitters based on coumarins have shown receptor antagonism. |
| BODIPY-based | Caging groups with absorption in the visible range. | Excitation with visible light minimizes cellular damage and allows for deeper tissue penetration. | Can have lower quantum yields of uncaging compared to UV-sensitive groups. |
Experimental Data Summary
Quantitative data on the biological inertness of caged compounds is crucial for selecting the appropriate tool for a given experiment. The following tables summarize key parameters for assessing cytotoxicity and off-target effects.
Table 1: Cytotoxicity of Caging Group Precursors and Photoproducts
| Compound | Class | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Nitrobenzyl alcohol | ortho-Nitrobenzyl Precursor | - | - | Not readily available | - |
| o-Nitrosobenzaldehyde | ortho-Nitrobenzyl Photoproduct | - | - | Not readily available | - |
| Coumarin | Coumarin Precursor | Various | Various | >100 | General observation |
| 7-Hydroxycoumarin | Coumarin Photoproduct | Various | Various | Variable | General observation |
Table 2: Off-Target Activity of Caged Compounds
| Caged Compound | Caging Group | Target | Off-Target | Effect | IC50 (µM) | Reference |
| MNI-caged Glutamate | Nitroindolinyl | Glutamate Receptors | GABA-A Receptors | Antagonism | ~1 | [3] |
| CNB-caged GABA | Carboxynitrobenzyl | GABA-A Receptors | GABA-A Receptors | Antagonism | 32 | [3] |
Experimental Protocols
To enable researchers to assess the biological inertness of their own caged compounds, we provide detailed methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the caged compound in cell culture medium. Replace the old medium with the medium containing the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Off-Target Activity Assessment: Radioligand Binding Assay
Radioligand binding assays are used to determine if a compound binds to a specific receptor. This can be adapted to screen for off-target interactions of caged compounds.
Experimental Workflow:
Caption: Workflow for assessing off-target binding using a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the potential off-target receptor.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the receptor and varying concentrations of the caged compound.
-
Separation: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the caged compound concentration. A decrease in bound radioactivity with increasing caged compound concentration indicates that the caged compound is competing with the radioligand for binding to the receptor, thus revealing an off-target interaction.
Signaling Pathway Perturbation by Caged Compounds
The primary goal of using a caged compound is to initiate a specific signaling pathway upon photoactivation. However, an ideal caged compound should not perturb any signaling pathways before photolysis.
Caption: Ideal behavior of a caged compound in a biological signaling pathway.
Conclusion
The biological inertness of a caged compound is paramount for its reliable use in biological research. While the this compound caging group belongs to the well-established ortho-nitrobenzyl family, researchers must be aware of the potential for off-target effects and cytotoxicity associated with this class of compounds. The finding that this compound can be metabolized to DNA-binding species in vitro warrants careful consideration and further investigation, particularly for long-term cell culture experiments or in vivo applications.[6]
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro activation of 2-aminobenzyl alcohol and this compound, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Photolabile Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 2-amino-6-nitrobenzyl alcohol and its alternatives as photolabile protecting groups (PPGs), commonly known as "caging" groups. The ability to control the release of bioactive molecules with spatiotemporal precision using light is a powerful tool in chemical biology and drug delivery. The efficiency and kinetics of the uncaging process are critical parameters for the successful application of these phototriggers. This document summarizes key performance indicators, provides detailed experimental protocols for their measurement, and visually represents the underlying processes.
While specific kinetic data for this compound is not extensively available in the literature, we will use the well-characterized and structurally related 6-nitroveratryl alcohol as a representative o-nitrobenzyl phototrigger for a robust comparison with other popular caging groups, namely coumarin- and BODIPY-based derivatives.
Comparative Kinetic Data of Photolabile Protecting Groups
The selection of a suitable phototrigger depends on several key kinetic parameters that dictate its performance in a biological context. These include the quantum yield of uncaging (Φu), the rate of substrate release, and the two-photon absorption cross-section (δu) for applications requiring deeper tissue penetration and higher spatial resolution. The following table summarizes these parameters for representative o-nitrobenzyl, coumarin, and BODIPY phototriggers.
| Phototrigger Class | Representative Compound | Wavelength (nm) | Quantum Yield (Φu) | Uncaging Cross-Section (δu) (GM) | Key Features |
| o-Nitrobenzyl | 6-Nitroveratryloxycarbonyl (NVOC) | ~350 | ~0.01 - 0.05[1][2] | ~0.01 - 0.03 | Well-established, versatile, but often requires UV light and can have lower quantum yields. |
| Coumarin | 1-(2-Nitrophenyl)ethyl (NPE)-caged coumarin | 365 | 0.33 - 0.53[3] | ~1[3][4] | High quantum yields, tunable absorption, and can be engineered for visible light activation.[5][6] |
| BODIPY | meso-Methyl BODIPY | >500 (visible) | 10⁻⁵ - 10⁻³[7] | Up to 5.8 (at 900 nm) | Absorb in the visible/NIR range, suitable for deep tissue applications, but can have lower quantum yields.[8] |
Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). The uncaging cross-section is the product of the two-photon absorption cross-section and the uncaging quantum yield.
Photouncaging Mechanisms and Experimental Workflows
The controlled release of a molecule from its caged precursor is initiated by the absorption of a photon. The subsequent photochemical reaction leads to the cleavage of the covalent bond between the phototrigger and the molecule of interest.
Photouncaging Pathway of o-Nitrobenzyl Compounds
The uncaging of o-nitrobenzyl derivatives proceeds through a series of intramolecular rearrangements following photoexcitation. This pathway involves the formation of an aci-nitro intermediate, which then cyclizes and ultimately fragments to release the caged molecule and a nitrosobenzaldehyde byproduct.
Figure 1. Simplified signaling pathway of o-nitrobenzyl uncaging.
Experimental Workflow for Kinetic Analysis
The kinetic characterization of a photolabile protecting group involves a series of experiments to determine its quantum yield and uncaging rate. The general workflow is applicable to various classes of phototriggers, with specific instrumentation and conditions adapted to the spectral properties of the compound under investigation.
Figure 2. General experimental workflow for determining uncaging kinetics.
Detailed Experimental Protocols
Accurate and reproducible kinetic data are essential for comparing the performance of different phototriggers. Below are detailed protocols for determining the quantum yield of uncaging and the two-photon absorption cross-section.
Protocol for Determining the Quantum Yield of Uncaging
The quantum yield (Φu) is the ratio of the number of molecules uncaged to the number of photons absorbed.
1. Materials and Instruments:
-
Caged compound of interest
-
Spectrophotometer (UV-Vis)
-
Fluorometer (if the product is fluorescent)
-
Monochromatic light source (e.g., laser or filtered lamp)
-
Chemical actinometer (e.g., potassium ferrioxalate for UV range)[9]
-
Quartz cuvettes
-
Solvent appropriate for the caged compound and actinometer
2. Procedure:
-
Actinometry (Measuring Photon Flux):
-
Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄).
-
Fill a quartz cuvette with the actinometer solution and irradiate it with the same light source and geometry to be used for the caged compound for a known period.
-
After irradiation, add a solution of 1,10-phenanthroline to form a colored complex with the Fe²⁺ produced.
-
Measure the absorbance of the complex at its λmax (e.g., 510 nm for the ferrioxalate-phenanthroline complex).
-
Calculate the number of photons absorbed using the known quantum yield of the actinometer.
-
-
Photolysis of the Caged Compound:
-
Prepare a solution of the caged compound with an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.
-
Record the initial absorbance spectrum (or fluorescence spectrum if applicable).
-
Irradiate the solution under the same conditions as the actinometry for a specific time.
-
Record the absorbance (or fluorescence) spectrum at regular intervals during irradiation.
-
Monitor the decrease in the absorbance of the caged compound or the increase in the absorbance/fluorescence of the released product.
-
-
Calculation of Quantum Yield:
-
Determine the initial rate of disappearance of the caged compound from the slope of the absorbance change versus time plot.
-
The quantum yield (Φu) is calculated using the following equation: Φu = (moles of compound reacted / time) / (moles of photons absorbed / time)
-
Protocol for Measuring Two-Photon Absorption Cross-Section
The two-photon absorption cross-section (δ) is a measure of the probability of the simultaneous absorption of two photons. The uncaging cross-section (δu) is the product of δ and the uncaging quantum yield (Φu).
1. Materials and Instruments:
-
Caged compound of interest
-
Mode-locked femtosecond pulsed laser (e.g., Ti:sapphire laser)
-
Fluorescence microscope with a high numerical aperture objective
-
Photomultiplier tube (PMT) or a sensitive photodetector
-
Fluorescent standard with a known two-photon absorption cross-section (e.g., Rhodamine B)
-
Solution of the caged compound and the fluorescent standard
2. Procedure (Relative Measurement using a Fluorescent Standard):
-
Prepare solutions of the caged compound and the fluorescent standard at known concentrations.
-
Place the sample on the microscope stage and focus the pulsed laser beam into the solution.
-
Measure the two-photon excited fluorescence (TPEF) intensity of the fluorescent standard as a function of the excitation power. The TPEF should have a quadratic dependence on the excitation power.
-
Under the same experimental conditions, measure the rate of uncaging of the photolabile compound. This can be done by monitoring the appearance of a fluorescent product or by subsequent analysis of the irradiated volume.
-
The two-photon uncaging cross-section (δu) can be calculated relative to the known two-photon absorption cross-section of the standard (δref) using the following equation: δu = (k_uncaging * C_ref * Φ_ref) / (F_ref * C_sample * Φ_u) * δ_ref where:
-
k_uncaging is the rate of uncaging
-
C is the concentration
-
Φ is the fluorescence quantum yield (for the reference) or the uncaging quantum yield (for the sample)
-
F_ref is the fluorescence intensity of the reference
-
Conclusion
The choice of a photolabile protecting group is a critical decision in the design of light-activatable probes and drugs. While o-nitrobenzyl derivatives like 6-nitroveratryl alcohol are foundational tools, newer classes of phototriggers such as coumarins and BODIPYs offer significant advantages in terms of quantum efficiency and absorption in the visible and near-infrared regions. Coumarin-based phototriggers often exhibit high quantum yields, making them highly efficient for uncaging with lower light doses.[3][10] BODIPY-based cages, on the other hand, are particularly valuable for applications requiring deep tissue penetration due to their long-wavelength absorption, although this sometimes comes at the cost of a lower quantum yield.[11][12] A thorough kinetic analysis, following the protocols outlined in this guide, is essential for selecting the optimal phototrigger for a specific biological application, ensuring efficient and controlled release of the desired molecule.
References
- 1. Mechanism of the photoinduced uncaging reaction of puromycin protected by a 6-nitroveratryloxycarbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nathan.instras.com [nathan.instras.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-light activatable coumarin-based phototriggers for fluorescence imaging with ultra-high photolysis efficiency - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Far-red BODIPY-based oxime esters: photo-uncaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Immunoassays for Nitroaromatic Compounds: A Focus on Potential Cross-Reactivity of 2-Amino-6-nitrobenzyl alcohol
A comprehensive review of existing literature reveals a notable absence of direct cross-reactivity studies for 2-Amino-6-nitrobenzyl alcohol in immunoassays. This compound is a known metabolite of 2,6-dinitrotoluene (2,6-DNT), a significant environmental and industrial chemical[1]. The lack of specific immunoassay data for this metabolite necessitates a comparative analysis of existing immunoassays for structurally related nitroaromatic compounds. This guide provides researchers, scientists, and drug development professionals with a summary of cross-reactivity data from established immunoassays for compounds like 2,4,6-trinitrotoluene (TNT), offering insights into the potential immunological behavior of this compound and its alternatives.
Immunoassay Cross-Reactivity with Nitroaromatic Compounds
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the detection of small molecules like nitroaromatics due to their sensitivity and high throughput[2]. However, a significant challenge in immunoassay development is cross-reactivity, where the antibodies bind to structurally similar, non-target analytes[3]. This can lead to inaccurate quantification of the target compound.
The following tables summarize the cross-reactivity of various nitroaromatic compounds in different immunoassay formats. This data provides a baseline for understanding how structural modifications, such as the number and position of nitro groups and the nature of other substituents, can influence antibody recognition.
Table 1: Cross-Reactivity in a Competitive ELISA for 2,4,6-Trinitrotoluene (TNT)
| Compound | Structure | Cross-Reactivity (%) at 50% Inhibition |
| 2,4,6-Trinitrotoluene (TNT) | C7H5N3O6 | 100 |
| 2,4-Dinitrotoluene (2,4-DNT) | C7H6N2O4 | 2 |
| 2,6-Dinitrotoluene (2,6-DNT) | C7H6N2O4 | 0.2 |
| 1,3-Dinitrobenzene (1,3-DNB) | C6H4N2O4 | 1 |
| 2,4-Dinitroaniline (2,4-DNAn) | C6H5N3O4 | 1 |
| Nitrobenzene (NB) | C6H5NO2 | < 0.01 |
| 2,4-Dinitrophenol | C6H4N2O5 | < 0.01 |
Data sourced from a study developing a sensitive ELISA for TNT[2].
Table 2: Cross-Reactivity in a Fluorescence Polarization Immunoassay (FPIA) for TNT
| Compound | Structure | Cross-Reactivity (%) |
| 2,4,6-Trinitrotoluene (TNT) | C7H5N3O6 | 100 |
| 2,4-Dinitrotoluene | C7H6N2O4 | < 0.01 |
| 2-Nitrotoluene | C7H7NO2 | < 0.01 |
| 2,4,6-Trinitrobenzoic acid | C7H3N3O8 | < 0.01 |
| 2,4,6-Trinitrophenol | C6H3N3O7 | < 0.01 |
| 1,3,5-Trinitrohexahydro-1,3,5-triazine (RDX) | C3H6N6O6 | < 0.01 |
Data from a study on a rapid FPIA for TNT detection[4].
The data indicates that the specificity of anti-TNT antibodies is high, with significantly lower cross-reactivity for compounds with fewer nitro groups or different substituents. Based on these findings, it can be inferred that this compound, with one nitro group, an amino group, and a benzyl alcohol group, would likely exhibit very low to negligible cross-reactivity in these specific TNT-targeted immunoassays. However, without direct experimental evidence, this remains a hypothesis.
Experimental Protocols
The development of a reliable immunoassay requires careful optimization of various parameters. Below are representative experimental protocols for a competitive ELISA and a Fluorescence Polarization Immunoassay (FPIA) for the detection of nitroaromatic compounds.
Competitive ELISA Protocol for TNT
This protocol is based on the methodology described for the development of an ELISA for 2,4,6-trinitrotoluene[2].
-
Coating: Microtiter plates are coated with a capture antibody (e.g., goat anti-rabbit IgG) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C. Plates are then washed with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking solution (e.g., 1% bovine serum albumin in PBS) and incubating for 1-2 hours at room temperature. Plates are washed again.
-
Competitive Reaction: A mixture of the sample (or standard) and a fixed concentration of a TNT-enzyme conjugate (e.g., TNT-horseradish peroxidase) is added to the wells, along with a limited amount of anti-TNT antibody. The plate is incubated for 1-2 hours at room temperature. During this incubation, free TNT in the sample and the TNT-enzyme conjugate compete for binding to the anti-TNT antibodies.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for a specified time (e.g., 30 minutes) to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H2SO4).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of TNT in the sample is inversely proportional to the color signal.
Fluorescence Polarization Immunoassay (FPIA) Protocol for TNT
This protocol is a generalized procedure based on the principles of FPIA for small molecule detection[4].
-
Reagent Preparation: Prepare solutions of the anti-TNT antibody and a fluorescein-labeled TNT tracer.
-
Reaction Mixture: In a suitable microplate or cuvette, combine the sample (or standard), a fixed concentration of the anti-TNT antibody, and the TNT tracer.
-
Incubation: Allow the mixture to incubate for a short period (e.g., 5-10 minutes) at room temperature to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a dedicated FPIA reader. The instrument excites the sample with polarized light and measures the polarization of the emitted fluorescence.
-
Data Analysis: The degree of fluorescence polarization is directly proportional to the amount of tracer bound to the antibody. Free TNT in the sample competes with the tracer for antibody binding, leading to a decrease in fluorescence polarization. The concentration of TNT is determined by comparing the polarization values to a standard curve.
Visualizing Key Processes
To better understand the context of this compound and the immunoassay principles, the following diagrams are provided.
Caption: Metabolic pathway of 2,6-Dinitrotoluene.
Caption: Workflow of a competitive ELISA.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently unavailable, the analysis of immunoassays for structurally related nitroaromatic compounds provides valuable insights. The high specificity of existing anti-TNT antibodies suggests that compounds with significantly different substitution patterns, such as this compound, are unlikely to show significant cross-reactivity.
For researchers and drug development professionals working with this compound or its parent compound, 2,6-dinitrotoluene, the development of a specific immunoassay would be necessary for accurate and sensitive quantification. The experimental protocols and cross-reactivity data presented in this guide can serve as a foundation for the development and validation of such an assay, emphasizing the critical need to test for cross-reactivity against a panel of structurally related metabolites and analogs.
References
A Comparative Guide to the Applications of 2-Amino-6-nitrobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of 2-Amino-6-nitrobenzyl alcohol, offering a comparative analysis of its performance against alternative methods. This document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways to assist researchers in evaluating and implementing this versatile compound in their work.
Photocleavable Protecting Group for Spatiotemporal Control
This compound is a member of the o-nitrobenzyl family of photolabile protecting groups, often referred to as "photocages." These molecules allow for the controlled release of biologically active compounds, such as amines, upon exposure to UV light. This property is invaluable in drug delivery and in studying dynamic biological processes where precise control over the timing and location of a substance's release is critical.
The core mechanism of photocleavage for o-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which then decomposes to release the protected molecule and a 2-nitrosobenzaldehyde byproduct[1][2].
Performance Comparison with Alternative Photocleavable Protecting Groups
| Photocleavable Protecting Group | Leaving Group | Quantum Yield (Φ) | Wavelength (nm) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl Carbamates | Amines | 0.11 - 0.62 [3][4] | ~254 - 365 [3][4] | High quantum yields, well-established chemistry. | Requires UV light which can be damaging to biological samples; byproduct can interfere with some assays. [1] |
| Coumarin-based Carbamates | Amines | >0.01 (typically lower than nitrobenzyl) | ~350 - 450 | Absorb at longer, less damaging wavelengths.[5] | Generally lower quantum yields compared to nitrobenzyl derivatives.[5] |
| Phenacyl Carbamates | Amines | 0.04 - 0.09[6] | ~350 | Stable to a wide range of chemical conditions. | Lower quantum yields; photoreaction is solvent-dependent.[6] |
| 2-(2-Nitrophenyl)propyloxycarbonyl (NPPOC) | Amino Acids | ~2x faster cleavage than NVOC | ~365 | Rapid cleavage, produces a less reactive ketone byproduct.[7] | Can introduce a chiral center. |
| 4,5-Dimethoxy-2-nitrobenzyloxycarbonyl (NVOC) | Amines | ~0.0013 (for thymidine derivative)[8] | >350 | Increased absorbance at longer wavelengths.[9] | Lower quantum yield compared to some other nitrobenzyl derivatives.[8] |
Table 1: Comparison of Photocleavable Protecting Groups for Amines. This table summarizes the quantum yields and key characteristics of various photocleavable protecting groups used for caging amines. The data for o-nitrobenzyl carbamates is representative of the class to which this compound belongs.
Experimental Protocols
This protocol describes a general method for "caging" a primary amine with this compound.
Materials:
-
This compound
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
Primary amine to be caged
-
Anhydrous dioxane
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chloroformate: In a well-ventilated fume hood, dissolve this compound (1 eq.) in anhydrous dioxane. Cool the solution to 0 °C. Carefully add phosgene or a solution of triphosgene (0.33 eq.) in dioxane dropwise. Let the reaction stir at room temperature overnight. Remove the excess phosgene and solvent under reduced pressure to obtain the crude 2-Amino-6-nitrobenzyl chloroformate.
-
Carbamate Formation: Dissolve the primary amine (1 eq.) and pyridine (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C. Add a solution of the crude 2-Amino-6-nitrobenzyl chloroformate (1 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Amino-6-nitrobenzyl carbamate.
Materials:
-
2-Amino-6-nitrobenzyl carbamate-caged amine
-
Solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm, or a 365 nm LED)
-
Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, or TLC)
Procedure:
-
Sample Preparation: Prepare a solution of the 2-Amino-6-nitrobenzyl carbamate-caged amine in the desired solvent at a suitable concentration (typically in the micromolar to millimolar range).
-
Irradiation: Place the solution in a quartz cuvette or other UV-transparent vessel. Irradiate the sample with the UV lamp. The irradiation time will depend on the lamp intensity, the quantum yield of the specific carbamate, and the concentration of the sample. Monitor the progress of the reaction by taking aliquots at different time points.
-
Analysis: Analyze the aliquots using a suitable analytical technique (e.g., HPLC) to quantify the disappearance of the starting material and the appearance of the released amine.
Visualization of the Photocleavage Pathway
Caption: Photocleavage mechanism of a 2-Amino-6-nitrobenzyl carbamate.
Synthesis of Quinolines via Friedländer Annulation
This compound can serve as a precursor for the synthesis of quinolines, a class of heterocyclic compounds with a wide range of pharmaceutical and biological activities. The synthesis typically proceeds via an in-situ oxidation of the benzyl alcohol to the corresponding aldehyde, followed by a Friedländer annulation with a ketone.
Performance Comparison with Alternative Synthetic Routes
The Friedländer synthesis is a classic method for preparing quinolines. The use of 2-aminobenzyl alcohol derivatives offers an alternative to the often unstable 2-aminobenzaldehydes.
| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Nitrobenzyl alcohol | t-BuOK | Water | 120 | 49 | [6] |
| 2-Aminobenzyl alcohol | Ketone, Cu-catalyst | - | - | Good to excellent | [10] |
| 2-Aminobenzyl alcohol | Ketone, [IrCl(cod)]2 or IrCl3 | Solvent-free | - | - | [11] |
| 2-Nitrobenzaldehyde | Ketone, Fe/AcOH | Acetic Acid | - | High | [12] |
| o-Aminoaryl aldehyde/ketone | Ketone with α-methylene | Acid or Base | Reflux | Variable | [13] |
Table 2: Comparison of Synthetic Routes to Quinolines. This table summarizes various methods for the synthesis of quinolines, highlighting the reaction conditions and reported yields.
Experimental Protocol
This protocol is adapted from a reported transition-metal-free method[6].
Materials:
-
2-Nitrobenzyl alcohol
-
Ketone (e.g., acetophenone)
-
Potassium tert-butoxide (t-BuOK)
-
Water
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
Reaction Setup: To a reaction vessel, add 2-nitrobenzyl alcohol (1 eq.), the ketone (2 eq.), and potassium tert-butoxide (2 eq.).
-
Reaction Execution: Add water as the solvent and seal the vessel. Heat the reaction mixture to 120 °C under an inert atmosphere (e.g., argon) for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired quinoline.
Visualization of the Synthetic Pathway
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 6. 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Friedlaender Synthesis [organic-chemistry.org]
A Comparative Guide to Photoremovable Protecting Groups: Benchmarking 2-Amino-6-nitrobenzyl Alcohol Against Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the fields of chemical biology, pharmacology, and drug development, the ability to control the activity of molecules with spatial and temporal precision is paramount. Photoremovable protecting groups (PPGs), also known as photocages, are powerful tools that offer such control. By covalently attaching a PPG to a bioactive molecule, its function is temporarily masked. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule on demand.
The classic ortho-nitrobenzyl (oNB) scaffold has been a workhorse in this field for decades. This guide provides a comprehensive comparison of a specific oNB derivative, 2-Amino-6-nitrobenzyl alcohol, against a new generation of PPGs that have been developed to offer improved photophysical properties, such as absorption at longer wavelengths, higher quantum yields, and enhanced two-photon sensitivity.
The Benchmark: this compound
This compound belongs to the well-established ortho-nitrobenzyl (oNB) family of PPGs. The core mechanism of photouncaging for oNB derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct. The presence of the amino group, an electron-donating substituent, and a second nitro group, a strong electron-withdrawing group, on the aromatic ring is expected to modulate the photophysical properties of the parent oNB scaffold.
A New Generation of Photoremovable Protecting Groups
To overcome the limitations of traditional oNB cages, which often require UV light for activation and can have variable quantum yields, several new classes of PPGs have been developed.
-
Coumarin Derivatives: These PPGs, such as those based on 7-(diethylamino)coumarin (DEACM), exhibit strong absorption in the near-visible range (~400 nm) and often have high molar extinction coefficients and rapid release kinetics.[3]
-
BODIPY-Based PPGs: Boron-dipyrromethene (BODIPY) dyes are known for their high extinction coefficients and absorption in the visible light spectrum, making them suitable for applications where longer wavelengths are required to minimize phototoxicity and increase tissue penetration.[4]
-
Quinoline Scaffolds: Derivatives of (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) have been engineered for high efficiency in two-photon excitation (2PE) applications, boasting remarkable quantum yields and uncaging cross-sections.[5]
-
p-Hydroxyphenacyl (pHP) Groups: The pHP chromophore undergoes a unique skeletal rearrangement (the photo-Favorskii rearrangement) upon photolysis, which leads to a quantitative and rapid release of the caged substrate.[2]
-
Nitrodibenzofuran (NDBF): This chromophore offers an exceptional combination of a high molar extinction coefficient and a very high quantum yield (up to 0.7), making it one of the most efficient one-photon PPGs developed to date.[5]
Comparative Data of Photoremovable Protecting Groups
The efficacy of a PPG is determined by several key parameters. The one-photon uncaging cross-section (ε × Φu) and the two-photon uncaging action cross-section (δu) are critical metrics for comparing the overall efficiency of different PPGs.
| Photoremovable Protecting Group (PPG) | One-Photon Absorption Max (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | One-Photon Quantum Yield (Φu) | Uncaging Cross-Section (ε × Φu) (M⁻¹cm⁻¹) | Two-Photon Uncaging Action Cross-Section (δu) (GM)¹ |
| This compound | Not Reported (Est. ~340-360) | Not Reported | Not Reported | Not Reported | Not Reported |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | ~5,000 | 0.003 - 0.013[2] | 15 - 65 | Low |
| 7-(diethylamino)coumarin (DEACM)-acetate | 392 | 17,500 | 0.29 | 5,075 | ~0.37 |
| BODIPY-acetate (a derivative) | 523 | 81,000[4] | 0.018[4] | 1,458 | Not Reported |
| (CyHQ)-acetate | 374 | 7,100[5] | 0.38[5] | 2,698 | 0.35[5] |
| p-Hydroxyphenacyl (pHP)-ATP | 305 | 11,300 | 0.22 | 2,486 | Not Reported |
| Nitrodibenzofuran (NDBF)-EGTA | ~365 | 18,400[5] | 0.7[5] | 12,880 | ~0.6[5] |
¹1 GM (Göppert-Mayer) = 10⁻⁵⁰ cm⁴ s photon⁻¹
Experimental Protocols
Determination of Photolysis Quantum Yield (Φu)
The quantum yield of photolysis (Φu) is the ratio of the number of molecules of substrate released to the number of photons absorbed by the caged compound. It is a critical measure of the efficiency of the photorelease reaction.
Materials:
-
Caged compound of interest
-
Chemical actinometer (e.g., potassium ferrioxalate for UV, or a well-characterized caged compound for visible light)
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer
-
HPLC system with a suitable column and detector
-
Quartz cuvettes
Procedure:
-
Actinometer Preparation and Calibration:
-
Prepare a solution of the chemical actinometer at a concentration that gives an absorbance of >2 at the irradiation wavelength to ensure near-complete light absorption.
-
Irradiate the actinometer solution for a defined period.
-
Measure the change in absorbance or the concentration of the photoproduct according to the specific actinometry protocol (e.g., for ferrioxalate, develop the Fe²⁺ complex with 1,10-phenanthroline and measure its absorbance).
-
Calculate the photon flux of the light source in moles of photons per unit time (einsteins s⁻¹) based on the known quantum yield of the actinometer.
-
-
Sample Preparation:
-
Prepare a solution of the caged compound in the desired solvent (e.g., buffered aqueous solution, acetonitrile). The concentration should be such that the absorbance at the irradiation wavelength is typically between 0.1 and 0.2 to avoid inner filter effects.
-
-
Photolysis:
-
Place the sample solution in a quartz cuvette and irradiate it with the calibrated monochromatic light source for a series of known time intervals.
-
Ensure the solution is stirred during irradiation to maintain homogeneity.
-
Keep the total conversion of the caged compound low (<10-15%) to simplify kinetic analysis and avoid complications from photoproduct absorption.
-
-
Quantification of Photorelease:
-
After each irradiation interval, analyze the sample using HPLC to determine the concentration of the released substrate.
-
Create a calibration curve for the substrate using standards of known concentrations to accurately quantify the amount released.
-
-
Calculation of Quantum Yield:
-
Calculate the number of photons absorbed by the sample using the Beer-Lambert law and the measured photon flux.
-
Plot the concentration of the released substrate against the total number of photons absorbed. The slope of this plot gives the quantum yield (Φu).
-
Measurement of Photorelease Kinetics
The rate at which the active molecule is released is crucial for time-resolved studies of biological processes. Flash photolysis coupled with a rapid detection method is typically used to measure these kinetics.
Materials:
-
Caged compound
-
Pulsed laser or a fast-shuttered lamp for photolysis
-
Time-resolved spectrometer (e.g., transient absorption or fluorescence spectrometer)
-
Appropriate buffer and solvent system
Procedure:
-
Sample Preparation:
-
Prepare a solution of the caged compound in a suitable buffer. The concentration should be optimized for the detection method.
-
-
Instrument Setup:
-
Set up the flash photolysis system. The photolysis light pulse (pump) should be directed to the sample, and a second light beam (probe) should be passed through the sample to monitor changes in absorbance or fluorescence.
-
The detector should be capable of rapid measurements (nanosecond to millisecond timescale).
-
-
Data Acquisition:
-
Record a baseline signal before the photolysis flash.
-
Trigger the light pulse to initiate the photorelease.
-
Record the change in the probe signal (absorbance or fluorescence) over time as the substrate is released. The choice of monitoring wavelength should correspond to a spectral feature of the released product or a transient intermediate.
-
-
Kinetic Analysis:
-
The resulting kinetic trace represents the appearance of the photoproduct.
-
Fit the kinetic data to an appropriate model (e.g., a single or multi-exponential function) to extract the rate constant(s) (k_release) for the release process. This rate constant is the inverse of the release lifetime (τ).
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of photoremovable protecting groups.
Caption: Photochemical release mechanism of o-nitrobenzyl based PPGs.
Caption: Experimental workflow for determining photolysis quantum yield.
Caption: Control of the PI3K/Akt signaling pathway using a caged inhibitor.
References
- 1. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling Molecular Activity: A Guide to Validation After Photorelease from 2-Nitrobenzyl-Based Cages
For researchers, scientists, and drug development professionals, the precise control of molecular activity is paramount. Photocleavable protecting groups, or "photocages," offer a powerful tool for the spatial and temporal release of bioactive molecules. While the specific use of 2-Amino-6-nitrobenzyl alcohol as a photocage is not well-documented in scientific literature, this guide provides a comprehensive overview of the validation of target molecule activity after release from the widely-used class of 2-nitrobenzyl alcohol and its derivatives.
This comparison guide details the experimental validation of released molecules, presents key performance data for various 2-nitrobenzyl-based photocages, and provides standardized protocols for assessing biological activity post-photolysis.
Comparative Performance of 2-Nitrobenzyl-Based Photocages
The efficiency of a photocage is determined by several factors, including its quantum yield (Φ), which represents the efficiency of converting absorbed light into a chemical reaction, and the half-life of release (t_1/2_), indicating the speed of the uncaging process. The recovery of the target molecule's activity is a critical parameter for validating the entire process.
| Photocleavable Group | Wavelength (nm) | Quantum Yield (Φ) | Release Half-Life (t_1/2_) | Target Molecule | % Activity Recovered | Reference |
| 2-Nitrobenzyl (NB) | ~340-365 | 0.1 - 0.5 | ms to s | Various | >90% | [1] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-400 | 0.01 - 0.1 | ms to s | Peptides, Nucleotides | High | [1] |
| α-Carboxy-2-nitrobenzyl (CNB) | ~350 | ~0.05 | μs to ms | Neurotransmitters | High | [2] |
| Nitroveratryloxycarbonyl (NVOC) | ~350 | ~0.01 | s | Amino Acids | Variable | [1] |
Note: The quantum yield and release kinetics are highly dependent on the specific substrate, solvent, and pH. The data presented here are representative values.
Experimental Protocols for Activity Validation
Following the photorelease of a target molecule, it is crucial to validate its biological activity to ensure that the caging and uncaging process has not compromised its function. Below are detailed methodologies for key experiments.
Protocol 1: Enzymatic Activity Assay (General)
This protocol outlines a general procedure for determining the activity of a photoreleased enzyme.
Materials:
-
Caged enzyme solution
-
Substrate solution specific to the enzyme
-
Reaction buffer
-
UV-Vis spectrophotometer or fluorometer
-
Photolysis setup (e.g., UV lamp with appropriate filters)
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a solution of the caged enzyme in the reaction buffer. An uncaged enzyme sample and a buffer-only sample should be prepared as positive and negative controls, respectively.
-
Photolysis: Irradiate the caged enzyme solution with a UV light source at the appropriate wavelength (typically 350-400 nm for nitrobenzyl cages) for a predetermined time to ensure complete uncaging. The irradiation time should be optimized based on the quantum yield of the photocage and the light intensity.
-
Enzyme Assay:
-
Equilibrate the spectrophotometer/fluorometer to the desired temperature.
-
Add the photoreleased enzyme solution to a quartz cuvette containing the substrate solution in the reaction buffer.
-
Immediately initiate the measurement of absorbance or fluorescence change over time.
-
The initial rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis: Calculate the specific activity of the photoreleased enzyme and compare it to the activity of the uncaged (native) enzyme to determine the percentage of activity recovered.
Protocol 2: Cell-Based Assay for Receptor Activation
This protocol describes a method to validate the activity of a photoreleased ligand (e.g., a neurotransmitter) by measuring the response in a cell-based assay.
Materials:
-
Cells expressing the target receptor
-
Caged ligand solution
-
Cell culture medium
-
Fluorescent indicator dye for downstream signaling (e.g., a calcium indicator like Fura-2)
-
Fluorescence microscope with a photolysis light source
-
Image analysis software
Procedure:
-
Cell Preparation: Plate the cells on a glass-bottom dish and culture them to the desired confluency.
-
Dye Loading: Load the cells with the appropriate fluorescent indicator dye according to the manufacturer's instructions.
-
Caged Compound Application: Replace the cell culture medium with a solution containing the caged ligand. Incubate for a sufficient time to allow for diffusion.
-
Photorelease and Imaging:
-
Mount the dish on the fluorescence microscope.
-
Select a region of interest containing a single cell or a small group of cells.
-
Acquire a baseline fluorescence measurement.
-
Deliver a brief pulse of UV light to a specific area to photorelease the ligand.
-
Immediately begin time-lapse imaging of the fluorescence changes in the cells.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time. An increase in fluorescence (e.g., corresponding to an influx of calcium) indicates receptor activation by the photoreleased ligand. Compare the response to that induced by a known concentration of the uncaged ligand.
Visualizing the Process: From Photochemistry to Biological Validation
The following diagrams illustrate the key processes involved in the validation of target molecule activity after photorelease.
Caption: Photocleavage mechanism of a 2-nitrobenzyl protecting group.
References
Safety Operating Guide
Proper Disposal of 2-Amino-6-nitrobenzyl alcohol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Amino-6-nitrobenzyl alcohol is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical in a laboratory setting. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.
Immediate Safety and Hazard Summary
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. It can also cause skin and serious eye irritation[2][3]. Therefore, handling and disposal require strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE).
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed[1][2][3]. |
| Acute Toxicity, Dermal | Harmful in contact with skin[1][2]. |
| Acute Toxicity, Inhalation | Harmful if inhaled[1][2]. |
| Skin Corrosion/Irritation | Causes skin irritation[2][3]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2][3]. |
| Specific target organ toxicity | May cause respiratory irritation[2][3]. |
Experimental Protocols: Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations[4]. The following steps provide a comprehensive workflow for its proper disposal.
1. Personal Protective Equipment (PPE) and Preparation:
-
Engineering Controls: Conduct all handling and disposal activities in a well-ventilated area, preferably within a chemical fume hood[2][4].
-
Personal Protective Equipment: Wear appropriate PPE, including:
2. Waste Collection and Labeling:
-
Waste Container: Use a designated, compatible, and sealable hazardous waste container[5][6]. The container must be in good condition, free from leaks or cracks[6].
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound"[5]. Indicate the associated hazards (e.g., Toxic, Irritant)[6].
-
Segregation: Do not mix this compound with incompatible wastes. Store it away from acids, strong oxidizing agents, acid anhydrides, and acid chlorides[7].
3. Disposal of Unused or Waste this compound:
-
Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust[2].
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weigh boats, or absorbent paper, must also be placed in the hazardous waste container[5].
-
Container Sealing: Keep the waste container sealed at all times, except when adding waste[5].
4. Decontamination of Empty Containers:
-
Initial Rinse: The first rinse of an empty this compound container must be collected and disposed of as hazardous waste[5].
-
Subsequent Rinses: For containers of highly toxic chemicals (with an LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste[5]. While the specific LD50 for this compound is not provided in the search results, treating it with high caution is recommended.
-
Container Disposal: After thorough rinsing and air-drying, the empty container can be disposed of according to your institution's guidelines for non-hazardous waste, or recycled if appropriate.
5. Final Disposal:
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2][5].
-
Regulatory Compliance: Ensure that the final disposal is carried out at an approved waste disposal plant in compliance with all relevant regulations[2]. Never dispose of this compound down the drain or in the regular trash[5].
Disposal Workflow
References
- 1. chemical-label.com [chemical-label.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. indiamart.com [indiamart.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. louisville.edu [louisville.edu]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Amino-6-nitrobenzyl alcohol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-6-nitrobenzyl alcohol (CAS No. 98451-51-5). The following procedures are designed to ensure the safe handling of this compound and to provide clear, actionable steps for its use and disposal.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 98451-51-5
-
Molecular Formula: C₇H₈N₂O₃[1]
-
Molecular Weight: 168.15 g/mol [1]
Hazard Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It is essential to use appropriate personal protective equipment and to handle this compound in a well-ventilated area.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Standards/Notes |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required in situations with a higher risk of splashing. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Chemical-resistant, impervious gloves. Protective clothing, such as a lab coat, to prevent skin contact. | Ensure gloves are suitable for the task by checking for chemical compatibility and breakthrough time. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. A dust respirator is recommended. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4] Recommended filter type: Particulates filter conforming to EN 143.[3][4] |
| Hand Protection | Protective gloves. | A rescuer should wear personal protective equipment, such as rubber gloves.[5] |
Operational and Disposal Plans
The following workflow provides a step-by-step guide for the safe handling and disposal of this compound.
Experimental Protocols
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[6] A local exhaust or a chemical fume hood is recommended to minimize inhalation of dust or aerosols.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][4]
-
Personal Protective Equipment (PPE): Before handling the compound, put on all required PPE as detailed in the table above.
Handling:
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3][6] Wash hands thoroughly after handling the compound.[3]
-
Container Management: Keep the container tightly closed when not in use.[5]
Storage:
-
Conditions: Store the compound in a cool, dry, and dark place.[5] Keep the container tightly sealed.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[3][5]
Spill Management:
-
Minor Spills:
-
General Spill Response:
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE and spill clean-up materials, in a suitable, closed, and labeled container.
-
Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[3] Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
